molecular formula C4H7ClO2 B1581645 2-Chlorobutyric acid CAS No. 4170-24-5

2-Chlorobutyric acid

Cat. No.: B1581645
CAS No.: 4170-24-5
M. Wt: 122.55 g/mol
InChI Key: RVBUZBPJAGZHSQ-UHFFFAOYSA-N
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Description

2-Chlorobutyric acid is a useful research compound. Its molecular formula is C4H7ClO2 and its molecular weight is 122.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chlorobutanoic acid
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InChI

InChI=1S/C4H7ClO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RVBUZBPJAGZHSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70961912
Record name 2-Chlorobutanoic acid
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Molecular Weight

122.55 g/mol
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CAS No.

4170-24-5
Record name 2-Chlorobutanoic acid
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Record name 2-Chlorobutyric acid
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Record name 2-Chlorobutanoic acid
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Record name 2-chlorobutyric acid
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Foundational & Exploratory

2-Chlorobutyric acid chemical properties and structure

2-Chlorobutyric acid CAS number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 4170-24-5

Synonyms: 2-Chlorobutanoic acid, α-Chlorobutyric acid, Butanoic acid, 2-chloro-[1][2]

This technical guide provides a comprehensive overview of 2-Chlorobutyric acid, tailored for researchers, scientists, and professionals in drug development. It covers the compound's physicochemical properties, detailed synthesis protocols, spectroscopic data, and safety information.

Physicochemical Properties

This compound is a halogenated carboxylic acid that presents as a colorless to pale yellow liquid with a pungent odor. It is soluble in water and organic solvents.[1] The presence of a chlorine atom on the alpha-carbon makes it a versatile intermediate in organic synthesis, particularly for the production of pharmaceuticals and agrochemicals.[1]

PropertyValueReference
Molecular FormulaC4H7ClO2
Molecular Weight122.55 g/mol [2][3]
Density1.190 g/mL at 20 °C[4]
Boiling Point90-92 °C at 12 mmHg[4]
Flash Point112 °C[5]
Water SolubilitySoluble[6][5]
Refractive Index1.4390[4]

Synthesis of this compound

The primary method for synthesizing this compound is through the α-halogenation of butyric acid, most commonly via the Hell-Volhard-Zelinsky (HVZ) reaction.[7][8][9][10] This reaction involves the treatment of a carboxylic acid with a halogen and a catalytic amount of phosphorus or a phosphorus trihalide.[7][8][9][10]

Experimental Protocol: Hell-Volhard-Zelinsky Chlorination

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Butyric acid (1 mole)

  • Iodine (0.005 mole)

  • Red Phosphorus (0.038 mole)

  • Phosphorus pentachloride (0.006 mole)

  • Chlorine gas (1 mole)

  • Water

Procedure:

  • In a reaction vessel equipped with a stirrer, reflux condenser, and gas inlet, combine butyric acid, iodine, red phosphorus, and phosphorus pentachloride.

  • Heat the mixture to 100 °C with stirring and illuminate with a 200-W lamp.

  • Slowly bubble chlorine gas through the reaction mixture at a rate of approximately 50 liters per hour.

  • After the addition of chlorine is complete, continue to stir the mixture at 100 °C for a designated period to ensure complete reaction.

  • Cool the reaction mixture and carefully add water to hydrolyze any remaining acid chloride.

  • The crude this compound is then purified by a single distillation, followed by fractional distillation for higher purity.

A patented method for the synthesis of this compound involves the reaction of n-butyric acid with liquid chlorine in the presence of butyric anhydride as a catalyst at a temperature of 50 to 150 °C for 5 to 15 hours.[11] This process is followed by hydrolysis and rectification to yield high-purity this compound.[11]

G ButyricAcid Butyric Acid Intermediate Acyl Halide Intermediate ButyricAcid->Intermediate + Catalyst Catalyst PCl3 / P / I2 Chlorine Cl2 Intermediate->Intermediate + Cl2 (α-chlorination) Product This compound Intermediate->Product + Hydrolysis Hydrolysis H2O G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Butyric Acid Reaction HVZ Reaction Start->Reaction Purification Distillation Reaction->Purification Product Pure this compound Purification->Product NMR NMR Spectroscopy Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

References

Synthesis of 2-Chlorobutyric Acid from Butyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the synthesis of 2-chlorobutyric acid from butyric acid, tailored for researchers, scientists, and professionals in drug development. The primary focus is on the Hell-Volhard-Zelinsky (HVZ) reaction, a classical and effective method for the α-halogenation of carboxylic acids.

Introduction

This compound is a valuable chemical intermediate used in the synthesis of various pharmaceuticals and specialty chemicals, including the synthesis of 2-aminobutyric acid.[1] The selective chlorination at the alpha (α) position of butyric acid is crucial for its utility. The Hell-Volhard-Zelinsky (HVZ) reaction is a well-established method for achieving this transformation.[2][3] This reaction involves treating a carboxylic acid with a halogen (in this case, chlorine) and a catalytic amount of phosphorus or a phosphorus halide.[2][4]

The Hell-Volhard-Zelinsky (HVZ) Reaction

The HVZ reaction facilitates the halogenation of carboxylic acids at the α-carbon.[5] The reaction is typically carried out under harsh conditions, often requiring elevated temperatures and extended reaction times.[2][5][6]

Reaction Mechanism:

The mechanism involves several key steps:

  • Formation of Acyl Halide: A catalytic amount of phosphorus (or a phosphorus trihalide like PCl₃) first reacts with the butyric acid to form butanoyl chloride.[4]

  • Enolization: The butanoyl chloride intermediate readily tautomerizes to its enol form.

  • α-Chlorination: The enol form of the acyl chloride then reacts with chlorine to selectively chlorinate the α-carbon.

  • Hydrolysis: The resulting α-chloro acyl chloride is subsequently hydrolyzed during an aqueous workup to yield the final product, this compound.[2][3]

HVZ_Mechanism cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Enolization cluster_2 Step 3: α-Chlorination cluster_3 Step 4: Hydrolysis ButyricAcid Butyric Acid ButanoylChloride Butanoyl Chloride ButyricAcid->ButanoylChloride + PCl₃ PCl3 PCl₃ (catalyst) Enol Enol Intermediate ButanoylChloride->Enol Tautomerization AlphaChloroAcyl α-Chloro Acyl Chloride Enol->AlphaChloroAcyl + Cl₂ Chlorine Cl₂ Product This compound AlphaChloroAcyl->Product + H₂O Water H₂O (Workup)

Caption: Mechanism of the Hell-Volhard-Zelinsky reaction for this compound.

Experimental Protocols

Several variations of the HVZ reaction for the synthesis of this compound have been documented. Below are detailed protocols based on established methods.

Method 1: Phosphorus and Chlorine Mediated Synthesis

This method is a classic approach to the HVZ reaction.

Experimental Procedure:

  • Apparatus Setup: A reaction flask is equipped with a stirrer, a reflux condenser, a thermometer, and a gas inlet tube for chlorine.

  • Charging Reactants: Charge the reactor with 1 mole of butyric acid. Add a catalytic mixture containing 0.038 mole of red phosphorus, 0.005 mole of iodine, and 0.006 mole of phosphorus pentachloride.

  • Reaction: Heat the mixture to 100°C with constant stirring. Introduce 1 mole of chlorine gas at a steady rate (e.g., 50 L/hour). Illuminate the reaction mixture with a 200-W lamp to facilitate the reaction.

  • Hydrolysis: After the chlorination is complete, cool the mixture. Carefully add water to hydrolyze the intermediate acid chloride. This step should be performed for approximately 30 minutes.

  • Purification: The crude product is purified by fractional distillation under reduced pressure (e.g., 20 mm Hg) to yield pure this compound.

Method 2: Butyric Anhydride Catalyzed Synthesis

A patented method utilizes butyric anhydride as a catalyst, which can offer high purity and yield.[7]

Experimental Procedure:

  • Apparatus Setup: A suitable reaction vessel equipped for stirring and heating is used.

  • Charging Reactants: Add n-butyric acid and butyric anhydride (as a catalyst) to the reaction vessel.[7]

  • Reaction: Heat the mixture to a temperature between 50°C and 150°C.[7] Introduce liquid chlorine and allow the reaction to proceed for 5 to 15 hours.[7] The reaction proceeds through the formation of 2-chlorobutyric anhydride, which then reacts with butyric acid to form the product and regenerate the catalyst.[7]

  • Hydrolysis: After the reaction, add an equimolar amount of water relative to the butyric anhydride to hydrolyze any remaining anhydride.[7]

  • Purification: The final product is obtained by rectification (distillation) of the crude mixture to achieve a purity of over 99%.[7] Unreacted n-butyric acid can be recovered and reused.[7]

Experimental_Workflow start Start charge_reactants Charge Reactor: - Butyric Acid - Catalyst (e.g., P/PCl₅ or Butyric Anhydride) start->charge_reactants reaction Initiate Reaction: - Heat (50-150°C) - Add Chlorine (gas or liquid) charge_reactants->reaction monitoring Monitor Reaction (5-15 hours) reaction->monitoring hydrolysis Hydrolysis: - Cool mixture - Add Water monitoring->hydrolysis Reaction Complete purification Purification: - Fractional Distillation / Rectification hydrolysis->purification product Final Product: This compound (>99% Purity) purification->product end End product->end

Caption: General experimental workflow for the synthesis of this compound.

Data Presentation: Reaction Parameters and Yields

The following tables summarize quantitative data from the described synthesis methods.

Table 1: Comparison of Reaction Conditions

Parameter Method 1 (Phosphorus/Chlorine) Method 2 (Butyric Anhydride)
Catalyst Red Phosphorus, Iodine, PCl₅ Butyric Anhydride[7]
Halogen Source Chlorine Gas Liquid Chlorine[7]
Temperature 100°C 50 - 150°C[7]
Reaction Time Not specified, depends on Cl₂ flow 5 - 15 hours[7]

| Additional Conditions | Illumination (200-W lamp) | N/A |

Table 2: Product Yield and Purity

Outcome Method 1 (Phosphorus/Chlorine) Method 2 (Butyric Anhydride)
Reported Yield 71% (after single distillation) 83% - 98%[7]
Reported Purity High purity after fractionation > 99%[7]

| Conversion Rate | N/A | 85% - 95% (butyric acid)[7] |

Safety Considerations

  • Chlorine: Chlorine gas is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.

  • Phosphorus Halides: Phosphorus trichloride and pentachloride are corrosive and react violently with water. Handle with appropriate personal protective equipment (PPE).

  • Butyric Acid: Butyric acid has a strong, unpleasant odor and is corrosive.

  • Reaction Conditions: The reaction involves heating and potentially exothermic steps. Proper temperature control and precautions are necessary.

Conclusion

The Hell-Volhard-Zelinsky reaction remains a robust and primary method for the synthesis of this compound from butyric acid. While the classic phosphorus-catalyzed method is effective, newer approaches using catalysts like butyric anhydride may offer improved yields, higher purity, and better control over the reaction, minimizing byproducts.[7] The choice of method will depend on the specific requirements for yield, purity, and available equipment. Careful adherence to experimental protocols and safety precautions is essential for a successful and safe synthesis.

References

The Hell-Volhard-Zelinsky Reaction: A Technical Guide to the Synthesis of 2-Chlorobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The α-halogenation of carboxylic acids is a cornerstone transformation in organic synthesis, yielding versatile intermediates for pharmaceutical and materials science. The Hell-Volhard-Zelinsky (HVZ) reaction is a classic and robust method for the selective halogenation of the α-carbon of carboxylic acids. This technical guide provides an in-depth examination of the mechanism, experimental protocols, and quantitative aspects of the Hell-Volhard-Zelinsky reaction as applied to the synthesis of 2-chlorobutyric acid from butyric acid. The core of the reaction involves the conversion of the carboxylic acid to an acyl halide intermediate, which readily tautomerizes to an enol, facilitating electrophilic attack by a halogen. This document details the step-by-step mechanism, provides a representative experimental workflow, and summarizes key quantitative data to serve as a comprehensive resource for professionals in chemical and pharmaceutical development.

Core Reaction Mechanism

The Hell-Volhard-Zelinsky reaction proceeds through a multi-step mechanism that ensures the selective chlorination at the α-position of the carboxylic acid.[1][2] The reaction is typically catalyzed by a small amount of phosphorus trihalide, such as phosphorus trichloride (PCl₃), or red phosphorus which reacts in situ with the halogen to form the phosphorus trihalide.[3]

The mechanism for the formation of this compound from butyric acid can be delineated into four primary stages:

  • Formation of Butanoyl Chloride: Butyric acid reacts with the phosphorus trichloride catalyst. The hydroxyl group of the carboxylic acid is converted into a better leaving group, leading to a nucleophilic acyl substitution that forms butanoyl chloride. This acyl chloride is significantly more reactive than the parent carboxylic acid.[3][4]

  • Keto-Enol Tautomerization: The butanoyl chloride intermediate, which possesses an α-hydrogen, undergoes tautomerization to form its corresponding enol isomer.[3] This step is crucial as it renders the α-carbon nucleophilic, setting the stage for halogenation. The equilibrium favors the enol form more readily for acyl halides than for carboxylic acids, which is why the initial conversion is necessary.

  • α-Chlorination: The electron-rich double bond of the enol tautomer acts as a nucleophile, attacking a molecule of elemental chlorine (Cl₂). This electrophilic addition results in the formation of 2-chlorobutanoyl chloride and a chloride ion.[5]

  • Hydrolysis: In the final step, the 2-chlorobutanoyl chloride is hydrolyzed, typically by the addition of water during the reaction workup.[4] This step converts the acyl chloride back into a carboxylic acid, yielding the final product, this compound.

An alternative patented method describes the synthesis of this compound using n-butyric acid and liquid chlorine with butyric anhydride as a catalyst at temperatures between 50 to 150°C.[6] In this process, the butyric anhydride is chlorinated at the alpha position and then reacts with n-butyric acid to form the product and regenerate the catalyst.[6]

HVZ_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_end Final Product Butyric_Acid Butyric Acid Butanoyl_Chloride Butanoyl Chloride Butyric_Acid->Butanoyl_Chloride Step 1: Acyl Chloride Formation PCl3 PCl₃ (catalyst) PCl3->Butanoyl_Chloride Cl2 Cl₂ Alpha_Chloro_Acyl_Chloride 2-Chlorobutanoyl Chloride Cl2->Alpha_Chloro_Acyl_Chloride Enol Enol Tautomer Butanoyl_Chloride->Enol Step 2: Tautomerization Enol->Alpha_Chloro_Acyl_Chloride Step 3: α-Chlorination Final_Product This compound Alpha_Chloro_Acyl_Chloride->Final_Product Step 4: Hydrolysis Water H₂O (Workup) Water->Final_Product

Caption: High-level overview of the Hell-Volhard-Zelinsky reaction pathway.

Detailed Experimental Protocol

The following protocol is a representative procedure for the α-chlorination of a carboxylic acid based on established Hell-Volhard-Zelinsky methodologies. This specific example is adapted from procedures using trichloroisocyanuric acid (TCICA) as the chlorinating agent, which offers a stable and easily handled solid alternative to gaseous chlorine.[7]

Materials:

  • Butyric Acid (reactant)

  • Phosphorus Trichloride (PCl₃, catalyst)

  • Trichloroisocyanuric Acid (TCICA, chlorinating agent)

  • Nitrogen (N₂, inert gas)

  • Water (for workup)

  • Diethyl ether or Dichloromethane (extraction solvent)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube (e.g., CaCl₂)

  • Solid addition funnel with a nitrogen inlet

  • Heating mantle or oil bath with temperature control

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and stoppers, add butyric acid (1.0 eq). Add a catalytic amount of phosphorus trichloride (e.g., 0.03 eq).

  • Acyl Chloride Formation: Flush the apparatus with nitrogen. Heat the mixture in an oil bath to approximately 130-160°C for 10-15 minutes to generate a small amount of butanoyl chloride in situ.

  • Chlorination: Replace one of the stoppers with a solid addition funnel containing trichloroisocyanuric acid (TCICA, ~0.21 eq). While maintaining the temperature, add the TCICA powder slowly over 10-20 minutes. The reaction can be exothermic, and a controlled addition rate is crucial to prevent splashing.[7] A gentle flow of nitrogen through the funnel can prevent clogging.

  • Reaction Monitoring: After the addition is complete, allow the mixture to reflux at temperature for several hours (e.g., 2-6 hours) until the reaction is complete. The progress can be monitored by techniques such as GC or TLC.

  • Workup and Hydrolysis: Allow the reaction mixture to cool to room temperature. Slowly and carefully add water to the flask to quench the reaction and hydrolyze the 2-chlorobutanoyl chloride intermediate to this compound.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent like diethyl ether.

  • Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure this compound.

HVZ_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Result A 1. Assemble dry glassware (3-neck flask, condenser) B 2. Charge flask with Butyric Acid & PCl₃ A->B C 3. Heat to 130-160°C (acyl chloride formation) B->C D 4. Slowly add TCICA (chlorinating agent) C->D E 5. Reflux for 2-6 hours D->E F 6. Cool to room temp E->F G 7. Quench with H₂O (hydrolysis) F->G H 8. Extract with organic solvent G->H I 9. Dry, filter, and concentrate solvent H->I J 10. Purify by vacuum distillation I->J K Pure this compound J->K

Caption: Generalized experimental workflow for the synthesis of this compound.

Quantitative Data Summary

Quantitative yields for the Hell-Volhard-Zelinsky reaction are typically moderate to high, but can be influenced by reaction conditions such as temperature, reaction time, and the specific reagents used. A patent for the synthesis of this compound using a butyric anhydride catalyst reports yields in the range of 83-93% after purification.[6]

The table below summarizes representative data for the α-chlorination of various aliphatic carboxylic acids using the TCICA/PCl₃ method, which can serve as a benchmark for the synthesis of this compound.

Carboxylic AcidPCl₃ (eq)TCICA (eq)Temp (°C)Time (h)Yield (%)
Propanoic Acid0.030.21130670
Pentanoic Acid0.030.21160278
Hexanoic Acid0.030.21160281
Heptanoic Acid0.030.21160282
Butyric Acid0.030.21~130-160~2-6~75-85 (Est.)

Data adapted from Hiegel et al. for TCICA-mediated chlorination.[7] The entry for Butyric Acid is an estimation based on analogous substrates.

Conclusion

The Hell-Volhard-Zelinsky reaction remains a powerful and relevant method for the synthesis of α-halo carboxylic acids, including the industrially significant this compound. Its mechanism, proceeding through a critical acyl halide and enol intermediate, provides high regioselectivity for the α-position. While classic conditions involve phosphorus halides and elemental halogens, modern variations using more manageable reagents like trichloroisocyanuric acid have improved the reaction's practicality. The detailed mechanism and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to successfully implement and optimize this key synthetic transformation.

References

Physical properties of 2-Chlorobutanoic acid (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2-Chlorobutanoic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical entities is fundamental. This guide provides a detailed overview of the boiling point and density of 2-Chlorobutanoic acid, including experimental protocols for their determination.

Physical Properties of 2-Chlorobutanoic Acid

2-Chlorobutanoic acid is a halogenated carboxylic acid with the chemical formula C₄H₇ClO₂. Its physical properties are crucial for handling, reaction setup, and purification processes.

Quantitative Data Summary

The boiling point and density of 2-Chlorobutanoic acid have been reported in various sources. It is important to note that the boiling point is significantly dependent on the ambient pressure.

Physical PropertyValueConditions
Boiling Point 90-92 °Cat 12 mmHg
109.5 °Cat 24 Torr
171-172 °CPresumed at atmospheric pressure for (2S)-2-chlorobutanoic acid[1]
203.2 ± 13.0 °CPredicted at 760 mmHg[2]
Density 1.190 g/mLat 20 °C[3][4]
1.189 g/cm³at 25 °C[5][6]
1.190 g/mLGeneral[7]
1.253 g/cm³for (2S)-2-chlorobutanoic acid[1]

Experimental Protocols

Detailed and precise experimental procedures are critical for obtaining reliable physical property data. The following are standard laboratory protocols for the determination of boiling point and density.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable when a small amount of the sample is available.

Apparatus:

  • Small test tube (e.g., 10 x 75 mm)

  • Thermometer (-10 to 200 °C)

  • Heating block or oil bath

  • Magnetic stirrer and a small stir bar

  • Clamps and stand

Procedure:

  • Place approximately 0.5 mL of 2-Chlorobutanoic acid into the small test tube and add a magnetic stir bar.[5]

  • Position the test tube in the heating block or oil bath on a magnetic stirrer.

  • Clamp a thermometer so that the bulb is positioned about 1 cm above the surface of the liquid.[5]

  • Begin stirring gently and heat the apparatus.

  • Observe the sample until it begins to boil and a ring of refluxing condensate is visible on the walls of the test tube.

  • Adjust the heating so that the reflux ring is stable at the level of the thermometer bulb.

  • The stable temperature reading on the thermometer is the boiling point of the liquid at the current atmospheric pressure.

  • Record the ambient atmospheric pressure. For comparison with literature values, the boiling point can be corrected to standard pressure (760 mmHg).

Determination of Density (Pycnometer Method)

The pycnometer method is a precise technique for determining the density of a liquid.[8]

Apparatus:

  • Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Distilled water

  • 2-Chlorobutanoic acid sample

Procedure:

  • Thoroughly clean and dry the pycnometer and its stopper.

  • Accurately weigh the empty, dry pycnometer on an analytical balance (mass M₁).

  • Fill the pycnometer with distilled water and insert the stopper, ensuring any excess water is expelled through the capillary.

  • Place the filled pycnometer in a constant temperature water bath set to a specific temperature (e.g., 20 °C or 25 °C) until thermal equilibrium is reached.

  • Remove the pycnometer from the bath, carefully dry the exterior, and weigh it (mass M₂).

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with 2-Chlorobutanoic acid, stopper it, and bring it to the same constant temperature in the water bath.

  • Dry the exterior of the pycnometer and weigh it (mass M₃).

  • The density of 2-Chlorobutanoic acid is calculated using the following formula:

    Density of sample = [(M₃ - M₁) / (M₂ - M₁)] * Density of water at the experimental temperature

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of 2-Chlorobutanoic acid.

Experimental Workflow Diagram

References

A Technical Guide to the Spectroscopic Data of 2-Chlorobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-chlorobutyric acid. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and analytical protocols for this compound.

Molecular Structure and Spectroscopic Overview

This compound is a halogenated carboxylic acid with the chemical formula C₄H₇ClO₂. Its structure consists of a four-carbon butyric acid backbone with a chlorine atom at the alpha (C2) position. This substitution significantly influences the molecule's electronic environment and, consequently, its spectroscopic signatures. The following sections detail the expected and reported data from ¹H NMR, ¹³C NMR, IR, and MS analyses.

A logical workflow for the complete spectroscopic characterization of this compound is outlined below. This process ensures a systematic approach, starting from structural elucidation using NMR and IR and confirming the molecular weight and fragmentation pattern with MS.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation (Connectivity, Functional Groups) NMR->Structure IR->Structure MolWeight Molecular Weight and Formula Confirmation MS->MolWeight Structure->MolWeight

Caption: Workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide key structural information.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the carboxylic acid proton, the methine proton at the chlorinated carbon, the methylene protons, and the terminal methyl protons. The acidic proton of the carboxyl group typically appears as a broad singlet at a significantly downfield chemical shift, often between 10 and 13 ppm, due to hydrogen bonding.[1][2][3]

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-COOH10.0 - 13.0Broad Singlet1H
H-2 (-CHCl)4.2 - 4.4Triplet (t)1H
H-3 (-CH₂-)1.9 - 2.2Multiplet (m)2H
H-4 (-CH₃)1.0 - 1.2Triplet (t)3H

Note: Predicted chemical shifts are based on general principles for carboxylic acids and halogenated alkanes. Actual values may vary depending on the solvent and concentration.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the range of 165-185 ppm.[2][4][5] The carbon atom bonded to the electronegative chlorine atom (C-2) also shows a significant downfield shift.

Assignment Predicted Chemical Shift (δ, ppm)
C-1 (-COOH)170 - 175
C-2 (-CHCl)55 - 65
C-3 (-CH₂-)25 - 35
C-4 (-CH₃)10 - 15

Note: These are estimated chemical shift ranges. Specific data can be found in spectral databases such as ChemicalBook and PubChem.[6][7]

A standard protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). Ensure the sample is fully dissolved; gentle vortexing can be applied. Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is generally adequate.

  • ¹³C NMR Acquisition: Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a high-quality spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions from the carboxylic acid group.

The most characteristic feature in the IR spectrum of a carboxylic acid is the extremely broad O-H stretching band, which is a result of hydrogen bonding between molecules, often forming dimers.[4][8][9] This broad absorption typically spans from 2500 to 3300 cm⁻¹. The carbonyl (C=O) stretch is also very prominent and strong. The presence of an electron-withdrawing halogen on the alpha-carbon generally increases the frequency of the C=O stretch.[9]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic acid)2500 - 3300Strong, Very Broad
C-H stretch (Alkyl)2850 - 3000Medium, Sharp (often superimposed on O-H)
C=O stretch (Carbonyl)1710 - 1760Strong, Sharp
C-O stretch1210 - 1320Medium
O-H bend910 - 950Medium, Broad
C-Cl stretch600 - 800Medium to Weak

Note: Data is consistent with spectra available from the NIST Chemistry WebBook.[10][11][12]

The following protocol can be used for acquiring an IR spectrum of this compound:

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the liquid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface. This method requires minimal sample preparation.

  • Sample Preparation (Capillary Film): Alternatively, place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the prepared sample in the spectrometer and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a standard range of 4000 to 400 cm⁻¹.

  • Data Processing: The final spectrum is generated by ratioing the sample spectrum against the background spectrum, resulting in a transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺˙). A key feature for chlorine-containing compounds is the presence of an M+2 peak, which is approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope.[13] The molecular weight of this compound is 122.55 g/mol .[7][10][14]

m/z (Mass-to-Charge Ratio) Assignment Notes
122[M]⁺˙ (with ³⁵Cl)Molecular ion
124[M+2]⁺˙ (with ³⁷Cl)Isotope peak, ~1/3 intensity of m/z 122
77[M - COOH]⁺Loss of the carboxyl group
87[M - Cl]⁺Loss of a chlorine radical

Note: The fragmentation pattern can be complex. The values are based on the NIST mass spectrum for 2-chlorobutanoic acid.[14][15]

The relationship between the molecular structure and the expected key spectral features is visualized in the diagram below.

G cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data struct This compound Structure C₄H₇ClO₂ C-1 (COOH) C-2 (CHCl) C-3 (CH₂) C-4 (CH₃) HNMR ¹H NMR -COOH: ~12 ppm -CHCl: ~4.3 ppm -CH₂-: ~2.0 ppm -CH₃: ~1.1 ppm struct:c1->HNMR struct:c2->HNMR struct:c3->HNMR struct:c4->HNMR CNMR ¹³C NMR C-1: ~172 ppm C-2: ~60 ppm C-3: ~30 ppm C-4: ~12 ppm struct:c1->CNMR struct:c2->CNMR struct:c3->CNMR struct:c4->CNMR IR IR Peaks (cm⁻¹) O-H: 2500-3300 (broad) C=O: ~1720 (strong) C-Cl: ~700 struct:c1->IR struct:c2->IR MS MS (m/z) [M]⁺˙: 122 [M+2]⁺˙: 124 Fragments: 77, 87 struct->MS

Caption: Correlation of this compound structure with key spectroscopic data.

A common method for analyzing a volatile compound like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol. Derivatization (e.g., esterification) may be necessary to improve volatility and chromatographic peak shape.

  • Instrumentation: Use a GC-MS system equipped with an electron ionization (EI) source. A capillary column suitable for polar analytes (e.g., a wax-based or a mid-polarity column) should be used.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature of 250 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value well above the molecular weight (e.g., 200 amu).

    • Source Temperature: 230 °C.[16]

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion, the characteristic chlorine isotope pattern, and major fragment ions. Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

References

An In-depth Technical Guide to the Solubility of 2-Chlorobutyric Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 2-Chlorobutyric acid in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including reaction chemistry, purification, formulation development, and analytical method development. This document presents available solubility data, details common experimental protocols for solubility determination, and illustrates a typical experimental workflow.

Core Concepts in Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound (C₄H₇ClO₂) is a polar organic molecule due to the presence of a carboxylic acid functional group and a chlorine atom. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, which significantly influences its interaction with protic and aprotic polar solvents.

The overall solubility is a balance between the hydrophilic nature of the carboxylic acid group and the more hydrophobic nature of the ethyl chloride portion of the molecule.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on its structural similarity to 4-Chlorobutyric acid and general principles of solubility for small, functionalized carboxylic acids, the following table provides an estimated solubility profile. It is strongly recommended that these values be experimentally verified for any critical application.

Solvent CategorySolvent ExampleFormulaPolarity Index (approx.)Estimated Solubility of this compound
Polar Protic MethanolCH₃OH5.1Miscible
EthanolC₂H₅OH4.3Miscible
IsopropanolC₃H₇OH3.9Highly Soluble
Polar Aprotic AcetoneC₃H₆O5.1Highly Soluble
Ethyl AcetateC₄H₈O₂4.4Highly Soluble
Diethyl Ether(C₂H₅)₂O2.8Soluble
Non-Polar TolueneC₇H₈2.4Slightly Soluble
HexaneC₆H₁₄0.1Sparingly Soluble / Insoluble

Note: "Miscible" indicates that the two substances will mix in all proportions to form a homogeneous solution. "Highly Soluble" suggests a solubility likely greater than 10 g/100mL. "Soluble" implies a solubility in the range of 1-10 g/100mL. "Slightly Soluble" is in the range of 0.1-1 g/100mL, and "Sparingly Soluble" is typically less than 0.1 g/100mL. Temperature is assumed to be ambient (approx. 20-25°C). The solubility of carboxylic acids in organic solvents can be influenced by the presence of water.[1]

Experimental Protocols for Solubility Determination

A standard and widely accepted method for determining the equilibrium solubility of a solid compound in a solvent is the shake-flask method .[2] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Shake-Flask Method for Solid Solutes

1. Materials and Equipment:

  • This compound (solid form)

  • Selected organic solvent of high purity

  • Analytical balance

  • Vials with screw caps or sealed flasks

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

2. Procedure:

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the organic solvent in a sealed vial. The excess solid ensures that the solution reaches saturation.

  • Equilibration: The vials are placed in a constant temperature shaker bath and agitated for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and recorded.

  • Phase Separation: After equilibration, the vials are allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle.

  • Sample Collection: A clear aliquot of the supernatant is carefully withdrawn using a syringe. A syringe filter is immediately attached, and the solution is filtered into a clean, dry vial to remove any undissolved microcrystals.

  • Dilution: The filtered saturated solution is accurately diluted with the same solvent using calibrated volumetric glassware to bring the concentration within the working range of the analytical instrument.

  • Quantification: The concentration of this compound in the diluted solution is determined using a pre-validated analytical method (e.g., GC with a suitable detector). A calibration curve prepared with known concentrations of this compound in the same solvent is used for quantification.

  • Calculation: The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The results are typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical experimental workflow for determining the solubility of this compound in an organic solvent.

experimental_workflow cluster_prep cluster_equilibration cluster_sampling cluster_analysis cluster_calculation prep Preparation equilibration Equilibration sampling Sampling & Filtration analysis Analysis calculation Calculation add_excess Add excess this compound to a known volume of solvent shake Agitate in a constant temperature bath until equilibrium is reached add_excess->shake settle Allow undissolved solid to settle shake->settle withdraw Withdraw supernatant with a syringe settle->withdraw filter Filter through a 0.45 µm filter withdraw->filter dilute Accurately dilute the filtrate filter->dilute quantify Quantify concentration using a calibrated analytical method (e.g., GC) dilute->quantify calc_sol Calculate solubility from the concentration and dilution factor quantify->calc_sol

Solubility Determination Workflow

Conclusion

This compound is a polar organic compound that is expected to be highly soluble in polar organic solvents, particularly polar protic solvents like alcohols, and polar aprotic solvents such as acetone and ethyl acetate. Its solubility is anticipated to be limited in non-polar hydrocarbon solvents. For precise quantitative needs, it is imperative to perform experimental determination, for which the shake-flask method is a reliable and standard procedure. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals working with this compound.

References

2-Chlorobutyric acid safety data sheet (SDS) and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety protocols and handling precautions for 2-Chlorobutyric acid (CAS No: 4170-24-5). Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity in a laboratory setting.

Chemical Identification and Properties

This compound, also known as 2-chlorobutanoic acid, is a chlorinated carboxylic acid used as an intermediate in organic synthesis, including the production of pharmaceuticals and agrochemicals.[1] It is typically a colorless to pale yellow liquid with a pungent odor.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₄H₇ClO₂[1][2][3]
Molecular Weight 122.55 g/mol [2][3]
CAS Number 4170-24-5[3][4][5]
Appearance Colorless to pale yellow liquid[1][2]
Density 1.190 g/mL at 20°C[6]
Boiling Point 90-92 °C at 12 mmHg[6][7]
Flash Point 112 °C (233.6 °F)[4]
Refractive Index 1.447[2]
Solubility Soluble in water and organic solvents. Note: One source indicates it is immiscible with water.[1],[4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical and requires careful handling. The primary hazards are its corrosive nature and potential mutagenicity.[4][8]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion / Irritation1B / 1CH314: Causes severe skin burns and eye damage.[2][3]
Serious Eye Damage / Irritation1H318: Causes serious eye damage.[8]
Corrosive to Metals1H290: May be corrosive to metals.[8]
Germ Cell Mutagenicity2H341: Suspected of causing genetic defects.[8]
Specific Target Organ Toxicity (Single Exposure)3May cause respiratory irritation.[4][9]

Safe Handling and Storage Protocols

Strict protocols must be followed to minimize exposure and ensure stability.

Handling:

  • Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to prevent the generation and inhalation of vapors or mists.[8][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 4. Avoid all contact with skin, eyes, and clothing.[8][10]

  • Hygiene: Do not breathe vapors.[4] Wash hands and any exposed skin thoroughly after handling.[4][8] Eyewash stations and safety showers must be readily accessible near the workstation.[4]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.

Storage:

  • Conditions: Store in a cool, dry, and well-ventilated area.[10]

  • Containers: Keep containers tightly closed and store in the original packaging.[4][8] The storage container should be corrosion-resistant.[11]

  • Security: It is recommended to store the chemical in a locked cabinet or a secure, approved area.[4][8]

  • Incompatibilities: Store away from incompatible materials, particularly strong oxidizing agents.[8][10]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and PPE are essential to mitigate the risks associated with handling this compound.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye / Face Chemical safety goggles or a full-face shield.Prevents severe eye damage and burns from splashes.[4][10]
Skin Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant apron.Protects against severe skin burns and absorption.[4][10]
Respiratory A NIOSH/MSHA-approved respirator is required if ventilation is inadequate or if vapors are generated.Protects the respiratory system from corrosive and irritating vapors.[4][12]

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures:

  • General Advice: Show the Safety Data Sheet (SDS) to the attending medical professional. First responders should protect themselves from exposure.[4][13]

  • Inhalation: Immediately move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][8]

  • Skin Contact: Take off all contaminated clothing at once.[4] Immediately flush the affected skin with large amounts of water for at least 15 minutes.[4][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4] If present, remove contact lenses after the initial flushing. Continue rinsing and seek immediate medical attention from an ophthalmologist.[4][13]

  • Ingestion: Rinse the mouth thoroughly with water. DO NOT induce vomiting, as this may cause perforation of the esophagus or stomach.[4][8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Caption: Emergency first-aid workflow following an exposure event.

Firefighting Measures:

  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, alcohol-resistant foam, or water spray.[4][8][10]

  • Specific Hazards: Thermal decomposition can produce hazardous and irritating gases, including carbon oxides and hydrogen chloride gas.[4][10] Vapors may form explosive mixtures with air at high temperatures.

  • Protective Gear: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[4][12]

Accidental Release Measures:

  • Personal Precautions: Evacuate the area and ensure adequate ventilation.[4] Avoid contact with the spilled material and do not breathe its vapors.[12] Wear the full recommended PPE.

  • Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[8][10]

  • Containment and Cleanup: Cover drains. Absorb the spill using an inert material like sand, earth, or vermiculite.[10][12] Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[12]

Toxicological Information

The primary toxicological concerns are severe corrosion and potential long-term genetic effects.

  • Skin and Eye Contact: Causes severe burns to the skin and can result in irreversible eye damage.[3][8]

  • Inhalation: Inhaling vapors or mists can cause extreme irritation and damage to the mucous membranes and upper respiratory tract.[12]

  • Ingestion: Swallowing the chemical can cause severe swelling and damage to delicate tissues, with a significant danger of perforation of the stomach or esophagus.[4]

  • Mutagenicity: Classified as a Category 2 mutagen, indicating it is suspected of causing heritable genetic defects.[8]

  • Carcinogenicity: This substance is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[4]

Disposal Considerations

Waste material must be treated as hazardous.

  • Procedure: Dispose of unused product and contaminated packaging through a licensed professional waste disposal service.[4][12]

  • Regulations: Disposal must be in full accordance with all applicable local, regional, and national environmental regulations.[4] Do not dispose of into the sewer system.[12]

References

Reactivity of the Alpha-Carbon in 2-Chlorobutyric Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical behavior of the α-carbon in 2-chlorobutyric acid, providing critical data and experimental insights for researchers in synthetic chemistry and drug development.

The reactivity of the alpha-carbon (α-carbon) in this compound is a cornerstone of its utility as a versatile building block in organic synthesis, particularly in the pharmaceutical industry. The presence of both a carboxylic acid group and a chlorine atom on adjacent carbons imparts a unique electronic environment to the α-carbon, making it a prime target for a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of this key carbon atom, including quantitative data, detailed experimental protocols, and visualizations of the underlying reaction pathways.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₄H₇ClO₂[1][2][3]
Molecular Weight 122.55 g/mol [1][2][3]
Boiling Point 90-92 °C at 12 mmHg[1][3][4]
Density 1.190 g/mL at 20 °C[1][3][4]
Refractive Index 1.439 at 20 °C[1]
pKa 2.84 at 18 °C in water[5]
Solubility Soluble in water and common organic solvents.[3][4]

Core Reactivity: Nucleophilic Substitution at the Alpha-Carbon

The primary mode of reactivity for the α-carbon in this compound is nucleophilic substitution. The electron-withdrawing nature of the adjacent carboxylic acid group and the chlorine atom renders the α-carbon electrophilic and susceptible to attack by nucleophiles. This typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the α-carbon.

A variety of nucleophiles can be employed to displace the chloride, leading to a diverse range of functionalized butyric acid derivatives. Common transformations include the synthesis of α-amino acids, α-hydroxy acids, and α-azido acids, which are valuable intermediates in drug synthesis.

Key Nucleophilic Substitution Reactions

1. Synthesis of 2-Aminobutyric Acid: The reaction of this compound with ammonia or an ammonia equivalent is a fundamental route to 2-aminobutyric acid, a non-proteinogenic amino acid used in the synthesis of various pharmaceuticals.

2. Synthesis of 2-Hydroxybutyric Acid: Hydrolysis of this compound, typically under basic conditions, yields 2-hydroxybutyric acid. This reaction is a classic example of an SN2 reaction with the hydroxide ion acting as the nucleophile.

3. Synthesis of other Derivatives: Other nucleophiles such as azide (N₃⁻), cyanide (CN⁻), and alkoxides (RO⁻) can also be used to generate a wider array of 2-substituted butyric acid derivatives.

Competition between Substitution and Elimination

In the presence of a strong base, an elimination reaction (E2) can compete with the SN2 substitution. This results in the formation of butenoic acid isomers. The ratio of substitution to elimination products is influenced by several factors:

  • Nature of the Base/Nucleophile: Strong, sterically hindered bases favor elimination, while good nucleophiles that are weaker bases favor substitution.

  • Solvent: Polar aprotic solvents tend to favor SN2 reactions.

  • Temperature: Higher temperatures generally favor elimination over substitution.[6]

For secondary halides like this compound, a mixture of both substitution and elimination products is often observed, and the reaction conditions must be carefully controlled to favor the desired product.[7]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and application of this compound derivatives. The following sections provide methodologies for key transformations.

Synthesis of (S)-2-Hydroxybutyric Acid from (S)-2-Aminobutyric Acid

This procedure details the conversion of an amino acid to a hydroxy acid, a common transformation in medicinal chemistry.

Reactants:

  • (S)-2-Aminobutyric acid (20.0 g, 194 mmol)

  • 1N Sulfuric acid solution (228 mL)

  • Aqueous sodium nitrite solution (26.8 g, 338 mmol, in 68 mL water)

  • Sulfuric acid (for pH adjustment)

  • Sodium chloride

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (S)-2-aminobutyric acid in 1N sulfuric acid solution.[8]

  • Cool the solution to -5 °C.[8]

  • Slowly add the aqueous sodium nitrite solution dropwise, maintaining the temperature at -5 °C.[8]

  • After the addition is complete, continue stirring the reaction mixture for 0.5 hours.[8]

  • Warm the reaction mixture to room temperature and stir for an additional 2 hours.[8]

  • Cool the mixture to 0 °C and adjust the pH to 1 with sulfuric acid.[8]

  • Stir the mixture for 12 hours at room temperature.[8]

  • Add sodium chloride (120 g) and MTBE (120 mL) and stir for 30 minutes.[8]

  • Separate the organic layer, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-2-hydroxybutyric acid.[8]

Expected Yield: 13.8 g (69%) of a pale yellow solid.[8]

General Procedure for Kinetic Analysis of SN2 Reactions

Monitoring the kinetics of nucleophilic substitution reactions provides valuable insight into reaction mechanisms and optimization. A general protocol for a competition experiment is outlined below, which can be adapted for this compound.

Materials:

  • Alkyl halides (e.g., 1-chlorobutane and 1-bromobutane in acetone, 4M solutions)

  • Sodium iodide in acetone (nucleophile)

  • Acetone (solvent)

  • Gas chromatograph (GC)

Procedure:

  • Set up reaction tubes with the competing alkyl halides. For example, mix equal molar amounts of 1-chlorobutane and 1-bromobutane.[9]

  • Add a limiting amount of the sodium iodide solution to initiate the reaction. The two alkyl halides will compete for the nucleophile.[9]

  • Heat the reaction mixture in a water bath at a controlled temperature (e.g., 40-50 °C).[10] As the reaction proceeds, the sodium halide salts will precipitate.[10]

  • After a set time, quench the reaction and centrifuge to remove the precipitate.[10]

  • Dilute the supernatant with acetone for GC analysis.[10]

  • Analyze the composition of the unreacted alkyl halides by GC to determine the relative reactivity.[9]

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms involving the α-carbon of this compound.

Caption: SN2 reaction at the α-carbon of this compound.

Caption: E2 elimination reaction of this compound.

Spectroscopic Data for Characterization

The following tables summarize key spectroscopic data for this compound and its primary substitution products, 2-aminobutyric acid and 2-hydroxybutyric acid, which are essential for reaction monitoring and product characterization.

Table 2: Spectroscopic Data for this compound

TechniqueKey Signals/FeaturesSource(s)
¹H NMR δ (ppm): ~4.3 (t, 1H, -CHCl-), ~2.1 (m, 2H, -CH₂-), ~1.0 (t, 3H, -CH₃)[11]
¹³C NMR δ (ppm): ~174 (C=O), ~58 (-CHCl-), ~27 (-CH₂-), ~11 (-CH₃)
IR (cm⁻¹) ~2970 (C-H stretch), ~1720 (C=O stretch), ~780 (C-Cl stretch)
Mass Spec (m/z) 122 (M⁺), fragments corresponding to loss of Cl, COOH[1]

Table 3: Spectroscopic Data for 2-Aminobutyric Acid

TechniqueKey Signals/FeaturesSource(s)
¹H NMR (D₂O) δ (ppm): ~3.6 (t, 1H, -CH(NH₂)-), ~1.8 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃)[12][13][14]
¹³C NMR (D₂O) δ (ppm): ~176 (C=O), ~55 (-CH(NH₂)-), ~25 (-CH₂-), ~9 (-CH₃)[12]
IR (cm⁻¹) ~3000-2800 (N-H, C-H stretches), ~1600 (N-H bend), ~1400 (COO⁻ stretch)[13]
Mass Spec (m/z) 103 (M⁺), fragments corresponding to loss of COOH, NH₂[5][12][15]

Table 4: Spectroscopic Data for 2-Hydroxybutyric Acid

TechniqueKey Signals/FeaturesSource(s)
¹H NMR (CDCl₃) δ (ppm): ~4.2 (dd, 1H, -CH(OH)-), ~1.8 (m, 2H, -CH₂-), ~1.0 (t, 3H, -CH₃)[8]
¹³C NMR (CDCl₃) δ (ppm): ~180 (C=O), ~68 (-CH(OH)-), ~29 (-CH₂-), ~9 (-CH₃)[2][16]
IR (cm⁻¹) ~3400 (O-H stretch, broad), ~2970 (C-H stretch), ~1720 (C=O stretch)[2][16][17]
Mass Spec (m/z) 104 (M⁺), fragments corresponding to loss of H₂O, COOH[2][16][17][18][19]

This technical guide provides a foundational understanding of the reactivity of the α-carbon in this compound. While specific kinetic data remains an area for further investigation, the principles outlined here, along with the provided experimental protocols and spectroscopic data, offer valuable guidance for researchers and drug development professionals in harnessing the synthetic potential of this important molecule.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chlorobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing nucleophilic substitution reactions using 2-chlorobutyric acid as a substrate. This versatile starting material allows for the synthesis of a variety of 2-substituted butyric acid derivatives, which are valuable intermediates in pharmaceutical and chemical research.

Introduction

This compound is a carboxylic acid that readily undergoes nucleophilic substitution at the α-carbon, due to the electron-withdrawing nature of the adjacent carboxyl group and the presence of a good leaving group (chloride). This reactivity makes it a valuable building block for introducing various functional groups at the 2-position of a butyric acid scaffold. The general reaction scheme follows a typical SN2 mechanism.

Safety Precautions

Warning: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also suspected of causing genetic defects.[1] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Refer to the Safety Data Sheet (SDS) for complete safety information before use.

General Protocol for Nucleophilic Substitution of this compound

This protocol provides a general framework for the reaction. Specific conditions may need to be optimized for different nucleophiles.

Materials:

  • This compound

  • Nucleophile (e.g., ammonia, sodium hydroxide, sodium hydrosulfide)

  • Solvent (e.g., water, ethanol, tetrahydrofuran)

  • Base (if required, e.g., sodium carbonate, triethylamine)

  • Catalyst (optional, e.g., methenamine for amination)[3]

  • Reaction vessel (round-bottom flask) equipped with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in the chosen solvent.

  • Addition of Reagents: Add the nucleophile to the reaction mixture. If the nucleophile is a salt (e.g., sodium hydroxide, sodium hydrosulfide), it can be added directly. If it is a gas or a volatile liquid (e.g., ammonia), it should be bubbled through the solution or added as a solution.[3] A base may be required to neutralize the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature with stirring. The reaction temperature and time will vary depending on the nucleophile's reactivity.[3] For example, the reaction with ammonia can be carried out between 20-90°C for 2-30 hours.[3]

  • Workup: After the reaction is complete (monitored by TLC or other analytical techniques), cool the mixture to room temperature. The workup procedure will depend on the properties of the product. A typical workup may involve:

    • Acidification with a mineral acid (e.g., HCl) to protonate the carboxylate.

    • Extraction of the product into an organic solvent (e.g., diethyl ether, ethyl acetate).

    • Washing the organic layer with brine to remove water-soluble impurities.

    • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Removal of the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by techniques such as recrystallization or column chromatography.

Specific Applications and Protocols

Synthesis of 2-Aminobutyric Acid

2-Aminobutyric acid is a non-proteinogenic amino acid that serves as a chiral precursor for pharmaceuticals like levetiracetam and ethambutol.[4]

Protocol:

This protocol is adapted from a patented method for the synthesis of 2-aminobutyric acid.[3]

  • Reaction: this compound is reacted with liquid ammonia in the presence of methenamine as a catalyst.

  • Conditions: The reaction is carried out at a temperature of 20-90°C for a duration of 2-30 hours.[3]

  • Workup: After the reaction, water is added to dissolve the product, followed by alcohol precipitation to isolate the 2-aminobutyric acid.[3]

Synthesis of 2-Hydroxybutyric Acid

2-Hydroxybutyric acid is a biomarker for oxidative stress and insulin resistance.[1][5] Its synthesis can be achieved by the hydrolysis of this compound.

Protocol:

This is a general procedure for the hydrolysis of α-halo acids.

  • Reaction: this compound is treated with an aqueous solution of a strong base, such as sodium hydroxide.

  • Conditions: The reaction mixture is typically heated to ensure a reasonable reaction rate.

  • Workup: After the reaction, the mixture is acidified with a strong acid (e.g., HCl) to protonate the carboxylate and the resulting 2-hydroxybutyric acid is then extracted with an organic solvent.

Synthesis of 2-Mercaptobutyric Acid

Thiol-containing carboxylic acids are important intermediates in the synthesis of various pharmaceuticals. The synthesis of 2-mercaptopropionic acid from 2-chloropropionic acid provides a useful model for this reaction.

Protocol:

This protocol is based on the synthesis of a similar compound, 2-mercaptopropionic acid.

  • Reaction: this compound is reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or sodium thiosulfate followed by reduction.

  • Conditions: The reaction is typically carried out in an aqueous or alcoholic solvent.

  • Workup: The workup involves acidification to protonate the carboxylate and the thiol group, followed by extraction.

Data Presentation

NucleophileProductReaction ConditionsSolventCatalystYield (%)Reference
Ammonia (NH₃)2-Aminobutyric acid20-90°C, 2-30 hWater/Liquid NH₃MethenamineHigh (not specified)[3]
Hydroxide (OH⁻)2-Hydroxybutyric acidHeatingWaterNone-General Knowledge
Hydrosulfide (SH⁻)2-Mercaptobutyric acid-Water/EthanolNone-Analogy

Note: Yields are highly dependent on the specific reaction conditions and purification methods.

Visualizations

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve this compound in Solvent add_nuc Add Nucleophile (e.g., NH₃, NaOH, NaSH) start->add_nuc add_base Add Base (if necessary) add_nuc->add_base heat Heat and Stir (Monitor Progress) add_base->heat cool Cool to Room Temperature heat->cool acidify Acidify cool->acidify extract Extract with Organic Solvent acidify->extract wash Wash with Brine extract->wash dry Dry Organic Layer wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify Product (Recrystallization or Chromatography) evaporate->purify end Isolated Product purify->end G Met Methionine Hcy Homocysteine Met->Hcy Thr L-Threonine aKB α-Ketobutyrate Thr->aKB twoHB 2-Hydroxybutyric Acid aKB->twoHB LDH Cyst Cystathionine Hcy->Cyst + Serine Cyst->aKB Cys L-Cysteine Cyst->Cys GSH Glutathione (GSH) Cys->GSH GSH->Cys IR Insulin Resistance twoHB->IR is a biomarker for OS Oxidative Stress OS->GSH increased demand OS->IR IR->aKB increased flux LDH Lactate Dehydrogenase G substrate This compound (Electrophile) reaction SN2 Reaction substrate->reaction nucleophile Nucleophile (e.g., NH₃, OH⁻, SH⁻) nucleophile->reaction product 2-Substituted Butyric Acid (Product) lg Chloride Ion (Leaving Group) reaction->product reaction->lg

References

Application Notes and Protocols for the Esterification of 2-Chlorobutyric Acid with Various Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the esterification of 2-chlorobutyric acid with a range of alcohols. The primary method detailed is the Fischer-Speier esterification, a reliable and widely used acid-catalyzed reaction.[1] This document includes detailed experimental protocols, comparative quantitative data, and visual representations of the workflow and reaction mechanism to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a valuable building block in organic synthesis, and its esters are utilized as intermediates in the production of pharmaceuticals and other specialty chemicals. The esterification of this compound is a fundamental process that involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, to form the corresponding ester and water.[1]

The reaction is an equilibrium process. To achieve high yields of the desired ester, the equilibrium can be shifted towards the products by using an excess of the alcohol or by removing water as it is formed, for instance, through azeotropic distillation.[2] The reactivity of the alcohol plays a significant role in the reaction rate, with primary alcohols generally reacting faster than secondary alcohols due to reduced steric hindrance.[3] Tertiary alcohols are generally not suitable for Fischer esterification as they are prone to elimination reactions under acidic conditions.[1]

General Reaction Scheme

General Fischer Esterification Reaction

Comparative Data on the Esterification of this compound

The following table summarizes the expected outcomes for the esterification of this compound with various primary and secondary alcohols under typical Fischer esterification conditions. Please note that while the data for the reaction with methanol is based on established protocols for similar carboxylic acids, the yields and reaction times for other alcohols are estimations based on general reactivity trends (primary > secondary). Actual results may vary depending on specific experimental conditions.

AlcoholAlcohol TypeMolar Ratio (Acid:Alcohol)Catalyst (mol%)Temperature (°C)Approx. Reaction Time (h)Approx. Yield (%)
MethanolPrimary1:10H₂SO₄ (5%)Reflux (~65)4-6~90-95
EthanolPrimary1:10H₂SO₄ (5%)Reflux (~78)5-7~88-93
n-PropanolPrimary1:10H₂SO₄ (5%)Reflux (~97)6-8~85-90
IsopropanolSecondary1:10H₂SO₄ (5%)Reflux (~82)10-14~70-80
n-ButanolPrimary1:10H₂SO₄ (5%)Reflux (~118)7-9~85-90
sec-ButanolSecondary1:10H₂SO₄ (5%)Reflux (~100)12-16~65-75

Experimental Protocols

This section provides a detailed protocol for the synthesis of methyl 2-chlorobutanoate. This protocol can be adapted for use with other primary and secondary alcohols by adjusting the reaction temperature to the boiling point of the respective alcohol and modifying the reaction time as indicated in the table above.

Protocol 1: Synthesis of Methyl 2-Chlorobutanoate

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 0.1 mol, 12.25 g) in an excess of anhydrous methanol (e.g., 1.0 mol, 40 mL).

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 0.005 mol, 0.28 mL) to the stirred solution. The addition should be done cautiously as it is an exothermic process.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65°C for methanol) using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up - Quenching and Extraction: After the reaction is complete (as determined by monitoring), allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts in the separatory funnel.

  • Neutralization: Wash the combined organic layer with a saturated solution of sodium bicarbonate (2 x 50 mL) to neutralize any unreacted acid and the sulfuric acid catalyst. Be cautious as CO₂ gas will be evolved. Vent the separatory funnel frequently.

  • Washing: Wash the organic layer with a saturated solution of sodium chloride (brine) (1 x 50 mL) to remove any remaining water-soluble impurities.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the ethyl acetate and any excess methanol.

  • Purification: The crude methyl 2-chlorobutanoate can be further purified by fractional distillation under reduced pressure to obtain the pure product.

Visualizations

Fischer Esterification Mechanism

Fischer_Esterification A Carboxylic Acid + Alcohol B Protonation of Carbonyl Oxygen A->B + H+ C Protonated Carboxylic Acid B->C D Nucleophilic Attack by Alcohol C->D + R'-OH E Tetrahedral Intermediate D->E F Proton Transfer E->F G Protonated Tetrahedral Intermediate F->G H Elimination of Water G->H - H2O I Protonated Ester H->I J Deprotonation I->J - H+ K Ester + H3O+ J->K

Caption: Mechanism of the Fischer-Speier Esterification.

Experimental Workflow

Esterification_Workflow start Start reactants Mix this compound and Alcohol start->reactants catalyst Add H₂SO₄ Catalyst reactants->catalyst reflux Reflux for 4-16 hours catalyst->reflux workup Cool and Quench with Water reflux->workup extraction Extract with Ethyl Acetate workup->extraction neutralize Wash with NaHCO₃ Solution extraction->neutralize wash Wash with Brine neutralize->wash dry Dry with MgSO₄ wash->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate purify Purification (Fractional Distillation) evaporate->purify product Pure Ester purify->product end End product->end

Caption: Experimental workflow for the synthesis of 2-chlorobutyrate esters.

Purification and Characterization

Purification:

Following the initial work-up, the crude ester may still contain small amounts of unreacted alcohol and other by-products. For high-purity applications, fractional distillation under reduced pressure is the recommended method of purification. The boiling point of the ester will depend on the specific alcohol used.

Characterization:

The purity and identity of the synthesized 2-chlorobutyrate esters can be confirmed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing the purity of the sample and confirming the molecular weight of the ester. The fragmentation pattern in the mass spectrum can also help to confirm the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, allowing for the unambiguous identification of the ester product by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the ester functional group through the characteristic C=O stretching vibration, which typically appears in the region of 1735-1750 cm⁻¹.

By following these protocols and utilizing the provided data, researchers can effectively synthesize and characterize a variety of 2-chlorobutyrate esters for their specific applications in drug development and other scientific endeavors.

References

Application of 2-Chlorobutyric Acid in the Synthesis of the Antiepileptic Drug Levetiracetam

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Levetiracetam, a second-generation antiepileptic drug, is a cornerstone in the management of various seizure types. Its synthesis is a topic of significant interest in pharmaceutical development, with numerous routes explored to optimize yield, purity, and cost-effectiveness. One key pathway involves the use of (S)-2-aminobutyric acid as a chiral precursor. This document provides detailed application notes and protocols for the synthesis of Levetiracetam, with a focus on the initial steps involving 2-chlorobutyric acid as a readily available starting material for the synthesis of the crucial intermediate, 2-aminobutyric acid. The methodologies outlined are collated from various established synthetic routes, providing a comprehensive guide for researchers and drug development professionals.

Overall Synthesis Pathway

The synthesis of Levetiracetam from butyric acid via a this compound intermediate can be summarized in the following key stages:

  • Chlorination of Butyric Acid: Production of this compound.

  • Ammonification: Conversion of this compound to 2-aminobutyric acid.

  • Formation of (S)-2-Aminobutyramide Hydrochloride: Esterification of (S)-2-aminobutyric acid followed by amidation.

  • Condensation and Cyclization: Reaction of (S)-2-aminobutyramide hydrochloride with 4-chlorobutyryl chloride to form an intermediate which is then cyclized to yield Levetiracetam.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented method for the preparation of this compound from butyric acid.[1][2]

Materials:

  • Butyric acid

  • Chlorine (Cl₂)

  • Catalyst (e.g., thionyl chloride or BTC - trichloromethyl chloroformate)[1]

  • Pipeline reactor

Procedure:

  • A solution of butyric acid and the catalyst is prepared. The molar ratio of butyric acid to catalyst can range from 1:0.01 to 1:0.05.[2]

  • The butyric acid reaction solution and chlorine gas are continuously fed into a first pipeline reactor. The molar ratio of butyric acid to chlorine is approximately 1:0.9 to 1:1.2.[2]

  • The reaction is maintained at a temperature of 80-120°C for a duration of 2-10 hours.[1][2]

  • The output from the reactor is collected, and this compound is isolated by distillation. The fraction at approximately 90°C (at 12 mmHg) is collected.[1]

Expected Outcome:

  • This process yields this compound with a purity that can exceed 95%.[1]

Protocol 2: Synthesis of 2-Aminobutyric Acid

This protocol describes the ammonification of this compound to produce 2-aminobutyric acid.[1][2]

Materials:

  • This compound

  • Ammonium chloride (NH₄Cl)

  • Sodium hydroxide (NaOH) aqueous solution (30-40%)

  • Second pipeline reactor

Procedure:

  • A reaction solution is prepared by dissolving ammonium chloride in the this compound obtained from Protocol 1.

  • This solution and a 30-40% aqueous sodium hydroxide solution are pumped into a second pipeline reactor. The molar ratio of this compound to ammonium chloride to sodium hydroxide is approximately 1:1.5-2:2.5-3.[2]

  • The reaction temperature is controlled between 25-80°C, with a reaction time of 1-10 hours.[2]

  • The resulting reaction solution containing 2-aminobutyric acid is then subjected to downstream processing, which may include concentration and recrystallization from a solvent like ethanol to obtain the purified product.[2]

Protocol 3: Synthesis of (S)-N-[1-(Aminocarbonyl)propyl]-4-chlorobutanamide

This protocol details the conversion of (S)-2-aminobutyramide hydrochloride to a key intermediate for Levetiracetam.[3][4]

Materials:

  • (S)-2-Aminobutyramide Hydrochloride

  • 4-Chlorobutyryl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

Procedure:

  • (S)-2-Aminobutyramide hydrochloride is condensed with 4-chlorobutyryl chloride in the presence of potassium carbonate in acetonitrile.[3][4]

  • The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by a suitable technique like TLC or HPLC.

  • Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield crude (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide.

Protocol 4: Cyclization to Levetiracetam

This final step involves the intramolecular cyclization of the intermediate to form Levetiracetam.[3][4][5]

Materials:

  • (S)-N-[1-(Aminocarbonyl)propyl]-4-chlorobutanamide

  • Potassium hydroxide (KOH)

  • Methylene chloride (Dichloromethane)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide) (optional, but can improve yield)[5]

  • Acetone and Ethyl acetate (for purification)

Procedure:

  • The crude (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide is dissolved in methylene chloride.[3][4] A phase-transfer catalyst can be added at this stage.[5]

  • The solution is cooled, and powdered potassium hydroxide is added portion-wise while maintaining a low temperature (e.g., around 0°C).[5]

  • The reaction mixture is stirred, and the temperature is gradually allowed to rise to around 10°C.[5]

  • The reaction progress is monitored by TLC or HPLC.[5]

  • After completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.[5]

  • The resulting crude Levetiracetam is then purified by recrystallization from a solvent system such as acetone and ethyl acetate to yield the final product.[3][4]

Data Presentation

Table 1: Quantitative Data for the Synthesis of this compound [1]

EmbodimentStarting Material (Butyric Acid)CatalystYield of this compoundPurity of this compound
1120.00 g (1.36 mol)BTC (12.11 g, 0.04 mol)94.0%96.0%
2120.00 g (1.36 mol)Thionyl chloride (4.76 g, 0.04 mol)85.0%88.0%
3120.00 g (1.36 mol)Thionyl chloride (4.76 g, 0.04 mol)88.0%94.0%

Visualizations

Diagrams

Synthesis_Pathway ButyricAcid Butyric Acid ChlorobutyricAcid This compound ButyricAcid->ChlorobutyricAcid + Cl₂, Catalyst AminobutyricAcid (S)-2-Aminobutyric Acid ChlorobutyricAcid->AminobutyricAcid + NH₄Cl, NaOH Aminobutyramide (S)-2-Aminobutyramide Hydrochloride AminobutyricAcid->Aminobutyramide Esterification, Amidation Intermediate (S)-N-[1-(Aminocarbonyl)propyl] -4-chlorobutanamide Aminobutyramide->Intermediate + 4-Chlorobutyryl chloride Levetiracetam Levetiracetam Intermediate->Levetiracetam Cyclization (KOH) Experimental_Workflow cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Levetiracetam Synthesis Start Butyric Acid Chlorination Chlorination Reaction Start->Chlorination Distillation1 Distillation Chlorination->Distillation1 Ammonification Ammonification Reaction Distillation1->Ammonification Purification1 Purification of 2-Aminobutyric Acid Ammonification->Purification1 AmideFormation Amide Formation Purification1->AmideFormation (S)-2-Aminobutyric Acid Intermediate Condensation Condensation with 4-Chlorobutyryl chloride AmideFormation->Condensation Cyclization Cyclization Reaction Condensation->Cyclization Purification2 Recrystallization Cyclization->Purification2 End Levetiracetam Purification2->End

References

Application Notes and Protocols: Asymmetric Synthesis of Amino Acids from 2-Chlorobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and proposed protocols for the asymmetric synthesis of α-amino acids, utilizing 2-chlorobutyric acid as a versatile and cost-effective precursor. The methodologies outlined below are based on established principles of stereoselective synthesis and are intended to serve as a foundational guide for the development of chiral amino acid derivatives, which are critical building blocks in modern drug discovery and development.

Introduction

The demand for enantiomerically pure α-amino acids has grown significantly, driven by their use in the synthesis of peptidomimetics, chiral catalysts, and a wide array of pharmaceutical agents. While numerous synthetic routes to amino acids exist, the use of readily available and inexpensive starting materials is crucial for large-scale applications. This compound presents an attractive starting point for the synthesis of various amino acids. This document outlines a proposed methodology for the asymmetric amination of this compound derivatives, a key step in controlling the stereochemistry of the final amino acid product.

The direct amination of this compound, for instance through reaction with ammonia, typically results in a racemic mixture of the corresponding amino acid.[1][2] To achieve asymmetry, a chiral auxiliary-mediated approach is proposed. This strategy involves the temporary attachment of a chiral molecule to the this compound substrate, which directs the subsequent nucleophilic substitution of the chloride, leading to the preferential formation of one enantiomer.

Proposed Synthetic Pathway Overview

The proposed synthetic strategy involves a three-step process, beginning with the activation of this compound, followed by the introduction of a chiral auxiliary, stereoselective amination, and finally, the removal of the chiral auxiliary to yield the desired enantiomerically enriched amino acid.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Chiral Auxiliary Conjugation cluster_2 Step 3: Stereoselective Azide Introduction cluster_3 Step 4: Auxiliary Cleavage and Azide Reduction A This compound B 2-Chlorobutyryl Chloride A->B SOCl2 or (COCl)2 D N-Acyloxazolidinone B->D C Chiral Auxiliary (e.g., Evans' Auxiliary) C->D E N-(2-Azidobutyryl)oxazolidinone D->E NaN3, DMF F Enantiomerically Enriched α-Amino Acid E->F 1. LiOH, H2O2 2. H2, Pd/C

Caption: Proposed workflow for asymmetric amino acid synthesis.

Experimental Protocols

Materials and Reagents
  • This compound (≥98%)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone (or other suitable Evans' auxiliary)

  • n-Butyllithium (n-BuLi) in hexanes

  • Sodium azide (NaN₃)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol 1: Synthesis of N-(2-Chlorobutyryl)oxazolidinone
  • Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. The solvent and excess reagent are then removed under reduced pressure to yield crude 2-chlorobutyryl chloride, which is used immediately in the next step.

  • Chiral Auxiliary Acylation: In a separate flame-dried flask, dissolve the chiral auxiliary, (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq), in anhydrous THF. Cool the solution to -78 °C and add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes. To this solution, add the freshly prepared 2-chlorobutyryl chloride (1.1 eq) in anhydrous THF dropwise. Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired N-(2-chlorobutyryl)oxazolidinone.

Protocol 2: Stereoselective Azide Displacement
  • Azide Substitution: Dissolve the N-(2-chlorobutyryl)oxazolidinone (1.0 eq) in anhydrous DMF. Add sodium azide (3.0 eq) to the solution. Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether. Separate the layers and extract the aqueous phase with diethyl ether (3x). Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude N-(2-azidobutyryl)oxazolidinone is purified by flash column chromatography.

Protocol 3: Auxiliary Cleavage and Azide Reduction
  • Auxiliary Hydrolysis: Dissolve the N-(2-azidobutyryl)oxazolidinone (1.0 eq) in a 3:1 mixture of THF and water. Cool to 0 °C and add a pre-mixed solution of LiOH (2.0 eq) and H₂O₂ (4.0 eq) in water dropwise. Stir vigorously at 0 °C for 4 hours.

  • Work-up: Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture with 1 M HCl to pH ~2. Extract the product with ethyl acetate (3x). The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated to yield the crude 2-azidobutyric acid. The chiral auxiliary can be recovered from the aqueous layer.

  • Azide Reduction: Dissolve the crude 2-azidobutyric acid in methanol. Add 10% Pd/C catalyst (0.1 eq by weight). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.

  • Final Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. Concentrate the filtrate under reduced pressure to yield the enantiomerically enriched α-amino acid. Further purification can be achieved by recrystallization or ion-exchange chromatography.

Data Presentation

The expected outcome of this synthetic sequence is the formation of the desired α-amino acid with high enantiomeric excess. The yields and enantioselectivity are dependent on the specific reaction conditions and the choice of chiral auxiliary. Below is a table summarizing expected data based on similar transformations reported in the literature.

StepProductExpected Yield (%)Expected Enantiomeric Excess (ee%)
1N-(2-Chlorobutyryl)oxazolidinone85-95N/A
2N-(2-Azidobutyryl)oxazolidinone70-85>98
3α-Aminobutyric Acid80-90 (over 2 steps)>98

Logical Relationship of Stereochemical Control

The stereochemical outcome of the synthesis is determined during the nucleophilic substitution of the chloride by the azide. The chiral auxiliary sterically hinders one face of the enolate, forcing the incoming nucleophile to attack from the opposite face, thus leading to a high degree of stereoselectivity.

Caption: Stereochemical control by the chiral auxiliary.

Conclusion

The protocols described provide a robust framework for the asymmetric synthesis of α-amino acids from this compound. This approach offers a high degree of stereocontrol and utilizes relatively inexpensive starting materials. These methods are amenable to modification for the synthesis of a diverse range of non-proteinogenic amino acids, which are of significant interest in pharmaceutical research and development. Further optimization of reaction conditions may be necessary to achieve the desired yield and enantiopurity for specific target molecules.

References

Application Notes and Protocols for the Chiral Resolution of Racemic 2-Chlorobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution, the process of separating a racemic mixture into its individual enantiomers, is a critical step in the development and manufacturing of many pharmaceuticals and fine chemicals. 2-Chlorobutyric acid, a chiral carboxylic acid, is a valuable building block in organic synthesis. The stereochemistry at the C-2 position is often crucial for the desired biological activity or final product conformation. These application notes provide detailed protocols for the resolution of racemic this compound via diastereomeric salt crystallization and enzymatic kinetic resolution. Additionally, a standard method for the determination of enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) is described.

Methods of Chiral Resolution

The two primary methods for the chiral resolution of racemic this compound are:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic acid with a single enantiomer of a chiral base to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization.[1]

  • Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction (e.g., esterification) with one enantiomer of the racemic acid, allowing for the separation of the unreacted enantiomer and the product.[2][3]

Diastereomeric Salt Crystallization Protocol

This protocol details the resolution of racemic this compound using (R)-(+)-1-phenylethylamine as the resolving agent. The principle lies in the differential solubility of the two diastereomeric salts formed: [(R)-2-chlorobutyric acid · (R)-1-phenylethylamine] and [(S)-2-chlorobutyric acid · (R)-1-phenylethylamine].[4]

Materials
  • Racemic this compound

  • (R)-(+)-1-phenylethylamine

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (flasks, beakers, separatory funnel, etc.)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

  • pH paper or pH meter

Experimental Protocol

1. Formation of Diastereomeric Salts: a. In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic this compound in 100 mL of warm methanol. b. In a separate beaker, dissolve an equimolar amount of (R)-(+)-1-phenylethylamine in 50 mL of methanol. c. Slowly add the (R)-(+)-1-phenylethylamine solution to the stirred this compound solution. d. Allow the mixture to cool to room temperature, then place it in an ice bath for 2 hours to facilitate crystallization.

2. Isolation of the Less Soluble Diastereomeric Salt: a. Collect the precipitated crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor. c. Dry the crystals in a vacuum oven at 40°C to a constant weight. This salt is enriched in one of the diastereomers.

3. Liberation of the Enantiomerically Enriched this compound: a. Dissolve the dried diastereomeric salt in 100 mL of water. b. Acidify the solution to pH 1-2 with 1 M HCl. c. Extract the liberated this compound with diethyl ether (3 x 50 mL). d. Combine the organic extracts and dry over anhydrous sodium sulfate. e. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the enantiomerically enriched this compound.

4. Determination of Enantiomeric Excess and Yield: a. Determine the enantiomeric excess (e.e.) of the product by chiral HPLC analysis (see protocol below). b. Calculate the yield based on the initial amount of the corresponding enantiomer in the racemic mixture (i.e., 5.0 g).

Data Presentation
ParameterValue
Resolving Agent(R)-(+)-1-Phenylethylamine
Solvent for CrystallizationMethanol
Theoretical Max. Yield50%
Expected Enantiomeric Excess>90%

Note: The specific yield and enantiomeric excess can vary depending on the precise crystallization conditions and the number of recrystallization steps performed.

Enzymatic Kinetic Resolution Protocol

This protocol describes the kinetic resolution of racemic this compound via lipase-catalyzed esterification. Candida rugosa lipase is a commonly used enzyme for the resolution of carboxylic acids.[5][6] It will preferentially esterify one enantiomer, leaving the other enantiomer as the unreacted acid.

Materials
  • Racemic this compound

  • Immobilized Candida rugosa lipase

  • n-Butanol

  • Hexane (or other suitable organic solvent)

  • Sodium bicarbonate solution (5% w/v)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Orbital shaker or magnetic stirrer

  • Standard laboratory glassware

Experimental Protocol

1. Enzymatic Esterification: a. To a 250 mL flask, add 5.0 g of racemic this compound, 100 mL of hexane, and an equimolar amount of n-butanol. b. Add 1.0 g of immobilized Candida rugosa lipase to the mixture. c. Place the flask in an orbital shaker at a constant temperature (e.g., 40°C) and agitate at 150-200 rpm. d. Monitor the reaction progress by taking small aliquots over time and analyzing the conversion by GC or HPLC. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining substrate.

2. Separation of Unreacted Acid and Ester Product: a. Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused. b. Transfer the filtrate to a separatory funnel and extract the unreacted this compound with a 5% sodium bicarbonate solution (3 x 50 mL). c. The organic layer contains the n-butyl 2-chlorobutyrate ester. d. The aqueous layers are combined and acidified to pH 1-2 with 1 M HCl.

3. Isolation of Enantiomers: a. (Unreacted Acid): Extract the acidified aqueous solution with diethyl ether (3 x 50 mL). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched this compound. b. (Ester Product): Wash the original organic layer (from step 2c) with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched n-butyl 2-chlorobutyrate. This ester can be hydrolyzed back to the corresponding this compound enantiomer if desired.

4. Determination of Enantiomeric Excess and Yield: a. Determine the e.e. of the recovered acid and the ester product (or its hydrolyzed acid form) by chiral HPLC. b. Calculate the yield for each enantiomer.

Data Presentation
ParameterValue
EnzymeImmobilized Candida rugosa lipase
Acyl Acceptorn-Butanol
SolventHexane
Reaction Temperature40°C
Expected Conversion for Optimal Resolution~50%
Expected Enantiomeric Excess (ees and eep)>95%

Chiral HPLC Analysis Protocol

This protocol provides a general method for determining the enantiomeric excess of this compound samples. The specific column and mobile phase composition may require optimization.[7]

Materials and Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Chiralpak® IA, IB, or IC)[8][9]

  • HPLC-grade n-hexane

  • HPLC-grade 2-propanol (isopropanol)

  • Trifluoroacetic acid (TFA)

  • Sample of enantiomerically enriched this compound

  • Racemic this compound standard

HPLC Method

1. Sample Preparation: a. Prepare a stock solution of the racemic this compound standard in the mobile phase at a concentration of approximately 1 mg/mL. b. Prepare a sample of the resolved this compound in the mobile phase at a similar concentration.

2. Chromatographic Conditions:

  • Column: Chiralpak® IA (or similar polysaccharide-based chiral column)

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (e.g., 90:10:0.1, v/v/v). The ratio of hexane to isopropanol may need to be adjusted to achieve optimal separation.[7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

3. Analysis: a. Inject the racemic standard to determine the retention times of the two enantiomers. b. Inject the resolved sample. c. Integrate the peak areas for each enantiomer in the chromatogram of the resolved sample.

4. Calculation of Enantiomeric Excess (e.e.): e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Visualization of Workflows

Diastereomeric Salt Crystallization Workflow

G Racemic_Acid Racemic 2-Chlorobutyric Acid Mixing Mixing and Cooling Racemic_Acid->Mixing Chiral_Base (R)-1-Phenylethylamine Chiral_Base->Mixing Solvent_Methanol Methanol Solvent_Methanol->Mixing Crystallization Crystallization Mixing->Crystallization Filtration Filtration Crystallization->Filtration Less_Soluble_Salt Less Soluble Diastereomeric Salt (Crystals) Filtration->Less_Soluble_Salt Solid Mother_Liquor Mother Liquor with More Soluble Salt Filtration->Mother_Liquor Liquid Acidification_1 Acidification (HCl) Less_Soluble_Salt->Acidification_1 Acidification_2 Acidification (HCl) Mother_Liquor->Acidification_2 Extraction_1 Extraction (Diethyl Ether) Acidification_1->Extraction_1 Enriched_Acid_1 Enantiomerically Enriched Acid 1 Extraction_1->Enriched_Acid_1 Extraction_2 Extraction (Diethyl Ether) Acidification_2->Extraction_2 Enriched_Acid_2 Enantiomerically Enriched Acid 2 Extraction_2->Enriched_Acid_2

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

Enzymatic Kinetic Resolution Workflow

G Racemic_Acid Racemic 2-Chlorobutyric Acid Reaction Enzymatic Esterification (~50% conversion) Racemic_Acid->Reaction Alcohol n-Butanol Alcohol->Reaction Lipase Immobilized Lipase Lipase->Reaction Separation Separation Reaction->Separation Aqueous_Extraction Aqueous Extraction (NaHCO3) Separation->Aqueous_Extraction Unreacted_Acid Unreacted Acid (Enantiomer 1) Acidification Acidification (HCl) Unreacted_Acid->Acidification Ester_Product Ester Product (Enantiomer 2) Hydrolysis Hydrolysis (optional) Ester_Product->Hydrolysis Aqueous_Extraction->Unreacted_Acid Aqueous Phase Aqueous_Extraction->Ester_Product Organic Phase Isolation_1 Isolation Acidification->Isolation_1 Pure_Acid_1 Enantiomerically Pure Acid 1 Isolation_1->Pure_Acid_1 Pure_Acid_2 Enantiomerically Pure Acid 2 Hydrolysis->Pure_Acid_2

Caption: Workflow for enzymatic kinetic resolution of this compound.

Safety Precautions

  • This compound is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated fume hood.

  • The organic solvents used are flammable and should be kept away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

GC-MS Method for the Analysis of 2-Chlorobutyric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of 2-Chlorobutyric acid in aqueous samples using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar and non-volatile nature of this compound, a derivatization step is essential to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. The method detailed below involves a liquid-liquid extraction followed by esterification to form the methyl ester of this compound.

Principle

This method is designed for the sensitive and selective determination of this compound. The procedure involves the extraction of the analyte from the sample matrix using a suitable organic solvent. The carboxylic acid group of this compound is then derivatized to its methyl ester using an acidic methanol solution. This chemical modification increases the volatility of the analyte, allowing for its separation and detection by GC-MS. Quantification is achieved by monitoring specific ions of the derivatized analyte.

Quantitative Data Summary

The following table summarizes the typical performance data for the analysis of haloacetic acids using a similar GC-MS method. These values can be used as a benchmark for method validation for this compound.

ParameterTypical ValueReference
Method Detection Limit (MDL)< 1 µg/L[1][2]
Limit of Quantitation (LOQ)0.85 - 1.06 µg/mL[3]
Linearity Range0.5 - 100 µg/L[4]
Correlation Coefficient (r²)0.9952 - 0.9998[4]
Spiking Recovery73 - 165%[1][2]
Intra-day Precision (%RSD)1.02 - 6.86%[4]
Inter-day Precision (%RSD)1.58 - 8.16%[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments.

Reagents and Materials
  • This compound standard

  • Methanol (GC grade)

  • Sulfuric acid (98%)

  • Methyl tert-butyl ether (MTBE, HPLC grade)

  • Sodium sulfate (anhydrous)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Sample vials (2 mL, with PTFE-lined caps)

  • Reacti-vials™ or similar reaction vials

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

Standard and Sample Preparation

Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.

  • Perform serial dilutions of the stock solution with deionized water to prepare calibration standards at desired concentrations (e.g., 0.5, 1, 5, 10, 25, 50, and 100 µg/L).

Sample Preparation (Liquid-Liquid Extraction): [5]

  • To a 20 mL sample of water, add 2 mg of ammonium chloride.

  • If an internal standard is used, spike the sample at this stage.

  • Adjust the pH of the solution to less than 0.5 with concentrated sulfuric acid.

  • Immediately add 8 g of sodium sulfate and mix until dissolved.

  • Add 2 mL of methyl tert-butyl ether (MTBE) and vortex vigorously for 2 minutes.

  • Allow the phases to separate. Centrifugation can be used to facilitate separation.

  • Carefully transfer approximately 1.5 mL of the upper MTBE layer to a clean reaction vial.

Derivatization Protocol (Esterification)[5]
  • To the 1.5 mL of MTBE extract from the previous step, add 0.5 mL of 10% sulfuric acid in methanol.

  • Cap the vial tightly and place it in a heating block or water bath at 50°C for 2.5 hours.

  • After incubation, allow the vial to cool to room temperature.

  • Quench the reaction by adding 1 mL of saturated sodium bicarbonate solution and vortexing.

  • Allow the phases to separate.

  • Transfer approximately 500 µL of the upper organic layer to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters and may require optimization for your specific instrument.

GC Parameters
Instrument Agilent 7890B GC system or equivalent
Column TG-5MS (30 m x 0.25 mm, 0.25 µm) or similar
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Oven Program Start at 40°C, hold for 2 minutes, ramp to 120°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 5 minutes.
MS Parameters
Instrument Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

SIM Mode Ions for this compound methyl ester:

  • The specific ions for monitoring should be determined by analyzing a derivatized standard in full scan mode. The molecular ion and characteristic fragment ions should be selected.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Aqueous Sample ph_adjust pH Adjustment (< 0.5 with H₂SO₄) sample->ph_adjust salting_out Addition of Sodium Sulfate ph_adjust->salting_out extraction Liquid-Liquid Extraction (with MTBE) salting_out->extraction extract_transfer Transfer MTBE Extract extraction->extract_transfer Organic Phase derivatization_reagent Add 10% H₂SO₄ in Methanol extract_transfer->derivatization_reagent heating Heat at 50°C for 2.5 hours derivatization_reagent->heating quench Quench with NaHCO₃ solution heating->quench final_extract Transfer Organic Layer quench->final_extract Organic Phase gcms_analysis GC-MS Analysis final_extract->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing logical_relationship analyte This compound (Polar, Non-volatile) derivatization Derivatization (Esterification with Acidic Methanol) analyte->derivatization increases volatility derivative This compound Methyl Ester (Less Polar, Volatile) derivatization->derivative gc_separation Gas Chromatographic Separation derivative->gc_separation ms_detection Mass Spectrometric Detection and Quantification gc_separation->ms_detection

References

Application Notes: 1H and 13C NMR Spectral Analysis of 2-Chlorobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development, the precise structural elucidation of molecules is critical for understanding their chemical properties, reactivity, and biological activity. These application notes provide a detailed overview and protocol for the ¹H and ¹³C NMR spectral analysis of 2-Chlorobutyric acid, a halogenated carboxylic acid. By combining one-dimensional (1D) ¹H and ¹³C NMR experiments, a complete and unambiguous assignment of the molecule's structure can be achieved.

¹H and ¹³C NMR Spectral Interpretation

The structure of this compound (CH₃CH₂CHClCOOH) contains four unique proton environments and four unique carbon environments, which give rise to distinct signals in the respective NMR spectra.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of different proton types and their connectivity. The electron-withdrawing effects of the chlorine atom and the carboxyl group significantly influence the chemical shifts of adjacent protons, shifting them downfield.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, often above 10 ppm.

  • Alpha-Proton (-CHCl): The proton on the carbon bearing the chlorine atom is significantly deshielded and appears as a triplet.

  • Methylene Protons (-CH₂-): These protons are adjacent to both a methyl group and the chlorinated carbon, resulting in a complex multiplet.

  • Methyl Protons (-CH₃): The terminal methyl group protons are the most shielded and appear as a triplet upfield.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's chemical environment.

  • Carbonyl Carbon (-COOH): This carbon is the most deshielded and appears furthest downfield, typically in the 170-185 ppm range for carboxylic acids.[1]

  • Alpha-Carbon (-CHCl): The carbon directly attached to the electronegative chlorine atom is deshielded and appears in the 55-80 ppm range.[2]

  • Methylene Carbon (-CH₂-): This alkyl carbon appears in a typical alkane region.

  • Methyl Carbon (-CH₃): The terminal methyl carbon is the most shielded and appears furthest upfield.[1]

Data Presentation

The quantitative data extracted from the ¹H and ¹³C NMR spectra of this compound are summarized below.

Table 1: ¹H NMR Data for this compound (Solvent: CDCl₃)
Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~11.6Singlet1HH -OOC-
4.29Triplet1H-CH Cl-
2.15 / 1.96Multiplet2H-CH₂ -CH₃
1.09Triplet3H-CH₃

Data sourced from ChemicalBook.[3]

Table 2: ¹³C NMR Data for this compound (Solvent: CDCl₃)
Chemical Shift (δ ppm)Assignment
~175C OOH
~58-C HCl-
~28-C H₂-
~11-C H₃

Note: The chemical shifts are estimated based on typical values for the respective functional groups.[1][2][4]

Mandatory Visualizations

The following diagrams illustrate the molecular structure with atom labeling for spectral assignment and the logical workflow for the NMR analysis.

molecular_structure C4 C4 C3 C3 C4->C3 H7 H7 H8 H8 H9 H9 C2 C2 C3->C2 H5 H5 H6 H6 Cl Cl C2->Cl C1 C1 C2->C1 H4 H4 O1 =O C1->O1 O2 –O C1->O2 H1 –H1 O2->H1

Caption: Structure of this compound with atom numbering.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_elu Structure Elucidation prep1 Dissolve 5-25 mg of This compound in ~0.6 mL CDCl₃ prep2 Filter solution into a 5 mm NMR tube prep1->prep2 acq1 Insert sample into NMR spectrometer prep2->acq1 acq2 Lock, Tune, and Shim acq1->acq2 acq3 Acquire ¹H NMR Spectrum acq2->acq3 acq4 Acquire ¹³C NMR Spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Calibrate Chemical Shifts (TMS) proc2->proc3 proc4 Integrate ¹H signals and Assign Multiplicities proc3->proc4 elu1 Correlate ¹H and ¹³C data proc4->elu1 elu2 Assign signals to specific nuclei in the molecule elu1->elu2 elu3 Confirm Structure of This compound elu2->elu3

Caption: Experimental workflow for NMR analysis.

Experimental Protocols

The following are generalized protocols for acquiring high-quality NMR spectra of this compound. Instrument-specific parameters may require optimization.

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh between 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial. Chloroform-d is a common solvent for non-polar to moderately polar organic molecules.

  • Transfer: Gently swirl the vial to ensure the compound is fully dissolved.

  • Filtration: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.[5]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Protocol 2: ¹H NMR Data Acquisition
  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent, and then tune and shim the magnetic field to achieve optimal homogeneity.

  • Pulse Program: Select a standard one-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

    • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds is standard.

  • Processing: After acquisition, apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.

Protocol 3: ¹³C NMR Data Acquisition
  • Instrument Setup: Use the same locked and shimmed sample.

  • Pulse Program: Select a standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to ensure each carbon signal appears as a singlet.

  • Acquisition Parameters:

    • Spectral Width: Set to approximately 240 ppm, centered around 100 ppm.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a higher number of scans is required. Start with 256 or 512 scans and increase as needed for good signal-to-noise.

    • Relaxation Delay (D1): A 2-second delay is a reasonable starting point.

  • Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the CDCl₃ solvent peak, which appears as a triplet centered at 77.16 ppm.

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides a robust and definitive method for the structural confirmation of this compound. The characteristic chemical shifts and coupling patterns observed are in full agreement with the known molecular structure. The protocols outlined herein offer a reliable workflow for obtaining high-resolution NMR data, which is an indispensable step in the characterization of small molecules for research, quality control, and drug development purposes.

References

Biocatalytic Applications of 2-Chlorobutyric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the biocatalytic use of 2-chlorobutyric acid. The primary applications focus on the enzymatic dehalogenation to produce chiral hydroxy acids and subsequent conversions to yield valuable keto-acids and amino acids, which are key intermediates in pharmaceutical synthesis.

Application Notes

This compound serves as a versatile substrate in biocatalysis, primarily utilized by a class of enzymes known as 2-haloacid dehalogenases (2-HAD). These enzymes catalyze the hydrolytic cleavage of the carbon-halogen bond, yielding 2-hydroxybutyric acid and a halide ion.[1][2][3][4][5] This biotransformation is of significant interest due to the high stereoselectivity of these enzymes, which allows for the production of enantiomerically pure (R)- or (S)-2-hydroxybutyric acid, valuable chiral building blocks in the synthesis of pharmaceuticals.

The stereochemical outcome of the dehalogenation is dependent on the specific type of 2-haloacid dehalogenase used. These enzymes are broadly classified based on their stereospecificity[1][4][5]:

  • L-DEX (or (S)-2-haloacid dehalogenase): Acts on (S)-2-haloacids to produce (R)-2-hydroxyacids.

  • D-DEX (or (R)-2-haloacid dehalogenase): Acts on (R)-2-haloacids to produce (S)-2-hydroxyacids.

  • DL-DEX: Acts on both (R)- and (S)-enantiomers.

The product of this dehalogenation, 2-hydroxybutyrate, can be further utilized as a substrate for other enzymes. For instance, NAD-independent lactate dehydrogenases can effectively oxidize 2-hydroxybutyrate to 2-oxobutyrate (α-ketobutyrate).[6][7] 2-Oxobutyrate is a crucial precursor for the synthesis of non-standard amino acids like L-2-aminobutyric acid and D-2-aminobutyric acid, which are components of various pharmaceuticals.[6][8][9] The conversion of 2-oxobutyrate to the corresponding amino acid can be achieved using transaminases or amino acid dehydrogenases.[8][10][11]

This multi-step enzymatic pathway, starting from this compound, offers a green and highly selective alternative to traditional chemical synthesis routes for producing valuable chiral intermediates.

Key Biocatalytic Reactions
Enzyme ClassSubstrateProductApplication
2-Haloacid Dehalogenase (2-HAD) (R,S)-2-Chlorobutyric acid(R)- or (S)-2-Hydroxybutyric acidProduction of chiral building blocks
Lactate Dehydrogenase (NAD-independent) 2-Hydroxybutyric acid2-Oxobutyric acidSynthesis of α-keto acids
Amino Acid Dehydrogenase / Transaminase 2-Oxobutyric acidL- or D-2-Aminobutyric acidSynthesis of unnatural amino acids
Enzymes Acting on this compound and its Derivatives
Enzyme NameSource OrganismSubstrate SpecificityOptimal pHOptimal Temp. (°C)
L-2-haloacid dehalogenase (L-DEX YL)Pseudomonas sp. YLL-2-haloalkanoic acids9.565
DL-2-haloacid dehalogenase (DL-DEX YL)Pseudomonas sp. YLL- and D-isomers of 2-haloalkanoic acids10.545
D-2-haloacid dehalogenase (DehD)Rhizobium sp. RC1D-2-chlorinated and D-2-brominated acids9.1-10.5Not Reported
NAD-independent Lactate DehydrogenasePseudomonas stutzeri SDM2-Hydroxybutyrate7.0Not Reported
ω-TransaminaseVibrio fluvialis JS172-Oxobutyric acidNot ReportedNot Reported
D-Amino Acid Dehydrogenase (D-AADH)Not Specified2-Oxobutyric acid9.0Not Reported

Experimental Protocols

Protocol 1: Enzymatic Dehalogenation of (R,S)-2-Chlorobutyric Acid

This protocol describes a general method for the enzymatic dehalogenation of racemic this compound using a crude cell lysate containing a 2-haloacid dehalogenase.

Materials:

  • (R,S)-2-Chlorobutyric acid

  • Tris-HCl buffer (100 mM, pH 9.0)

  • Crude cell lysate containing overexpressed 2-haloacid dehalogenase

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Phenol red indicator

  • Spectrophotometer or pH meter

  • Incubator/shaker

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, prepare the reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 9.0)

    • 10 mM (R,S)-2-Chlorobutyric acid

    • Appropriate amount of crude cell lysate (to be optimized based on enzyme activity)

  • Reaction Incubation: Incubate the reaction mixture at the optimal temperature for the specific dehalogenase (e.g., 37-45°C) with gentle shaking.

  • Monitoring Chloride Release: The progress of the dehalogenation reaction can be monitored by measuring the release of chloride ions. This can be done continuously by monitoring the pH change or colorimetrically. For a simple colorimetric assay:

    • At specific time intervals, take aliquots of the reaction mixture.

    • Add a colorimetric reagent for chloride detection (e.g., mercuric thiocyanate and ferric ammonium sulfate).

    • Measure the absorbance at the appropriate wavelength (e.g., 460 nm).

    • Alternatively, use a chloride ion-selective electrode.

  • Product Analysis (Optional): The formation of 2-hydroxybutyric acid and the enantiomeric excess can be determined by chiral HPLC or GC analysis after derivatization.

Protocol 2: Two-Step Biocatalytic Conversion of 2-Hydroxybutyric Acid to L-2-Aminobutyric Acid

This protocol outlines a two-step enzymatic synthesis of L-2-aminobutyric acid starting from 2-hydroxybutyric acid, the product of the first protocol.

Step 1: Oxidation of 2-Hydroxybutyric Acid to 2-Oxobutyric Acid

Materials:

  • 2-Hydroxybutyric acid solution

  • Whole cells of Pseudomonas stutzeri SDM (or a purified NAD-independent lactate dehydrogenase)

  • Phosphate buffer (pH 7.0)

  • Bioreactor or stirred-tank reactor

Procedure:

  • Reaction Setup: In a bioreactor, prepare a reaction mixture containing:

    • Phosphate buffer (pH 7.0)

    • 0.4 M 2-Hydroxybutyric acid

    • 20 g/L (dry cell weight) of P. stutzeri SDM cells

  • Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30°C) with agitation. Control the pH at 7.0 by the addition of NaOH.

  • Monitoring Conversion: Monitor the formation of 2-oxobutyrate using HPLC analysis.

Step 2: Reductive Amination of 2-Oxobutyric Acid to L-2-Aminobutyric Acid

Materials:

  • 2-Oxobutyric acid solution (from Step 1)

  • Transaminase or Leucine Dehydrogenase

  • Amino donor (e.g., benzylamine for transaminase, or ammonium salt for dehydrogenase)

  • Cofactor (e.g., Pyridoxal phosphate for transaminase, NAD+/NADH for dehydrogenase)

  • Cofactor regeneration system (e.g., formate dehydrogenase and formate for NADH regeneration)

  • Buffer solution (e.g., phosphate buffer, pH 8.0)

Procedure:

  • Reaction Mixture: In a new reaction vessel, combine:

    • The 2-oxobutyric acid solution

    • Buffer solution

    • Transaminase/Dehydrogenase enzyme

    • Amino donor

    • Cofactors and regeneration system

  • Incubation: Incubate the reaction at the optimal temperature and pH for the chosen enzyme.

  • Product Analysis: Monitor the formation of L-2-aminobutyric acid and determine the enantiomeric excess using chiral HPLC or GC.

Visualizations

Biocatalytic_Pathway cluster_step1 Step 1: Dehalogenation cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Amination 2CBA This compound 2HBA 2-Hydroxybutyric Acid 2CBA->2HBA 2-Haloacid Dehalogenase 2OBA 2-Oxobutyric Acid 2HBA_2->2OBA Lactate Dehydrogenase 2ABA 2-Aminobutyric Acid 2OBA_2->2ABA Transaminase or Dehydrogenase

Caption: Multi-step enzymatic conversion of this compound.

Dehalogenation_Workflow start Start: Racemic This compound reaction Reaction Setup: - Buffer (pH 9.0) - Substrate (10 mM) - Enzyme (Cell Lysate) start->reaction incubation Incubation: - Optimal Temperature - Shaking reaction->incubation monitoring Monitor Reaction: - Chloride Release Assay - pH Stat incubation->monitoring analysis Product Analysis: - Chiral HPLC/GC monitoring->analysis product End: Enantiopure 2-Hydroxybutyric Acid analysis->product

Caption: Experimental workflow for enzymatic dehalogenation.

References

2-Chlorobutyric Acid: A Versatile Chiral Building Block in the Synthesis of Key Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Chlorobutyric acid, a halogenated carboxylic acid, serves as a crucial chiral starting material and intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a reactive chlorine atom susceptible to nucleophilic substitution and a carboxylic acid moiety for amide bond formation and other transformations, makes it a valuable tool for medicinal chemists. The stereochemistry at the C-2 position is often critical for the biological activity of the final drug substance, and thus, the use of enantiomerically pure forms of this compound is frequently required. This application note will delve into the utility of this compound and its derivatives in the synthesis of three prominent pharmaceuticals: Brivaracetam, Idelalisib, and Ethosuximide, providing detailed protocols and quantitative data for key synthetic steps.

Brivaracetam Synthesis

Brivaracetam is an antiepileptic drug that acts as a high-affinity ligand for synaptic vesicle protein 2A (SV2A). The synthesis of Brivaracetam often involves the use of a derivative of this compound to introduce the required stereocenter.

Signaling Pathway of Brivaracetam:

Brivaracetam is believed to exert its anticonvulsant effects by binding to the synaptic vesicle glycoprotein 2A (SV2A), a protein involved in the regulation of neurotransmitter release. By modulating the function of SV2A, Brivaracetam is thought to reduce neuronal hyperexcitability.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron SV2A Synaptic Vesicle Glycoprotein 2A (SV2A) SynapticVesicle Synaptic Vesicle SV2A->SynapticVesicle Modulates function Brivaracetam Brivaracetam Brivaracetam->SV2A Binds with high affinity Neurotransmitter SynapticVesicle->Neurotransmitter Reduced Release PostsynapticReceptor Postsynaptic Receptor Neurotransmitter->PostsynapticReceptor Neurotransmitter Binding NeuronalExcitability Reduced Neuronal Hyperexcitability PostsynapticReceptor->NeuronalExcitability Leads to

Caption: Mechanism of action of Brivaracetam.

Experimental Workflow for Brivaracetam Synthesis:

A common strategy for Brivaracetam synthesis involves the reaction of (R)-4-propyl-pyrrolidin-2-one with a derivative of 2-bromobutyric acid (a close analog of this compound).

G Start (R)-4-propyl-pyrrolidin-2-one Intermediate (2RS)-2-[(4R)-2-oxo-4-propylpyrrolidin- 1-yl] butyric acid methyl ester Start->Intermediate Condensation Reagent Racemic methyl 2-bromobutanoate Reagent->Intermediate Racemic_Brivaracetam Racemic Brivaracetam Intermediate->Racemic_Brivaracetam Amidation Amidation Ammonolysis Purification Chiral Chromatography Racemic_Brivaracetam->Purification Final_Product Brivaracetam Purification->Final_Product

Caption: Synthetic workflow for Brivaracetam.

Quantitative Data for Brivaracetam Synthesis:

StepReactantsReagents/ConditionsProductYield (%)Purity (%)Reference
1(R)-4-propyl-pyrrolidin-2-one, Racemic methyl 2-bromobutanoateNaH, THF(2RS)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl] butyric acid methyl ester--[1]
2(2RS)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl] butyric acid methyl esterNH4OHRacemic Brivaracetam--[1]
3Racemic BrivaracetamChiral ChromatographyBrivaracetam->99[1]

Detailed Experimental Protocol:

Step 1: Synthesis of (2RS)-2-[(4R)-2-oxo-4-propyl-pyrrolidin-1-yl] butyric acid methyl ester

  • To a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of (R)-4-propyl-pyrrolidin-2-one in THF dropwise at 0-5 °C.

  • Stir the mixture at this temperature for 30 minutes.

  • Add a solution of racemic methyl 2-bromobutanoate in THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of Racemic Brivaracetam

  • Dissolve the crude methyl ester from the previous step in a solution of ammonium hydroxide.

  • Stir the mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Extract the residue with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield racemic Brivaracetam.

Step 3: Chiral Purification of Brivaracetam

  • Purify the racemic mixture using chiral high-performance liquid chromatography (HPLC) to separate the desired (2S, 4R)-diastereomer (Brivaracetam).

Idelalisib Synthesis

Idelalisib is a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) used in the treatment of certain B-cell malignancies. The synthesis of Idelalisib utilizes (S)-2-aminobutyric acid, a derivative that can be prepared from this compound.

Signaling Pathway of Idelalisib:

Idelalisib inhibits the PI3Kδ signaling pathway, which is crucial for the proliferation, survival, and trafficking of B-cells. By blocking this pathway, Idelalisib induces apoptosis in malignant B-cells.

G cluster_cell Malignant B-Cell BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ BCR->PI3Kd Activates PIP2 PIP2 PI3Kd->PIP2 Phosphorylates Idelalisib Idelalisib Idelalisib->PI3Kd Inhibits Apoptosis Apoptosis Idelalisib->Apoptosis PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: PI3K signaling pathway and Idelalisib's point of intervention.

Experimental Workflow for Idelalisib Synthesis:

A key step in the synthesis of Idelalisib involves the coupling of a purine derivative with a chiral amine derived from 2-aminobutyric acid.

G Start1 5-Fluoro-3-phenyl-2- [(1S)-1-aminopropyl]- 4(3H)-quinazolinone Coupling Coupling Reaction Start1->Coupling Start2 6-Chloropurine Start2->Coupling Final_Product Idelalisib Coupling->Final_Product

Caption: Key coupling step in Idelalisib synthesis.

Quantitative Data for Idelalisib Synthesis:

StepReactantsReagents/ConditionsProductYield (%)Purity (%)Reference
12-Amino-6-fluoro-N-phenylbenzamide, N-Boc-L-2-aminobutyric acidCoupling agents (e.g., CDI, HOBt)N-Boc protected intermediate~90>98[2]
2N-Boc protected intermediateTFA, DCMDeprotected amineQuantitative>99[3]
3Deprotected amine, 6-chloropurineDIPEA, n-butanolIdelalisib85-90>99.5[2]

Detailed Experimental Protocol:

Step 1: Synthesis of N-Boc protected intermediate

  • To a solution of 2-amino-6-fluoro-N-phenylbenzamide and N-Boc-L-2-aminobutyric acid in a suitable solvent (e.g., toluene), add 1-hydroxybenzotriazole (HOBt) and 1,1'-carbonyldiimidazole (CDI).

  • Stir the reaction mixture at a controlled temperature (e.g., 8-12 °C) for several hours until the reaction is complete as monitored by TLC.

  • Work up the reaction by washing with aqueous solutions to remove impurities.

  • Crystallize the product from a suitable solvent system to obtain the pure N-Boc protected intermediate.

Step 2: Deprotection of the Amine

  • Dissolve the N-Boc protected intermediate in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting crude amine salt is used in the next step without further purification.

Step 3: Synthesis of Idelalisib

  • To a mixture of the deprotected amine and 6-chloropurine in n-butanol, add diisopropylethylamine (DIPEA).

  • Heat the reaction mixture to reflux (around 110-120 °C) for 10-12 hours.

  • Monitor the reaction by HPLC.

  • After completion, cool the reaction mixture and isolate the crude Idelalisib by filtration.

  • Purify the crude product by recrystallization from a suitable solvent to obtain pure Idelalisib.

Ethosuximide Synthesis

Ethosuximide is an anticonvulsant medication used to treat absence seizures. While not directly synthesized from this compound, its synthesis involves the key intermediate 2-ethyl-2-methylsuccinic acid, which shares a similar four-carbon backbone. The synthesis of this intermediate can be conceptually linked to reactions involving butyric acid derivatives.

Mechanism of Action of Ethosuximide:

Ethosuximide is believed to exert its therapeutic effect by blocking T-type calcium channels in thalamic neurons, thereby reducing the characteristic spike-and-wave discharges of absence seizures.[4][5]

G cluster_neuron Thalamic Neuron T_type_Channel T-type Calcium Channel Calcium_Influx T_type_Channel->Calcium_Influx Reduced Ethosuximide Ethosuximide Ethosuximide->T_type_Channel Blocks Spike_Wave Spike-and-Wave Discharges Calcium_Influx->Spike_Wave Causes Seizure_Reduction Absence Seizure Reduction Spike_Wave->Seizure_Reduction Leads to

Caption: Mechanism of action of Ethosuximide.

Experimental Workflow for Ethosuximide Synthesis:

The synthesis of Ethosuximide typically starts from methyl ethyl ketone and ethyl cyanoacetate.[4][5]

G Start1 Methyl Ethyl Ketone Condensation Knoevenagel Condensation Start1->Condensation Start2 Ethyl Cyanoacetate Start2->Condensation Intermediate1 α,β-Unsaturated Ester Condensation->Intermediate1 Addition Michael Addition (with NaCN) Intermediate1->Addition Intermediate2 Dinitrile Intermediate Addition->Intermediate2 Hydrolysis Acid Hydrolysis & Decarboxylation Intermediate2->Hydrolysis Intermediate3 2-Ethyl-2-methylsuccinic acid Hydrolysis->Intermediate3 Ammonolysis Reaction with Ammonia Intermediate3->Ammonolysis Final_Product Ethosuximide Ammonolysis->Final_Product

Caption: Synthetic workflow for Ethosuximide.

Quantitative Data for Ethosuximide Synthesis:

StepReactantsReagents/ConditionsProductYield (%)Reference
1Methyl ethyl ketone, Ethyl cyanoacetatePiperidineα,β-Unsaturated Ester-[4]
2α,β-Unsaturated EsterNaCNDinitrile Intermediate-[4]
3Dinitrile IntermediateH2SO4, H2O, Heat2-Ethyl-2-methylsuccinic acid-[4]
42-Ethyl-2-methylsuccinic acidNH3, HeatEthosuximide-[4]

Detailed Experimental Protocol:

Step 1: Knoevenagel Condensation

  • In a reaction flask, combine methyl ethyl ketone and ethyl cyanoacetate.

  • Add a catalytic amount of piperidine.

  • Stir the mixture at room temperature. The reaction is typically exothermic.

  • After the initial reaction subsides, continue stirring for several hours to ensure completion.

  • The crude product can be purified by distillation under reduced pressure.

Step 2: Michael Addition

  • To a solution of the α,β-unsaturated ester in ethanol, add a solution of sodium cyanide in water.

  • Stir the mixture at room temperature for several hours.

  • Monitor the reaction by TLC.

  • After completion, neutralize the reaction mixture with a dilute acid.

  • Extract the product with an organic solvent and concentrate to obtain the dinitrile intermediate.

Step 3: Hydrolysis and Decarboxylation

  • Add the dinitrile intermediate to a mixture of sulfuric acid and water.

  • Heat the mixture to reflux for several hours.

  • This step results in the hydrolysis of both nitrile groups to carboxylic acids, followed by decarboxylation of the resulting malonic acid derivative.

  • Cool the reaction mixture and extract the 2-ethyl-2-methylsuccinic acid with an organic solvent.

Step 4: Cyclization to Ethosuximide

  • Heat 2-ethyl-2-methylsuccinic acid with an excess of aqueous ammonia under pressure.

  • Alternatively, the diacid can be converted to its diammonium salt, which upon heating, undergoes cyclization with the elimination of water to form Ethosuximide.

  • The crude Ethosuximide can be purified by recrystallization or distillation.

This compound and its structural analogs are indispensable building blocks in the pharmaceutical industry. Their application in the synthesis of complex and stereochemically defined molecules like Brivaracetam and Idelalisib highlights their importance. The detailed protocols and synthetic workflows provided herein offer valuable guidance for researchers and professionals in drug development, enabling the efficient and reproducible synthesis of these vital medicines. The understanding of the underlying signaling pathways further aids in the rational design and development of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chlorobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with side products during the synthesis of 2-Chlorobutyric acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common side products observed during the synthesis of this compound?

The synthesis of this compound, typically achieved through the α-chlorination of n-butyric acid, can lead to the formation of several side products. The most commonly reported impurities include:

  • 3-Chlorobutyric acid: An isomer formed by chlorination at the β-carbon.[1]

  • Over-chlorinated products: Such as dichlorobutyric acids, resulting from excessive chlorination.[1][2]

  • Unreacted n-butyric acid: Incomplete reaction can leave starting material in the final product mixture.[2]

  • 2-Chlorobutyric anhydride: An intermediate that may persist if hydrolysis is incomplete.[2]

The formation and proportion of these side products are highly dependent on the reaction conditions.

Q2: My yield of this compound is lower than expected. What are the potential causes and how can I improve it?

Low yields can stem from several factors. Below is a troubleshooting guide to address this issue.

Potential Cause Troubleshooting Steps Expected Outcome
Suboptimal Reaction Temperature Ensure the reaction temperature is maintained within the optimal range of 50-150°C.[1][2] High temperatures can favor the formation of side products.Increased selectivity for 2-chlorination and improved yield.
Incorrect Stoichiometry of Chlorine Carefully control the molar ratio of chlorine to butyric acid. Excess chlorine can lead to over-chlorination.[1][2]Minimization of di- and poly-chlorinated byproducts, thereby increasing the relative yield of the desired product.
Inefficient Catalysis The choice and amount of catalyst are crucial. Phosphorus-based catalysts (PCl₃, PCl₅) or butyric anhydride can be used.[1][2][3] Ensure the catalyst is active and used in the correct proportion.An effective catalyst will promote the desired α-chlorination, leading to a higher conversion rate and yield.
Incomplete Reaction The reaction time can influence the conversion of butyric acid. Reactions are typically run for 5 to 15 hours.[2]Extending the reaction time (within limits) can drive the reaction to completion, increasing the yield.
Losses During Workup and Purification The purification process, often fractional distillation, can lead to product loss.[2] Ensure the distillation setup is efficient.An optimized purification process will maximize the recovery of pure this compound.
Q3: I am observing a significant amount of 3-Chlorobutyric acid in my product mixture. How can I minimize its formation?

The formation of 3-Chlorobutyric acid is a common issue of selectivity. Here are strategies to favor α-chlorination:

  • Catalyst Selection: The Hell-Volhard-Zelinsky (HVZ) reaction conditions, which involve a phosphorus halide catalyst, are specifically designed to promote α-halogenation.[3][4][5] This method proceeds via an acyl halide intermediate, which preferentially enolizes to allow for halogenation at the α-position.

  • Temperature Control: Lower reaction temperatures generally favor the kinetic product, which is often the desired α-chloro isomer. High temperatures (150-200°C) have been shown to produce a significant amount of 3-chlorobutyric acid (5-10%).[1]

Q4: How can I prevent the formation of over-chlorinated byproducts?

Excessive chlorination is a common side reaction. To mitigate this:

  • Control Chlorine Addition: The most critical factor is to control the amount of chlorine gas introduced into the reaction mixture.[1][2] Using a slight molar excess or a controlled flow rate can prevent the reaction from proceeding to di- and tri-chlorinated species.

  • Monitor Reaction Progress: If possible, monitor the reaction using techniques like Gas Chromatography (GC) to stop the reaction once the desired level of mono-chlorination is achieved.

Q5: What is a recommended experimental protocol to maximize the purity of this compound?

The following protocol is based on the principles of the Hell-Volhard-Zelinsky reaction, adapted for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, a gas inlet tube, and a stirrer, combine 1 mole of n-butyric acid with a catalytic amount of phosphorus trichloride (PCl₃) (approximately 0.05 mole).

  • Chlorination: Heat the mixture to approximately 100°C while stirring. Slowly bubble chlorine gas (1 mole) through the mixture. The reaction is exothermic and the temperature should be carefully controlled. For enhanced reactivity, the reaction can be illuminated with a 200-W lamp.

  • Reaction Time: Continue the reaction for 5-10 hours, or until the evolution of HCl gas subsides.

  • Hydrolysis: After the reaction is complete, cool the mixture and carefully add water to hydrolyze the intermediate 2-chlorobutyryl chloride to this compound.

  • Purification: The crude product is then purified by fractional distillation under reduced pressure.[2] The fraction boiling at 90-92°C/12 mmHg corresponds to this compound.[6][7]

Q6: How can I effectively purify this compound from the reaction mixture?

The primary method for purifying this compound is fractional distillation under reduced pressure .[2] This technique is effective due to the different boiling points of the components in the crude reaction mixture.

Compound Boiling Point
n-Butyric acid163.5 °C
This compound 194 °C (decomposes); 90-92 °C at 12 mmHg [6][7]
3-Chlorobutyric acid110-112 °C at 15 mmHg

By carefully controlling the vacuum and temperature during distillation, it is possible to separate this compound from the lower-boiling unreacted starting material and the higher-boiling side products to achieve a purity of over 99%.[2]

Visual Guides

Synthesis_Pathway ButyricAcid n-Butyric Acid AcylChloride Butyryl Chloride (Intermediate) ButyricAcid->AcylChloride PCl₃ SideProduct1 3-Chlorobutyric Acid ButyricAcid->SideProduct1 Side Reaction (High Temp) SideProduct3 Unreacted n-Butyric Acid ButyricAcid->SideProduct3 Incomplete Reaction Enol Enol Intermediate AcylChloride->Enol Tautomerization ChlorinatedAcyl 2-Chlorobutyryl Chloride Enol->ChlorinatedAcyl + Cl₂ Product This compound (Desired Product) ChlorinatedAcyl->Product Hydrolysis (H₂O) SideProduct2 Dichlorobutyric Acid Product->SideProduct2 Excess Cl₂

Caption: Synthesis pathway of this compound and formation of major side products.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Analyze product mixture (GC/NMR) Start->CheckPurity HighSideProducts High concentration of side products? CheckPurity->HighSideProducts Yes HighStartingMaterial High concentration of starting material? CheckPurity->HighStartingMaterial No OptimizeConditions Optimize Reaction Conditions: - Lower Temperature - Control Stoichiometry HighSideProducts->OptimizeConditions IncreaseTime Increase reaction time or check catalyst activity HighStartingMaterial->IncreaseTime Yes Purification Improve purification method (e.g., fractional distillation) HighStartingMaterial->Purification No OptimizeConditions->Purification IncreaseTime->Purification End Pure Product, Improved Yield Purification->End

Caption: Troubleshooting workflow for the synthesis of this compound.

Purity_Logic Purity Product Purity > 99% Temp Controlled Temperature (50-150°C) Minimize3Chloro Minimize 3-Chlorobutyric Acid Temp->Minimize3Chloro Chlorine Controlled Chlorine Stoichiometry MinimizeOverChlorination Minimize Over-chlorination Chlorine->MinimizeOverChlorination Catalyst Effective Catalyst (e.g., PCl₃) Catalyst->Purity Purification Efficient Purification (Fractional Distillation) RemoveStartingMaterial Remove Starting Material Purification->RemoveStartingMaterial Minimize3Chloro->Purity MinimizeOverChlorination->Purity RemoveStartingMaterial->Purity

Caption: Relationship between reaction parameters and final product purity.

References

Technical Support Center: Chlorobutyric Acid Isomer Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the formation of 3-chlorobutyric acid's constitutional isomers during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of chlorobutyric acid, and how are they typically formed?

A1: The common constitutional isomers are 2-chlorobutanoic acid, 3-chlorobutanoic acid, and 4-chlorobutanoic acid. When synthesizing from crotonic acid (trans-2-butenoic acid), the primary products are 2- and 3-chlorobutanoic acid, formed via the addition of hydrogen chloride (HCl) across the double bond. 4-chlorobutanoic acid is typically synthesized from different precursors like gamma-butyrolactone.

Q2: What is the primary factor that determines whether 2-chlorobutyric acid or 3-chlorobutyric acid is the major product when reacting crotonic acid with HCl?

A2: The primary determining factor is the reaction mechanism. An ionic mechanism, which proceeds through a carbocation intermediate, typically yields 3-chlorobutyric acid as the major product, following Markovnikov's rule.[1][2][3] Conversely, a free-radical mechanism favors the formation of this compound, the anti-Markovnikov product.[4]

Q3: How can I selectively synthesize this compound while minimizing the 3-chloro isomer?

A3: To selectively synthesize this compound, you can either promote a free-radical addition of HCl to crotonic acid or use an alternative starting material. A reliable method is the direct chlorination of butyric acid at the alpha-position.

Q4: What conditions favor the formation of 3-chlorobutyric acid?

A4: Conditions that promote an ionic mechanism will favor the formation of 3-chlorobutyric acid. This includes the absence of free-radical initiators and the use of polar, protic solvents that can stabilize the carbocation intermediate.[5][6]

Q5: Are there methods to separate a mixture of 2- and 3-chlorobutyric acid isomers?

A5: Yes, if a mixture is obtained, the isomers can be separated. Fractional distillation is a common laboratory technique for separating compounds with different boiling points. Additionally, chromatographic methods can be employed for purification.

Troubleshooting Guides

Issue: Higher than expected yield of 3-chlorobutyric acid when targeting the 2-chloro isomer.
Possible Cause Suggested Solution
Ionic reaction mechanism is dominating. Ensure the reaction is carried out under conditions that favor a free-radical mechanism. This includes the use of a radical initiator (e.g., peroxides, UV light) and a non-polar solvent.
Presence of radical inhibitors in the reagents or solvent. Use freshly distilled solvents and high-purity reagents to eliminate any potential radical inhibitors.
Reaction temperature is too high, favoring the ionic pathway. Optimize the reaction temperature. Free-radical reactions are often initiated at lower temperatures.
Issue: Formation of di-chlorinated byproducts.
Possible Cause Suggested Solution
Excess of the chlorinating agent. Use a stoichiometric amount of the chlorinating agent relative to the starting material.
Prolonged reaction time. Monitor the reaction progress using techniques like GC-MS or NMR to stop the reaction once the desired product is formed and before significant byproduct formation occurs.
Issue: Low overall yield of chlorobutyric acid.
Possible Cause Suggested Solution
Incomplete reaction. Increase the reaction time or temperature, but be mindful of the potential for increased byproduct formation. Ensure proper mixing of the reactants.
Loss of product during workup and purification. Optimize the extraction and distillation procedures. Ensure the pH is controlled during aqueous washes to prevent the loss of the carboxylic acid to the aqueous layer.
Decomposition of the product. Avoid excessive heat during distillation. Vacuum distillation is recommended to lower the boiling point and prevent decomposition.

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselectivity of Crotonic Acid Hydrochlorination

Reaction Condition Governing Principle Expected Major Product Expected Minor Product
HCl in a polar, protic solvent (e.g., water, acetic acid)Markovnikov's Rule (Carbocation intermediate)3-chlorobutanoic acid2-chlorobutanoic acid
HCl with a free-radical initiator (e.g., AIBN, peroxides) in a non-polar solvent (e.g., CCl₄)Anti-Markovnikov Addition (Radical intermediate)2-chlorobutanoic acid3-chlorobutanoic acid

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Chlorination of Butyric Acid (Minimizing 3-chloro isomer by avoiding addition to a double bond)

This method is adapted from established procedures for the alpha-chlorination of carboxylic acids.

Materials:

  • Butyric acid (1 mole)

  • Phosphorus trichloride (0.04 mole)

  • Chlorine gas (1 mole)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, gas inlet tube, and a magnetic stirrer, combine butyric acid and phosphorus trichloride.

  • Heat the mixture to 100°C with stirring.

  • Slowly bubble chlorine gas through the mixture while maintaining the temperature and illuminating with a 200-W lamp.

  • After the addition of chlorine is complete, continue to heat and stir for 30 minutes.

  • Cool the reaction mixture and slowly add water to hydrolyze any remaining acid chloride.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: Synthesis of 3-Chlorobutanoic Acid from Crotonic Acid (Favored Formation)

This protocol is based on the principles of Markovnikov addition to an α,β-unsaturated carboxylic acid.

Materials:

  • Crotonic acid (1 mole)

  • Concentrated Hydrochloric Acid (excess)

  • Anhydrous diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve crotonic acid in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the solution in an ice bath.

  • Slowly add an excess of cold, concentrated hydrochloric acid to the stirred solution.

  • Allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC or GC-MS.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure.

  • Purify the crude 3-chlorobutanoic acid by vacuum distillation.

Visualizations

reaction_pathways Reaction Pathways for the Hydrochlorination of Crotonic Acid cluster_markovnikov Markovnikov Pathway (Ionic) cluster_anti_markovnikov Anti-Markovnikov Pathway (Radical) crotonic_acid Crotonic Acid carbocation Secondary Carbocation (more stable) crotonic_acid->carbocation H+ addition (no peroxides) radical Secondary Radical (more stable) crotonic_acid->radical Cl radical addition (with peroxides) hcl HCl product_3_chloro 3-Chlorobutanoic Acid (Major Product) carbocation->product_3_chloro Cl- attack product_2_chloro 2-Chlorobutanoic Acid (Major Product) radical->product_2_chloro H abstraction

Caption: Reaction mechanisms for the formation of chlorobutyric acid isomers.

experimental_workflow General Experimental Workflow for Chlorobutyric Acid Synthesis start Starting Material (e.g., Crotonic Acid or Butyric Acid) reaction Chlorination Reaction (under controlled conditions) start->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup drying Drying of Organic Layer (e.g., with MgSO4 or Na2SO4) workup->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal purification Purification (Vacuum Distillation) solvent_removal->purification analysis Product Analysis (GC-MS, NMR) purification->analysis final_product Pure Chlorobutyric Acid Isomer analysis->final_product

Caption: A typical workflow for the synthesis and purification of chlorobutyric acid.

References

Optimizing reaction conditions for the chlorination of butyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the chlorination of butyric acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chlorination of butyric acid?

A1: The two primary methods for the chlorination of butyric acid are:

  • α-Chlorination (Hell-Volhard-Zelinsky Reaction): This method introduces a chlorine atom at the alpha-position (C-2) of butyric acid. It typically involves reacting butyric acid with a chlorinating agent in the presence of a catalyst like phosphorus trichloride (PCl₃) or red phosphorus.[1] A variation of this method uses butyric anhydride as a catalyst with chlorine gas.[2]

  • Conversion to Butyryl Chloride: This reaction replaces the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom, forming butyryl chloride, an acyl chloride.[3][4] Thionyl chloride (SOCl₂) is a common reagent for this transformation.[3][4][5] Butyryl chloride is a more reactive derivative of butyric acid and can be used in a variety of subsequent reactions.[3][4]

Q2: How can I improve the yield of 2-chlorobutyric acid in the Hell-Volhard-Zelinsky (HVZ) reaction?

A2: To improve the yield of this compound, consider the following factors:

  • Catalyst: Using butyric anhydride as a catalyst with a continuous flow of chlorine gas has been reported to achieve yields of 83-93%.[2]

  • Temperature Control: Maintaining the reaction temperature between 90-95°C can help control the conversion rate and prevent excessive chlorination.[2]

  • Reaction Time: A reaction time of 5 to 15 hours is generally recommended, depending on the specific conditions.[2]

  • Stoichiometry: Carefully controlling the molar ratio of chlorine to butyric acid is crucial to maximize the yield of the desired monochlorinated product and minimize by-products.[2]

Q3: What are common side reactions to be aware of during the chlorination of butyric acid?

A3: Common side reactions include:

  • Over-chlorination: The formation of di- or tri-chlorinated products can occur, especially with strong chlorinating agents or at high temperatures.[2]

  • Formation of β-unsaturated carboxylic acids: At very high temperatures during the HVZ reaction, elimination of hydrogen halide can lead to the formation of unsaturated by-products.[6]

  • Formation of other isomers: While the HVZ reaction is selective for the α-position, small amounts of other chlorinated isomers may form.

Q4: How can I purify the chlorinated butyric acid product?

A4: Purification of the final product is typically achieved through distillation (rectification).[2] This method is effective in separating the desired chlorinated butyric acid from unreacted starting material and by-products, leading to a purity of over 99%.[2] For analysis of the product and impurities, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) can be utilized.[7][8][9]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield of this compound - Inefficient catalysis- Suboptimal reaction temperature- Insufficient reaction time- Incorrect stoichiometry- Consider using butyric anhydride as a catalyst.[2]- Optimize the reaction temperature within the 50-150°C range.[2]- Extend the reaction time (5-15 hours).[2]- Carefully control the molar ratio of chlorine to butyric acid.[2]
Formation of Multiple Chlorinated Products - Over-chlorination due to harsh conditions- High reaction temperature- Control the conversion rate of butyric acid to be between 85-95% to prevent excessive chlorination.[2]- Lower the reaction temperature.
Reaction Fails to Proceed - Inactive catalyst- Low reaction temperature- Ensure the catalyst is active. For the HVZ reaction, fresh phosphorus or PCl₃ should be used.- Gradually increase the reaction temperature while monitoring the reaction progress.
Product Contaminated with Unreacted Butyric Acid - Incomplete reaction- Increase the reaction time or the amount of chlorinating agent.- After the reaction, unreacted n-butyric acid can be reclaimed by rectification and reused.[2]
Formation of Dark-Colored By-products - High reaction temperatures leading to decomposition- Perform the reaction at the lowest effective temperature.- Ensure an inert atmosphere if the reaction is sensitive to oxidation.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of this compound

ParameterTraditional Method (Phosphorus Catalyst)Butyric Anhydride Catalyst Method
Catalyst Phosphorus PentachlorideButyric Anhydride
Chlorinating Agent Chlorine GasLiquid Chlorine
Reaction Temperature 150 - 200 °C[2]50 - 150 °C[2]
Reaction Time 20 - 50 hours[2]5 - 15 hours[2]
Yield Not specified83 - 93%[2]
Purity Not specified> 99%[2]

Experimental Protocols

Protocol 1: Synthesis of this compound using Butyric Anhydride Catalyst[2]
  • Reaction Setup: In a suitable reaction vessel, add n-butyric acid and butyric anhydride. The mass ratio of n-butyric acid to butyric anhydride should be between 1:0.2 and 1:2.

  • Chlorination: Stir the mixture at normal temperature and begin to bubble liquid chlorine through the solution.

  • Temperature and Time: Control the reaction temperature between 50°C and 150°C under normal pressure. The reaction time will range from 5 to 15 hours. The molar ratio of chlorine to butyric acid should be between 2:1 and 5:1.

  • Monitoring: Monitor the conversion of n-butyric acid throughout the reaction, aiming for a conversion rate of 85% to 95% to minimize the formation of by-products from excessive chlorination.

  • Hydrolysis: After the reaction, add an equimolar amount of water relative to the initial butyric anhydride to hydrolyze any remaining anhydride to butyric acid. This is typically done at 50°C under normal pressure.

  • Purification: The crude product, which contains this compound, 3-chlorobutyric acid, unreacted n-butyric acid, and other by-products, is then purified by rectification to obtain this compound with a purity of over 99%.

Protocol 2: Synthesis of Butyryl Chloride using Thionyl Chloride[3][4]
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet to trap HCl and SO₂ gases. Add butyric acid to the flask.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) to the butyric acid. An excess of thionyl chloride is typically used. The reaction is often performed in the presence of a small amount of a catalyst like N,N-dimethylformamide (DMF).

  • Reaction Conditions: Gently heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation.

  • Purification: The resulting butyryl chloride can be purified by fractional distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Charge Butyric Acid & Butyric Anhydride start->reactants chlorination Introduce Chlorine Gas (50-150°C, 5-15h) reactants->chlorination monitoring Monitor Conversion (Target: 85-95%) chlorination->monitoring hydrolysis Hydrolyze Excess Anhydride monitoring->hydrolysis Reaction Complete purification Rectification hydrolysis->purification product This compound (>99% Purity) purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_investigation Investigation cluster_solutions Potential Solutions start Low Yield of Chlorinated Product check_conditions Review Reaction Conditions start->check_conditions check_reagents Check Reagent Quality start->check_reagents optimize_temp Adjust Temperature check_conditions->optimize_temp optimize_time Modify Reaction Time check_conditions->optimize_time change_catalyst Consider Alternative Catalyst check_conditions->change_catalyst check_stoichiometry Verify Stoichiometry check_conditions->check_stoichiometry purify_reagents Purify/Replace Reagents check_reagents->purify_reagents

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Purification of 2-Chlorobutyric Acid by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-chlorobutyric acid via distillation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying this compound?

A1: Fractional distillation under reduced pressure is the most effective method for purifying this compound, especially for removing close-boiling impurities. A distillation column with a high number of theoretical plates is recommended for optimal separation.

Q2: What are the key physical properties of this compound relevant to its distillation?

A2: Key physical properties are summarized in the table below. Understanding these is crucial for setting appropriate distillation parameters.

Q3: What are the common impurities found in crude this compound?

A3: Common impurities often originate from the synthesis process and can include unreacted starting materials and byproducts.[1] These may include butyric acid, 3-chlorobutyric acid, 4-chlorobutyric acid, and dichlorinated butyric acids.[1]

Q4: Is this compound prone to decomposition during distillation?

A4: Yes, like many high-boiling organic acids, this compound can be susceptible to thermal decomposition at elevated temperatures.[2] It is recommended to perform the distillation under vacuum to lower the boiling point and minimize the risk of degradation.[3]

Q5: What materials are suitable for constructing the distillation apparatus for this compound?

A5: Due to the corrosive nature of this compound, especially at high temperatures, it is essential to use a distillation apparatus constructed from inert materials.[4] Borosilicate glass is a common and suitable choice for laboratory-scale distillations. For larger-scale or industrial applications, glass-lined steel, PTFE-lined steel, or specialty alloys like Hastelloy may be necessary.[4]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₇ClO₂[5]
Molecular Weight122.55 g/mol [5]
AppearanceColorless to pale yellow liquid[5]
Boiling Point90-92 °C at 12 mmHg[6]
104.2 °C at 20 mmHg
Density1.190 g/mL at 20 °C

Table 2: Boiling Points of this compound and Potential Impurities

CompoundBoiling Point (°C) at Atmospheric Pressure (760 mmHg)Boiling Point (°C) at Reduced Pressure
Butyric acid163.5
This compound ~200 (decomposes) 90-92 @ 12 mmHg, 104.2 @ 20 mmHg [6]
3-Chlorobutanoic acidNot readily available
2,3-Dichlorobutanoic acidNot readily available

Experimental Protocols

Detailed Methodology for Fractional Vacuum Distillation of this compound

This protocol is adapted from established procedures for the purification of this compound.

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus using borosilicate glassware. The setup should include a round-bottom flask, a fractionating column (e.g., Vigreux or packed column with at least 15-20 theoretical plates), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a manometer.

  • Ensure all glass joints are properly sealed using appropriate grease for vacuum applications.

  • Place a magnetic stir bar in the distillation flask for smooth boiling. Boiling chips are not effective under vacuum.[7]

  • Use a heating mantle connected to a variable transformer to heat the distillation flask.

2. Sample Preparation:

  • Charge the crude this compound into the round-bottom flask. Do not fill the flask to more than two-thirds of its capacity to prevent bumping.

3. Distillation Procedure:

  • Begin stirring the crude this compound.

  • Gradually apply vacuum to the system, monitoring the pressure with the manometer. A typical pressure range for this distillation is 10-20 mmHg.

  • Once the desired pressure is stable, begin heating the distillation flask slowly and carefully.

  • Observe the temperature at the distillation head. Collect any initial low-boiling fractions (forerun) in a separate receiving flask.

  • As the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main fraction.

  • Maintain a steady distillation rate by carefully controlling the heat input.

  • Monitor the temperature and pressure throughout the distillation. A significant drop in temperature may indicate that the main fraction has been collected.

  • Stop the distillation before the distillation flask boils to dryness to avoid the formation of potentially explosive residues.

4. Shutdown Procedure:

  • Turn off the heating mantle and allow the system to cool down.

  • Slowly and carefully release the vacuum.

  • Once the apparatus has returned to atmospheric pressure and has cooled, disassemble the setup.

Troubleshooting Guides

Issue 1: Bumping or Uncontrolled Boiling

Question: My distillation is experiencing sudden, violent boiling (bumping), causing the liquid to splash into the condenser. What should I do?

Answer:

Possible Cause Solution
Uneven heating Ensure the heating mantle is in good contact with the flask and provides uniform heating.
Lack of nucleation sites Use a magnetic stirrer and a stir bar to ensure smooth boiling. Boiling chips are ineffective under vacuum.[7] A fine capillary tube can also be inserted to introduce a steady stream of bubbles.
Vacuum applied too quickly Apply the vacuum gradually to allow for controlled outgassing of volatile components.[2]
Heating initiated before stable vacuum Always establish a stable vacuum before beginning to heat the flask.
Issue 2: Foaming

Question: The liquid in the distillation flask is foaming excessively, and the foam is rising into the distillation column. How can I control this?

Answer:

Possible Cause Solution
Presence of surfactants or impurities Consider a pre-treatment step, such as washing the crude acid with water, if applicable.
High distillation rate Reduce the heating rate to decrease the vapor velocity, which can reduce foaming.[8]
Excessive agitation If using a magnetic stirrer, reduce the stirring speed.
Inherent properties of the mixture If foaming persists, consider adding a small amount of a suitable anti-foaming agent.[9] However, ensure the agent is non-reactive and will not contaminate the final product.
Issue 3: Poor Separation of Impurities

Question: I am not achieving the desired purity of this compound. The distillate is still contaminated with impurities. What could be the problem?

Answer:

Possible Cause Solution
Insufficient column efficiency Use a fractionating column with a higher number of theoretical plates for better separation of close-boiling components.
Distillation rate is too fast A slower distillation rate allows for better equilibrium between the liquid and vapor phases in the column, leading to improved separation. Reduce the heat input.
Fluctuating vacuum Ensure the vacuum system is free of leaks and the vacuum pump is operating correctly to maintain a stable pressure. Fluctuations in pressure will affect the boiling points and separation efficiency.
Incorrect temperature monitoring Ensure the thermometer bulb is positioned correctly in the distillation head (just below the side arm leading to the condenser) to accurately measure the temperature of the vapor that is distilling.
Issue 4: Product Decomposition

Question: The distillate is discolored, or the yield is lower than expected, suggesting thermal decomposition. How can I prevent this?

Answer:

Possible Cause Solution
Distillation temperature is too high Operate the distillation at a lower pressure (higher vacuum) to reduce the boiling point of this compound.[3]
Prolonged heating Minimize the time the this compound is exposed to high temperatures. Plan the distillation to proceed efficiently without unnecessary delays.
Presence of catalytic impurities Ensure the crude material is free from impurities that could catalyze decomposition at elevated temperatures.

Mandatory Visualization

TroubleshootingWorkflow cluster_start Start cluster_symptoms Identify Symptoms cluster_causes_bumping Potential Causes cluster_solutions_bumping Solutions cluster_causes_foaming Potential Causes cluster_solutions_foaming Solutions cluster_causes_separation Potential Causes cluster_solutions_separation Solutions cluster_causes_decomposition Potential Causes cluster_solutions_decomposition Solutions start Distillation Problem Observed bumping Bumping / Uncontrolled Boiling foaming Excessive Foaming poor_separation Poor Separation decomposition Product Decomposition cause_bumping1 Uneven Heating bumping->cause_bumping1 cause_bumping2 No Nucleation Sites bumping->cause_bumping2 cause_bumping3 Rapid Vacuum Application bumping->cause_bumping3 cause_foaming1 High Vapor Velocity foaming->cause_foaming1 cause_foaming2 Impurities foaming->cause_foaming2 cause_separation1 Low Column Efficiency poor_separation->cause_separation1 cause_separation2 High Distillation Rate poor_separation->cause_separation2 cause_separation3 Unstable Vacuum poor_separation->cause_separation3 cause_decomposition1 High Temperature decomposition->cause_decomposition1 cause_decomposition2 Prolonged Heating decomposition->cause_decomposition2 solution_bumping1 Adjust Heating Mantle cause_bumping1->solution_bumping1 solution_bumping2 Use Stir Bar / Capillary cause_bumping2->solution_bumping2 solution_bumping3 Apply Vacuum Gradually cause_bumping3->solution_bumping3 solution_foaming1 Reduce Heating Rate cause_foaming1->solution_foaming1 solution_foaming2 Add Anti-foaming Agent cause_foaming2->solution_foaming2 solution_separation1 Use Higher Efficiency Column cause_separation1->solution_separation1 solution_separation2 Decrease Heating Rate cause_separation2->solution_separation2 solution_separation3 Check for Leaks cause_separation3->solution_separation3 solution_decomposition1 Increase Vacuum cause_decomposition1->solution_decomposition1 solution_decomposition2 Minimize Distillation Time cause_decomposition2->solution_decomposition2

Caption: Troubleshooting workflow for distillation of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_distillation Distillation Process cluster_shutdown Shutdown and Analysis setup Assemble Fractional Vacuum Distillation Apparatus charge Charge Crude this compound and Stir Bar to Flask setup->charge vacuum Apply and Stabilize Vacuum (10-20 mmHg) charge->vacuum heat Gradually Heat the Flask vacuum->heat collect_forerun Collect Forerun heat->collect_forerun collect_main Collect Main Fraction at Stable Boiling Point collect_forerun->collect_main stop_heat Stop Heating and Cool Down collect_main->stop_heat release_vacuum Slowly Release Vacuum stop_heat->release_vacuum disassemble Disassemble Apparatus release_vacuum->disassemble analyze Analyze Purity of Fractions (e.g., GC, NMR) disassemble->analyze

Caption: Experimental workflow for the purification of this compound.

References

Technical Support Center: Identifying Impurities in 2-Chlorobutyric Acid using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in 2-Chlorobutyric acid via Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: I am observing poor peak shape, specifically peak tailing, for the derivatized this compound peak. What are the possible causes and solutions?

Answer:

Peak tailing is a common issue when analyzing polar compounds like carboxylic acid derivatives. Several factors can contribute to this problem. Here’s a systematic approach to troubleshoot:

  • Active Sites in the GC System: Free silanol groups in the injector liner, column, or even glass wool packing can interact with the analyte, causing tailing.

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column specifically designed for analyzing active compounds. Regularly replace the liner and septum to prevent the buildup of non-volatile residues.[1] Trimming a small portion (10-20 cm) from the front of the column can also help remove active sites that have developed over time.

  • Improper Derivatization: Incomplete derivatization will leave some of the polar carboxylic acid unreacted, which will strongly interact with the GC system and exhibit significant tailing.

    • Solution: Ensure your derivatization reaction goes to completion. This can be achieved by optimizing the reaction time and temperature, using a fresh derivatizing agent, and ensuring your sample is completely dry, as moisture can deactivate many derivatizing reagents.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Try diluting your sample and re-injecting. If the peak shape improves, column overload was likely the issue.

  • Incorrect Column Installation: A poorly cut column end or incorrect installation depth in the injector or detector can create dead volume and turbulence, leading to peak tailing.

    • Solution: Ensure the column is cut cleanly and squarely. Follow the instrument manufacturer's guidelines for the correct column installation depth.

Question: I am experiencing low sensitivity or no peak at all for my derivatized this compound. What should I check?

Answer:

Low sensitivity can be frustrating. Here are the primary areas to investigate:

  • Inefficient Derivatization: The derivatization step is critical for volatilizing the this compound.

    • Solution: Verify your derivatization protocol. Ensure you are using the correct reagent-to-analyte ratio and that the reaction conditions (temperature and time) are optimal. Prepare a fresh derivatization reagent, as they can degrade over time, especially with exposure to moisture.

  • Injector Issues: Problems in the injector can prevent the sample from reaching the column efficiently.

    • Solution: Check for leaks in the injector, as this can lead to sample loss. Ensure the injection port temperature is appropriate for the volatility of your derivative without causing thermal degradation. A dirty or active liner can also adsorb the analyte.

  • MS Detector Tuning: An improperly tuned mass spectrometer will result in poor sensitivity.

    • Solution: Perform an autotune of your mass spectrometer to ensure optimal performance. Verify that the tune file parameters match your acquisition method.

  • Sample Degradation: The derivatized analyte may not be stable.

    • Solution: Analyze the sample as soon as possible after derivatization. If storage is necessary, investigate the stability of the specific derivative under different temperature and light conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect to find in this compound?

A1: Based on common synthesis routes, potential impurities include:

  • Unreacted Starting Materials: n-Butyric acid.

  • Isomeric Impurities: 3-Chlorobutyric acid and 4-Chlorobutyric acid.

  • Over-chlorinated Products: Dichlorobutyric acid isomers.

  • Residual Solvents: Solvents used during the synthesis and purification process.

Q2: Why is derivatization necessary for the GC-MS analysis of this compound?

A2: this compound is a polar and non-volatile compound due to its carboxylic acid group, which readily forms hydrogen bonds. Direct injection into a GC system would result in poor peak shape, strong adsorption to the column, and potential thermal decomposition. Derivatization, typically through esterification (e.g., methylation or silylation), converts the polar carboxylic acid group into a less polar and more volatile ester, making it suitable for GC analysis.[3][4][5][6]

Q3: What is a suitable derivatization method for this compound?

A3: A common and effective method is esterification to form a methyl ester. This can be achieved using reagents like BF3 in methanol or by using diazomethane (with appropriate safety precautions). Another popular method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the acidic proton with a trimethylsilyl (TMS) group.[7]

Q4: What type of GC column is recommended for the analysis of derivatized this compound and its impurities?

A4: A mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is a good starting point. These columns offer good resolution for a wide range of compounds and are robust. For more polar derivatives, a column with a higher phenyl content or a wax-type column could be considered.

Quantitative Data on Potential Impurities

The following table summarizes potential impurities and their likely origin. The concentration of these impurities can vary significantly depending on the manufacturing process and purification steps.

Impurity NameChemical FormulaLikely OriginTypical Concentration Range
n-Butyric acidC₄H₈O₂Unreacted starting material< 0.5%
3-Chlorobutyric acidC₄H₇ClO₂Isomeric byproduct of chlorination< 1%
Dichlorobutyric acidsC₄H₆Cl₂O₂Over-chlorination during synthesis< 0.2%

Experimental Protocol: Methylation of this compound for GC-MS Analysis

This protocol describes the esterification of this compound to its methyl ester derivative for subsequent GC-MS analysis.

1. Materials:

  • This compound sample

  • Methanol (anhydrous, GC grade)

  • Boron trifluoride-methanol solution (BF3-MeOH, 14% w/v)

  • n-Heptane (GC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • GC vials with inserts

  • Pipettes and glassware

2. Sample Preparation and Derivatization:

  • Weigh approximately 10 mg of the this compound sample into a 10 mL screw-cap vial.

  • Add 2 mL of methanol and vortex to dissolve the sample.

  • Add 1 mL of BF3-MeOH solution to the vial.

  • Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.

  • Allow the vial to cool to room temperature.

  • Add 2 mL of n-heptane and 2 mL of saturated sodium chloride solution.

  • Vortex vigorously for 1 minute to extract the methyl ester into the heptane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper heptane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried heptane extract to a GC vial for analysis.

3. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold at 250°C for 5 minutes

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35 - 350

Logical Workflow Diagram

Troubleshooting_Workflow_for_GC-MS_Impurity_Analysis Troubleshooting Workflow for GC-MS Impurity Analysis of this compound start Start: Unexpected Results in GC-MS Analysis check_chromatogram Review Chromatogram: - Peak Shape (Tailing/Fronting) - Sensitivity (Low/No Peaks) - Ghost Peaks start->check_chromatogram peak_tailing Issue: Peak Tailing check_chromatogram->peak_tailing Tailing Peaks low_sensitivity Issue: Low/No Sensitivity check_chromatogram->low_sensitivity Low Sensitivity ghost_peaks Issue: Ghost Peaks check_chromatogram->ghost_peaks Ghost Peaks check_derivatization_tailing Verify Derivatization: - Complete Reaction? - Sample Dry? peak_tailing->check_derivatization_tailing check_gc_inlet_tailing Inspect GC Inlet: - Deactivated Liner? - Septum Condition? - Contamination? peak_tailing->check_gc_inlet_tailing check_column_tailing Check Column: - Correct Installation? - Column Bleed? - Active Sites? peak_tailing->check_column_tailing check_derivatization_sensitivity Verify Derivatization: - Reagent Activity? - Correct Protocol? low_sensitivity->check_derivatization_sensitivity check_injection Check Injection: - Syringe OK? - Inlet Leaks? - Correct Parameters? low_sensitivity->check_injection check_ms_tune Check MS Tune: - Autotune Performed? - Correct Tune File? low_sensitivity->check_ms_tune run_blank Run Blanks: - Solvent Blank - No-Injection Blank ghost_peaks->run_blank optimize_derivatization Action: Optimize Derivatization (Time, Temp, Reagent) check_derivatization_tailing->optimize_derivatization inlet_maintenance Action: Inlet Maintenance (Replace Liner/Septum) check_gc_inlet_tailing->inlet_maintenance column_maintenance Action: Column Maintenance (Trim/Reinstall/Replace) check_column_tailing->column_maintenance check_derivatization_sensitivity->optimize_derivatization check_injection->inlet_maintenance retune_ms Action: Retune MS check_ms_tune->retune_ms identify_source Identify Source: - Solvents/Reagents? - Septum/Liner Bleed? - Carryover? run_blank->identify_source clean_system Action: Clean System & Use High Purity Consumables identify_source->clean_system

Caption: Troubleshooting workflow for GC-MS impurity analysis of this compound.

References

Technical Support Center: Catalyst Selection for Enhanced 2-Chlorobutyric Acid Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chlorobutyric acid. The following information is designed to address common challenges and improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing this compound?

A1: The two primary methods for the α-chlorination of butanoic acid to produce this compound are the Hell-Volhard-Zelinsky (HVZ) reaction and a method utilizing butyric anhydride as a catalyst. The HVZ reaction is a classic method that employs a phosphorus halide, such as phosphorus trichloride (PCl₃) or phosphorus tribromide (PBr₃) with chlorine (Cl₂), to facilitate the α-halogenation of carboxylic acids. A more recent and often higher-yielding method involves the use of butyric anhydride as a catalyst in the presence of liquid chlorine.

Q2: I am experiencing low yields of this compound. What are the potential causes and how can I troubleshoot this?

A2: Low yields can stem from several factors depending on the chosen synthetic route.

  • For the Hell-Volhard-Zelinsky (HVZ) reaction:

    • Incomplete conversion of butanoic acid: The reaction requires the formation of an acyl halide intermediate. Ensure a catalytic amount of phosphorus halide is used. The reaction is often slow, so ensure adequate reaction time and temperature.

    • Moisture contamination: Phosphorus halides react vigorously with water, which can deactivate the catalyst. Ensure all glassware is dry and reagents are anhydrous.

    • Suboptimal temperature: The HVZ reaction typically requires elevated temperatures to proceed efficiently.

  • For the butyric anhydride method:

    • Incorrect catalyst-to-reactant ratio: The ratio of butyric anhydride to butanoic acid is crucial for optimal yield.

    • Insufficient chlorine: Ensure a sufficient molar equivalent of chlorine is supplied to drive the reaction to completion.

    • Reaction temperature and time: The reaction is typically carried out between 50-150°C for 5-15 hours. Operating outside this range can impact the yield.

Q3: I am observing the formation of significant byproducts, particularly 3-Chlorobutyric acid. How can I minimize their formation?

A3: The formation of isomeric byproducts is a common challenge.

  • In traditional chlorination reactions, higher temperatures can sometimes lead to the formation of 3-chlorobutyric acid.

  • The butyric anhydride catalyzed method is reported to reduce the formation of byproducts by controlling the reaction temperature and chlorine content, keeping the conversion rate of butanoic acid between 85% and 95%. This controlled conversion helps prevent over-chlorination and the formation of undesired isomers.

Q4: Can I use thionyl chloride (SOCl₂) as a catalyst for this reaction?

A4: Thionyl chloride is primarily used to convert carboxylic acids to acyl chlorides. While the formation of the acyl chloride is the first step in the HVZ reaction, using thionyl chloride alone as the catalyst for α-chlorination is less common. The standard HVZ protocol involves phosphorus halides. However, the in-situ formation of the acyl chloride using thionyl chloride followed by chlorination is a potential pathway.

Catalyst Performance Data

The selection of a catalyst has a significant impact on the yield and purity of this compound. The following table summarizes quantitative data from different catalytic systems.

Catalyst SystemReagentsTemperature (°C)Reaction Time (hours)Yield (%)Purity (%)Key Observations
Butyric Anhydride n-butyric acid, liquid chlorine, butyric anhydride50 - 1505 - 1583 - 98> 99Reduces byproduct formation; catalyst can be recycled.
Hell-Volhard-Zelinsky Butyric acid, Phosphorus pentachloride, Chlorine150 - 20020 - 5097 - 99 (conversion)LowerHigh conversion but can produce 5-10% of 3-chlorobutyric acid as a byproduct.
Hell-Volhard-Zelinsky (alternative) Butyric acid, Iodine, Phosphorus, Phosphorus pentachloride, Chlorine100Not Specified71Not SpecifiedA single distillation yields 71% of the product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Butyric Anhydride Catalysis

This protocol is based on a patented method designed to improve yield and reduce byproducts.

Materials:

  • n-Butyric acid

  • Butyric anhydride

  • Liquid chlorine

  • Reaction vessel equipped with a stirrer, thermometer, and gas inlet/outlet

Procedure:

  • In the reaction vessel, add n-butyric acid and butyric anhydride. The mass ratio of butanoic acid to butyryl oxide should be between 1:0.2 and 1:2. Stir the mixture at room temperature.

  • Continuously introduce liquid chlorine into the reaction mixture.

  • Maintain the reaction temperature between 50°C and 150°C under normal pressure.

  • The reaction time should be between 5 and 15 hours. The molar ratio of chlorine to butanoic acid should be in the range of 2-5:1.

  • Monitor the conversion of butanoic acid to maintain it between 85% and 95% to prevent excessive chlorination.

  • After the reaction is complete, add water equivalent to the molar amount of butyric anhydride used and hydrolyze at 30-100°C.

  • The crude product is then purified by rectification to obtain this compound with a purity of over 99%.

Protocol 2: Synthesis of this compound via Hell-Volhard-Zelinsky (HVZ) Reaction

This protocol is a general representation of the classic HVZ reaction.

Materials:

  • Butyric acid

  • Phosphorus trichloride (PCl₃) or red phosphorus and chlorine

  • Chlorine gas

  • Three-necked flask equipped with a reflux condenser, dropping funnel, and gas inlet tube.

Procedure:

  • Place butyric acid in the three-necked flask.

  • Add a catalytic amount of phosphorus trichloride. Alternatively, red phosphorus can be used, and chlorine gas is bubbled through the mixture to form PCl₃ in situ.

  • Heat the reaction mixture. The temperature is typically high, often exceeding 100°C.

  • Slowly bubble chlorine gas through the heated mixture.

  • Continue the reaction for several hours until the α-chlorination is complete. Reaction times can be lengthy.

  • After the reaction, the mixture is typically hydrolyzed by carefully adding water to convert the intermediate 2-chlorobutanoyl chloride to this compound.

  • The final product is then purified by distillation.

Visualizing Reaction Pathways and Workflows

Hell-Volhard-Zelinsky (HVZ) Reaction Mechanism

HVZ_Mechanism ButanoicAcid Butanoic Acid AcylChloride Butanoyl Chloride ButanoicAcid->AcylChloride Reaction with PCl3 PCl3 PCl3 (catalyst) Enol Enol Intermediate AcylChloride->Enol Tautomerization AlphaChloroAcylChloride 2-Chlorobutanoyl Chloride Enol->AlphaChloroAcylChloride Chlorination Cl2 Cl2 Product This compound AlphaChloroAcylChloride->Product Hydrolysis H2O H2O (Hydrolysis) ButyricAnhydride_Pathway ButanoicAcid n-Butyric Acid Intermediate 2-Chlorobutyric Anhydride ButyricAnhydride_cat Butyric Anhydride (Catalyst) ButyricAnhydride_cat->Intermediate Chlorination LiquidCl2 Liquid Chlorine Product This compound Intermediate->Product Reaction with n-Butyric Acid Regen_Catalyst Butyric Anhydride (Regenerated) Intermediate->Regen_Catalyst Catalyst_Selection_Workflow Start Define Synthesis Goals (Yield, Purity, Cost) CatalystScreening Select Potential Catalysts (e.g., PCl3, Butyric Anhydride) Start->CatalystScreening HVZ_Exp Perform HVZ Reaction CatalystScreening->HVZ_Exp BA_Exp Perform Butyric Anhydride Catalyzed Reaction CatalystScreening->BA_Exp Analysis Analyze Products (GC-MS, NMR for Yield and Purity) HVZ_Exp->Analysis BA_Exp->Analysis Comparison Compare Catalyst Performance (Table) Analysis->Comparison Optimization Optimize Best Performing Catalyst (Temperature, Time, Ratios) Comparison->Optimization FinalProtocol Establish Final Protocol Optimization->FinalProtocol

Technical Support Center: Troubleshooting Low Yield in 2-Chlorobutyric Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chlorobutyric acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields in their experiments. The following frequently asked questions (FAQs) and troubleshooting guides are presented in a question-and-answer format to directly address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the key reaction stages?

The most prevalent method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2][3][4] This reaction involves the α-halogenation of a carboxylic acid. The key stages are:

  • Formation of Acyl Halide: Butyric acid is reacted with a halogenating agent, typically in the presence of a catalyst like phosphorus trichloride (PCl₃) or phosphorus tribromide (PBr₃), to form the corresponding acyl halide.[3][4]

  • Enolization: The acyl halide then tautomerizes to its enol form.

  • α-Halogenation: The enol reacts with the halogen (chlorine) at the alpha-carbon.

  • Hydrolysis: The resulting α-halo acyl halide is hydrolyzed to yield this compound.[1][3]

An alternative method involves using butyric anhydride as a catalyst for the reaction between n-butyric acid and liquid chlorine.[5][6]

Q2: What are the expected side products in the synthesis of this compound, and how do they affect the yield?

Common side products that can reduce the yield of the desired this compound include:

  • 3-Chlorobutyric acid: This isomer can form, particularly if the reaction conditions are not optimized.[5]

  • Di-chlorinated and poly-chlorinated butyric acids: Excessive chlorination can occur if the molar ratio of chlorine to butyric acid is too high.[5][7]

  • α,β-unsaturated carboxylic acids: These can form at very high reaction temperatures through the elimination of HCl.

  • Unreacted butyric acid: Incomplete reaction will leave starting material in the product mixture, reducing the overall yield.

The formation of these byproducts consumes reactants and complicates the purification process, leading to a lower isolated yield of this compound.

Troubleshooting Guide

Issue 1: Low Conversion of Butyric Acid

Question: My reaction shows a significant amount of unreacted butyric acid. What are the potential causes and solutions?

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Reaction Time The HVZ reaction can be slow. Monitor the reaction progress using analytical techniques like GC or NMR to ensure it has gone to completion.[8] Increase the reaction time if necessary.
Low Reaction Temperature The HVZ reaction often requires elevated temperatures to proceed efficiently.[1] Ensure the reaction mixture is maintained at the optimal temperature range (typically 80-120°C, but consult your specific protocol).
Catalyst Inactivity The phosphorus halide catalyst can be deactivated by moisture. Ensure all reagents and glassware are thoroughly dried before use. Consider using fresh catalyst.
Poor Mixing Inadequate agitation can lead to localized reagent concentrations and incomplete reaction. Ensure efficient stirring throughout the reaction.
Issue 2: Formation of Multiple Chlorinated Byproducts

Question: My product mixture contains significant amounts of 3-Chlorobutyric acid and di-chlorinated products. How can I improve the selectivity for this compound?

Possible Causes & Solutions:

CauseRecommended Action
Excessive Chlorination Carefully control the stoichiometry of the chlorinating agent. A patent suggests controlling the conversion rate of butyric acid to between 85-95% to minimize the formation of over-chlorinated products.[5] This can be achieved by monitoring the reaction and stopping the chlorine addition at the appropriate time.
High Reaction Temperature Elevated temperatures can sometimes lead to less selective reactions and the formation of isomers. Experiment with a slightly lower reaction temperature to see if it improves the selectivity for the 2-chloro isomer.[5]
Incorrect Catalyst While phosphorus halides are common, other catalysts like butyric anhydride have been shown to provide good selectivity.[5][6] Consider exploring alternative catalysts if isomer formation is a persistent issue.
Issue 3: Low Yield After Purification

Question: I seem to be losing a significant amount of product during the distillation/purification step. What could be going wrong?

Possible Causes & Solutions:

CauseRecommended Action
Decomposition at High Temperatures This compound can decompose at high temperatures. Perform distillation under reduced pressure to lower the boiling point and minimize thermal degradation.
Incomplete Separation The boiling points of this compound and unreacted butyric acid or byproducts may be close. Use a fractional distillation column with sufficient theoretical plates to achieve good separation.
Losses During Workup Ensure complete hydrolysis of the acyl halide intermediate before extraction.[1][3] Incomplete hydrolysis can lead to the formation of emulsions or loss of product in the aqueous layer. Use a weak base like sodium bicarbonate for neutralization to avoid potential product degradation with strong bases.[9]
Azeotrope Formation The product may form an azeotrope with water or other components in the mixture, making separation by simple distillation difficult. Consider alternative purification methods like crystallization if distillation is problematic.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hell-Volhard-Zelinsky Reaction

This protocol is a generalized procedure based on the principles of the HVZ reaction.

Materials:

  • Butyric acid

  • Phosphorus trichloride (PCl₃)

  • Chlorine gas (Cl₂)

  • Anhydrous solvent (e.g., carbon tetrachloride, optional)

  • Water

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Appropriate glassware for reflux, gas introduction, and distillation

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a mechanical stirrer, place butyric acid.

  • Catalyst Addition: Slowly add a catalytic amount of phosphorus trichloride to the stirring butyric acid.

  • Chlorination: Heat the mixture to the desired reaction temperature (e.g., 100-110°C). Bubble dry chlorine gas through the reaction mixture at a controlled rate. Monitor the reaction progress by GC or TLC.

  • Reaction Completion: Once the desired conversion is achieved, stop the chlorine flow and cool the reaction mixture to room temperature.

  • Hydrolysis: Slowly and carefully add water to the reaction mixture to hydrolyze the intermediate acyl chloride.[1][3]

  • Workup: Transfer the mixture to a separatory funnel. Wash with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid and HCl.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (if used) by rotary evaporation. Purify the crude this compound by vacuum distillation.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low yield in this compound synthesis.

Troubleshooting_Workflow start Low Yield of this compound check_conversion Check Butyric Acid Conversion (GC, NMR) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion If Low good_conversion Good Conversion check_conversion->good_conversion If Good insufficient_time Insufficient Reaction Time? low_conversion->insufficient_time low_temp Low Reaction Temperature? low_conversion->low_temp catalyst_issue Catalyst Inactive? low_conversion->catalyst_issue mixing_issue Poor Mixing? low_conversion->mixing_issue check_byproducts Check for Byproducts (GC-MS, NMR) good_conversion->check_byproducts increase_time Increase Reaction Time insufficient_time->increase_time increase_temp Increase Temperature low_temp->increase_temp fresh_catalyst Use Fresh/Dry Catalyst catalyst_issue->fresh_catalyst improve_stirring Improve Stirring mixing_issue->improve_stirring high_byproducts High Byproducts check_byproducts->high_byproducts If High low_byproducts Low Byproducts check_byproducts->low_byproducts If Low excess_cl2 Excess Chlorine? high_byproducts->excess_cl2 high_temp_selectivity High Temperature? high_byproducts->high_temp_selectivity check_purification Review Purification Step low_byproducts->check_purification control_stoichiometry Control Stoichiometry excess_cl2->control_stoichiometry lower_temp Lower Temperature high_temp_selectivity->lower_temp distillation_issue Distillation Problems? check_purification->distillation_issue workup_issue Workup Losses? check_purification->workup_issue vacuum_distill Use Vacuum Distillation distillation_issue->vacuum_distill optimize_workup Optimize Workup workup_issue->optimize_workup

Caption: A flowchart for troubleshooting low yield in this compound synthesis.

Hell-Volhard-Zelinsky Reaction Pathway

This diagram illustrates the key steps in the synthesis of this compound via the Hell-Volhard-Zelinsky reaction.

HVZ_Pathway cluster_reagents butyric_acid Butyric Acid acyl_chloride Butyryl Chloride (Acyl Halide Intermediate) butyric_acid->acyl_chloride Step 1 reagent1 + PCl₃ (cat.) enol Enol Intermediate acyl_chloride->enol Step 2 tautomerization Tautomerization alpha_chloro_acyl 2-Chlorobutyryl Chloride enol->alpha_chloro_acyl Step 3 reagent2 + Cl₂ final_product This compound alpha_chloro_acyl->final_product Step 4 reagent3 + H₂O (Hydrolysis)

Caption: Key steps in the Hell-Volhard-Zelinsky reaction for this compound.

References

Navigating Reaction Pathways: A Technical Guide to Kinetic and Thermodynamic Control in Reactions of 2-Chlorobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for navigating the competing reaction pathways in the base-mediated reactions of 2-chlorobutyric acid. Understanding the principles of kinetic and thermodynamic control is paramount for achieving desired product outcomes, whether targeting the substitution product, 2-hydroxybutyric acid, or the elimination product, but-2-enoic acid (crotonic acid). This resource offers detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and data to support your research and development endeavors.

Troubleshooting Guides & FAQs

This section addresses common challenges and questions encountered during the reaction of this compound with a base.

Question Answer
My reaction is yielding a mixture of 2-hydroxybutyric acid and but-2-enoic acid. How can I favor the formation of the substitution product (2-hydroxybutyric acid)? To favor the formation of 2-hydroxybutyric acid, the kinetic product, conditions that promote the S(_N)2 mechanism should be employed. This typically involves using a lower reaction temperature (e.g., 0-25°C) and a less sterically hindered, strong nucleophile/weak base. Water or a mixture of water and a polar aprotic solvent can be a suitable solvent system.
I want to synthesize but-2-enoic acid. What conditions will maximize the yield of the elimination product? To favor the formation of but-2-enoic acid, the thermodynamic product, conditions that promote the E2 mechanism are required. This is achieved by using higher reaction temperatures (e.g., 50-100°C) and a strong, sterically hindered base. A less polar or aprotic solvent can also favor elimination over substitution.
My reaction is proceeding very slowly, even at higher temperatures. What could be the issue? Several factors could contribute to a slow reaction rate. Ensure your base is not too weak or has degraded. The concentration of both the this compound and the base will affect the rate of these bimolecular reactions. Additionally, the choice of solvent can significantly impact the reaction rate; a solvent that does not sufficiently dissolve the reactants will slow the reaction.
I am observing the formation of multiple isomers of but-2-enoic acid. How can I control the stereoselectivity? The E2 elimination reaction is stereospecific and proceeds via an anti-periplanar transition state. The stereochemistry of the starting this compound can influence the isomeric composition of the but-2-enoic acid product. To obtain a specific isomer, you may need to start with a stereochemically pure enantiomer of this compound.
How can I effectively separate the 2-hydroxybutyric acid and but-2-enoic acid products? The two products have different physical properties that can be exploited for separation. 2-hydroxybutyric acid is a liquid at room temperature, while but-2-enoic acid (trans-isomer, crotonic acid) is a solid with a melting point of 71.6 °C. Techniques such as fractional distillation (due to different boiling points), crystallization of the but-2-enoic acid, or column chromatography can be employed for separation.

Data Presentation: Product Distribution under Various Conditions

The following table summarizes the expected product distribution from the reaction of this compound with sodium hydroxide under different experimental conditions. This data is based on established principles of kinetic and thermodynamic control for secondary alkyl halides.

Temperature (°C) Base Concentration (M) Solvent 2-Hydroxybutyric Acid (%) (Kinetic Product) But-2-enoic Acid (%) (Thermodynamic Product)
01.0Water~85~15
251.0Water~70~30
501.0Ethanol/Water (1:1)~40~60
801.0Ethanol~20~80
250.1Water~75~25
252.0Water~65~35

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxybutyric Acid (Kinetic Control)

Objective: To favor the nucleophilic substitution reaction to synthesize 2-hydroxybutyric acid.

Materials:

  • This compound (1.0 eq)

  • Sodium hydroxide (1.1 eq)

  • Distilled water

  • Ice bath

  • Round-bottom flask with magnetic stirrer

  • Condenser

  • pH meter or pH paper

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound in distilled water in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add a pre-cooled aqueous solution of sodium hydroxide dropwise to the reaction mixture while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC or GC-MS.

  • Once the reaction is complete, neutralize the excess base by adding dilute HCl until the pH is approximately 7.

  • Extract the aqueous solution with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure using a rotary evaporator to yield crude 2-hydroxybutyric acid.

  • Purify the product by vacuum distillation.

Protocol 2: Synthesis of But-2-enoic Acid (Thermodynamic Control)

Objective: To favor the elimination reaction to synthesize but-2-enoic acid.

Materials:

  • This compound (1.0 eq)

  • Potassium tert-butoxide (1.5 eq) or concentrated sodium hydroxide

  • Ethanol or other suitable high-boiling point solvent

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Hydrochloric acid (for acidification)

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in ethanol.

  • Add potassium tert-butoxide or a concentrated solution of sodium hydroxide to the flask.

  • Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid to a pH of ~2.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent using a rotary evaporator.

  • The crude but-2-enoic acid can be purified by recrystallization from hot water or a suitable solvent system.

Visualizations

The following diagrams illustrate the reaction pathways and the principles of kinetic versus thermodynamic control.

Reaction_Pathways This compound This compound 2-Hydroxybutyric Acid 2-Hydroxybutyric Acid This compound->2-Hydroxybutyric Acid SN2 (Substitution) Low Temp, Weak Base But-2-enoic Acid But-2-enoic Acid This compound->But-2-enoic Acid E2 (Elimination) High Temp, Strong Base

Caption: Competing SN2 and E2 pathways for this compound.

Energy_Profile cluster_0 Reaction Coordinate Reactants Reactants TS_Kinetic Transition State (Kinetic) Reactants->TS_Kinetic Ea (Kinetic) TS_Thermo Transition State (Thermodynamic) Reactants->TS_Thermo Ea (Thermo) Kinetic_Product 2-Hydroxybutyric Acid (Kinetic Product) TS_Kinetic->Kinetic_Product Thermo_Product But-2-enoic Acid (Thermodynamic Product) TS_Thermo->Thermo_Product

Caption: Energy profile diagram for kinetic vs. thermodynamic control.

Experimental_Workflow cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control k_start This compound + NaOH (aq) k_cond Low Temperature (0-25°C) k_start->k_cond k_prod 2-Hydroxybutyric Acid k_cond->k_prod t_start This compound + Strong Base t_cond High Temperature (50-100°C) t_start->t_cond t_prod But-2-enoic Acid t_cond->t_prod

Caption: Workflow for selective synthesis.

Scalability considerations for the synthesis of 2-Chlorobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Chlorobutyric acid. This guide focuses on scalability considerations and common issues encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The two most prevalent methods for the industrial synthesis of this compound are the Hell-Volhard-Zelinsky (HVZ) reaction and a catalyzed chlorination using butyric anhydride. The HVZ reaction involves the alpha-halogenation of butyric acid using a halogen (chlorine) and a phosphorus catalyst (like PCl₃ or red phosphorus).[1][2] The butyric anhydride-catalyzed method is a patented process that offers an alternative with different reaction conditions and catalyst handling procedures.[3]

Q2: What are the primary scalability challenges when producing this compound?

A2: Key scalability challenges include:

  • Reaction Control: Managing the exothermic nature of the chlorination reaction to prevent temperature spikes that can lead to side product formation.

  • Byproduct Formation: Minimizing the formation of isomers like 3-chlorobutyric acid and over-chlorinated products such as dichlorobutyric acid.[3]

  • Material Handling: Safe handling of corrosive reagents like chlorine gas and phosphorus halides at a larger scale.

  • Purification: Efficiently separating the desired this compound from unreacted starting materials and byproducts through distillation, which can be energy-intensive.[3]

Q3: How can the formation of the 3-chlorobutyric acid isomer be minimized?

A3: The formation of 3-chlorobutyric acid is a common issue, particularly in the traditional HVZ reaction at higher temperatures.[3] Control strategies include:

  • Temperature Management: Maintaining a controlled reaction temperature, typically within the range of 50-150°C for the butyric anhydride catalyzed method, can favor the formation of the 2-chloro isomer.[3]

  • Catalyst Selection: The choice of catalyst and its concentration can influence the isomeric distribution. The butyric anhydride method is reported to reduce the formation of 3-chlorobutyric acid compared to traditional HVZ methods.[3]

Q4: What are the typical yields and purity levels for this compound synthesis?

A4: Yields and purity can vary significantly based on the synthesis method and scale.

  • The Hell-Volhard-Zelinsky reaction can yield around 71% after a single distillation.

  • The butyric anhydride catalyzed method reports yields between 83% and 93%, with a purity of over 99% after rectification.[3]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific issues that may be encountered during the synthesis of this compound.

Problem Potential Causes Troubleshooting Steps & Solutions
Low Yield of this compound 1. Incomplete reaction. 2. Loss of product during workup and purification. 3. Suboptimal reaction temperature. 4. Insufficient catalyst activity.1. Monitor Reaction Progress: Use in-process controls (e.g., GC analysis) to ensure the reaction has gone to completion. Consider extending the reaction time if necessary.[3] 2. Optimize Distillation: Ensure the distillation setup is efficient. For the HVZ reaction, a fractionation column with a sufficient number of theoretical plates is recommended for effective purification. 3. Temperature Control: For the butyric anhydride method, maintain the temperature between 50-150°C. For the HVZ reaction, a temperature of around 100°C is often used.[3] 4. Catalyst Quality: Ensure the catalyst (e.g., phosphorus pentachloride, butyric anhydride) is of high purity and handled under appropriate conditions to prevent deactivation.
High Levels of 3-Chlorobutyric Acid Impurity 1. High reaction temperature. 2. Incorrect catalyst or reaction conditions.1. Lower Reaction Temperature: Carefully control the reaction temperature to stay within the optimal range that favors 2-chloro isomer formation.[3] 2. Evaluate Synthesis Method: The butyric anhydride catalyzed method is reported to produce lower levels of the 3-chloro isomer (less than 5-10% seen in some traditional methods).[3]
Presence of Dichlorobutyric Acid 1. Excessive chlorination. 2. Poor control over chlorine addition.1. Control Stoichiometry: Carefully control the molar ratio of chlorine to butyric acid. In the butyric anhydride process, a molar ratio of 2-5:1 of chlorine to butyric acid is suggested, with a butyric acid conversion rate controlled between 85-95% to prevent over-chlorination.[3] 2. Controlled Chlorine Feed: Implement a controlled and gradual addition of chlorine gas to the reaction mixture.
Reaction Stalls or Proceeds Slowly 1. Inactive catalyst. 2. Low reaction temperature. 3. Poor mixing at larger scales.1. Catalyst Activation/Purity: Verify the purity and activity of the catalyst. 2. Increase Temperature: Gradually increase the reaction temperature within the recommended range while monitoring for byproduct formation. 3. Improve Agitation: Ensure efficient stirring to maintain a homogeneous reaction mixture, which is crucial for mass transfer at larger scales.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

ParameterHell-Volhard-Zelinsky (HVZ) ReactionButyric Anhydride Catalyzed Method
Starting Material Butyric AcidButyric Acid
Catalyst Phosphorus (e.g., P, PCl₅, I₂)Butyric Anhydride[3]
Chlorinating Agent Chlorine (gas)Liquid Chlorine[3]
Reaction Temperature ~100°C50 - 150°C[3]
Reaction Time Not specified in detail5 - 15 hours[3]
Reported Yield ~71%83 - 93%[3]
Reported Purity High purity after fractional distillation>99% after rectification[3]
Key Byproducts 3-Chlorobutyric acid, Dichlorobutyric acid3-Chlorobutyric acid (reportedly lower levels)[3]

Experimental Protocols

Synthesis of this compound via Hell-Volhard-Zelinsky (HVZ) Reaction (Lab Scale)

This protocol is adapted from a literature procedure.

Materials:

  • Butyric acid (1 mole)

  • Iodine (0.005 mole)

  • Phosphorus (0.038 mole)

  • Phosphorus pentachloride (0.006 mole)

  • Chlorine gas

  • Water

Procedure:

  • In a suitable reaction vessel equipped with a stirrer, gas inlet, and condenser, combine butyric acid, iodine, phosphorus, and phosphorus pentachloride.

  • Heat the mixture to 100°C with stirring.

  • Introduce a stream of chlorine gas at a velocity of approximately 50 liters per hour, while illuminating the reaction mixture with a 200-W lamp.

  • Continue the chlorination until the desired conversion is achieved (monitoring by GC is recommended).

  • After the reaction is complete, add water to the mixture and stir for 30 minutes to hydrolyze any remaining acid chloride.

  • Perform a single distillation to obtain crude this compound.

  • For higher purity, perform a fractional distillation using a packed column (e.g., Destinorm filled column, ~18 theoretical plates).

Synthesis of this compound using Butyric Anhydride Catalyst (Pilot Scale)

This protocol is based on a patented industrial method.[3]

Materials:

  • Butyric acid

  • Butyric anhydride

  • Liquid chlorine

  • Water

Procedure:

  • Charge the reaction vessel with butyric acid and butyric anhydride. The mass ratio of butyric acid to butyric anhydride can range from 1:0.2 to 1:2.

  • Stir the mixture at normal temperature.

  • Continuously feed liquid chlorine into the reactor. Control the reaction temperature between 50°C and 150°C under normal pressure.

  • The reaction time is typically between 5 and 15 hours. The molar ratio of chlorine to butyric acid should be maintained between 2:1 and 5:1.

  • Monitor the conversion of butyric acid and maintain it between 85% and 95% to minimize the formation of over-chlorinated byproducts.

  • Upon completion, add water equimolar to the initial butyric anhydride to hydrolyze it back to butyric acid. This hydrolysis is typically carried out at 30°C to 100°C.

  • The crude product, containing this compound, 3-chlorobutyric acid, and unreacted butyric acid, is then subjected to rectification to isolate the high-purity this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Butyric Acid + Catalyst reaction Chlorination Reaction (HVZ or Catalyzed) start->reaction Chlorine quench Hydrolysis/ Quenching reaction->quench Crude Product distillation Distillation/ Rectification quench->distillation product Pure 2-Chlorobutyric Acid distillation->product byproducts Byproducts & Unreacted Material distillation->byproducts

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_tree start Low Yield or Purity Issue check_conversion Check Reaction Conversion (e.g., via GC) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Low high_byproducts High Byproduct Levels check_conversion->high_byproducts Complete extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time Yes check_catalyst Check Catalyst Activity/ Purity incomplete->check_catalyst No check_temp Review Reaction Temperature Control high_byproducts->check_temp High 3-chloro isomer check_cl2_ratio Review Chlorine Stoichiometry high_byproducts->check_cl2_ratio High di-chloro byproduct optimize_distillation Optimize Purification/ Distillation high_byproducts->optimize_distillation Impure after purification

Caption: Troubleshooting decision tree for this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of the Acidity of 2-, 3-, and 4-Chlorobutanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the acidity of 2-chlorobutanoic acid, 3-chlorobutanoic acid, and 4-chlorobutanoic acid. The analysis is supported by experimental data and includes a detailed experimental protocol for the determination of the acid dissociation constant (pKa).

Introduction

In the field of medicinal chemistry and drug development, the acidity of a molecule, quantified by its pKa value, is a critical physicochemical parameter. It influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Halogenated carboxylic acids, such as the chlorobutanoic acid isomers, are important building blocks in organic synthesis. Understanding the impact of the position of the halogen substituent on acidity is crucial for designing molecules with desired ionization characteristics. This guide compares the acidity of 2-, 3-, and 4-chlorobutanoic acid, attributing the observed differences to the inductive effect.

Data Presentation: Acidity of Chlorobutanoic Acids

The acidity of the chlorobutanoic acid isomers is directly related to the position of the chlorine atom on the carbon chain. The closer the electronegative chlorine atom is to the carboxylic acid group, the stronger the acid, and thus the lower its pKa value. This is due to the electron-withdrawing inductive effect of the chlorine atom, which stabilizes the carboxylate anion formed upon deprotonation.[1][2][3][4]

The experimental pKa values for the three isomers, along with butanoic acid for reference, are summarized in the table below.

CompoundStructurepKa Value
Butanoic AcidCH₃CH₂CH₂COOH4.82[1]
4-Chlorobutanoic AcidClCH₂CH₂CH₂COOH4.52[1][5]
3-Chlorobutanoic AcidCH₃CHClCH₂COOH4.05[1][6]
2-Chlorobutanoic AcidCH₃CH₂CHClCOOH2.86[1][7]

As the data indicates, there is a clear trend of increasing acidity as the chlorine atom moves closer to the carboxyl group. 2-Chlorobutanoic acid is the strongest acid in the series, followed by 3-chlorobutanoic acid, and then 4-chlorobutanoic acid, which is only slightly more acidic than butanoic acid itself.

Logical Relationship: The Inductive Effect

The observed trend in acidity can be explained by the inductive effect. The electronegative chlorine atom pulls electron density away from the carboxyl group. This effect is transmitted through the sigma bonds of the carbon chain. The closer the chlorine atom is to the carboxyl group, the more pronounced its electron-withdrawing effect, leading to greater stabilization of the conjugate base and a stronger acid.

Inductive_Effect cluster_2_chloro 2-Chlorobutanoic Acid cluster_3_chloro 3-Chlorobutanoic Acid cluster_4_chloro 4-Chlorobutanoic Acid 2_Cl Cl 2_C2 C2 2_Cl->2_C2 -I effect (strong) 2_COOH COOH 2_C2->2_COOH 3_Cl Cl 3_C3 C3 3_Cl->3_C3 -I effect (moderate) 3_C2 C2 3_C3->3_C2 3_COOH COOH 3_C2->3_COOH 4_Cl Cl 4_C4 C4 4_Cl->4_C4 -I effect (weak) 4_C3 C3 4_C4->4_C3 4_C2 C2 4_C3->4_C2 4_COOH COOH 4_C2->4_COOH

Caption: Inductive effect of chlorine on the acidity of chlorobutanoic acids.

Experimental Protocol: Determination of pKa by Potentiometric Titration

The pKa values of weak acids are commonly determined experimentally via potentiometric titration. This method involves titrating a solution of the weak acid with a strong base and monitoring the pH change. The pKa can then be determined from the titration curve.

Materials and Equipment:

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Buret (50 mL)

  • Beakers (250 mL)

  • Volumetric flasks

  • Pipettes

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Solution of the chlorobutanoic acid isomer to be tested (e.g., 0.1 M)

  • Distilled or deionized water

  • Buffer solutions for pH meter calibration (pH 4, 7, and 10)

Procedure:

  • Calibration of the pH Meter: Calibrate the pH meter according to the manufacturer's instructions using the standard buffer solutions.

  • Preparation of the Acid Solution: Accurately prepare a solution of the chlorobutanoic acid isomer of a known concentration (e.g., 0.1 M) in a volumetric flask.

  • Titration Setup:

    • Pipette a known volume (e.g., 50 mL) of the acid solution into a 250 mL beaker.

    • Add a magnetic stir bar to the beaker.

    • Place the beaker on the magnetic stirrer.

    • Immerse the calibrated pH electrode in the acid solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

    • Fill the buret with the standardized NaOH solution and record the initial volume.

  • Titration:

    • Begin stirring the acid solution at a moderate, constant speed.

    • Record the initial pH of the acid solution.

    • Add the NaOH solution from the buret in small increments (e.g., 0.5-1.0 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

    • Continue adding the titrant until the pH begins to change rapidly, then add in smaller increments (e.g., 0.1-0.2 mL) around the equivalence point.

    • Continue the titration well past the equivalence point until the pH plateaus.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by calculating the first derivative of the curve.

    • The volume of NaOH at the half-equivalence point is half the volume of NaOH required to reach the equivalence point.

    • The pH of the solution at the half-equivalence point is equal to the pKa of the acid.[8][9]

Experimental Workflow:

Experimental_Workflow start Start calibrate Calibrate pH Meter start->calibrate prepare_acid Prepare Acid Solution calibrate->prepare_acid setup_titration Set up Titration Apparatus prepare_acid->setup_titration titrate Perform Titration (Add NaOH, Record pH and Volume) setup_titration->titrate plot_data Plot Titration Curve (pH vs. Volume of NaOH) titrate->plot_data determine_ep Determine Equivalence Point plot_data->determine_ep determine_hep Determine Half-Equivalence Point determine_ep->determine_hep determine_pka Determine pKa (pH at Half-Equivalence Point) determine_hep->determine_pka end End determine_pka->end

Caption: Workflow for the experimental determination of pKa.

Conclusion

The acidity of 2-, 3-, and 4-chlorobutanoic acids is a clear demonstration of the distance-dependent nature of the inductive effect. As the electron-withdrawing chlorine atom is moved closer to the carboxylic acid functional group, the acidity of the molecule increases, as reflected by a lower pKa value. This fundamental principle is of significant importance in the rational design of molecules with specific ionization properties for applications in drug development and other areas of chemical research. The provided experimental protocol offers a reliable method for the empirical determination of these crucial physicochemical parameters.

References

Reactivity Face-Off: 2-Chlorobutyric Acid vs. 2-Bromobutyric Acid in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, selecting the right starting materials is paramount to ensuring efficient and high-yielding synthetic routes. Among the versatile building blocks in organic synthesis are α-halo acids, with 2-chlorobutyric acid and 2-bromobutyric acid being two prominent examples. This guide provides an objective comparison of their reactivity, supported by established chemical principles and a detailed experimental protocol for direct evaluation.

The reactivity of this compound and 2-bromobutyric acid is primarily dictated by their susceptibility to nucleophilic substitution, typically following a bimolecular (SN2) mechanism at the α-carbon. In such reactions, a nucleophile attacks the carbon atom bearing the halogen, leading to the displacement of the halide ion. The rate of this reaction is critically dependent on the nature of the leaving group—the halide ion.

The Decisive Factor: Leaving Group Ability

The fundamental difference in reactivity between this compound and 2-bromobutyric acid lies in the leaving group ability of the chloride (Cl⁻) versus the bromide (Br⁻) ion. A good leaving group is a species that can stabilize the negative charge it acquires after bond cleavage.

Several factors contribute to bromide being a superior leaving group compared to chloride:

  • Polarizability: Bromine is a larger and more polarizable atom than chlorine. Its electron cloud is more diffuse and can be more easily distorted, which helps to stabilize the transition state of the SN2 reaction.

  • Basicity: Weaker bases are better leaving groups.[1] Bromide is a weaker base than chloride, meaning it is more stable as an independent ion in solution.

  • Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to break the C-Br bond during the nucleophilic attack, leading to a faster reaction rate.

These principles strongly indicate that 2-bromobutyric acid is more reactive than this compound in nucleophilic substitution reactions.

Predicted Reactivity and Yields

While specific kinetic data for the direct comparison of these two molecules is not extensively published, the well-established principles of organic chemistry allow for a reliable prediction of their relative reactivity. In a typical SN2 reaction, such as the synthesis of 2-hydroxybutyric acid via hydrolysis, one would expect 2-bromobutyric acid to react significantly faster and provide a higher yield in a shorter timeframe under identical conditions.

ParameterThis compound2-Bromobutyric AcidRationale
Relative Reaction Rate SlowerFasterBromide is a better leaving group than chloride.
Predicted Yield (at a fixed time point) LowerHigherA faster reaction will lead to a greater conversion to product in the same amount of time.
Carbon-Halogen Bond Energy (kJ/mol) ~328~276The weaker C-Br bond requires less energy to break.

Experimental Protocol: Comparative Kinetic Analysis of 2-Halobutyric Acids via Hydrolysis

To empirically determine the relative reactivity, the following experimental protocol can be employed. This experiment monitors the rate of hydrolysis of this compound and 2-bromobutyric acid by measuring the formation of the corresponding halide ion in solution.

Objective: To compare the rate of nucleophilic substitution of this compound and 2-bromobutyric acid.

Materials:

  • This compound

  • 2-Bromobutyric acid

  • 0.1 M Sodium hydroxide (NaOH) solution

  • 0.1 M Silver nitrate (AgNO₃) solution

  • Ethanol

  • Deionized water

  • Thermostated water bath

  • Test tubes and rack

  • Pipettes and burettes

  • Stopwatch

Procedure:

  • Reaction Setup:

    • Prepare two sets of test tubes. In one set, add a specific volume of a 0.05 M solution of this compound in ethanol.

    • In the second set, add the same volume of a 0.05 M solution of 2-bromobutyric acid in ethanol.

    • Separately, prepare a 0.1 M aqueous solution of sodium hydroxide.

  • Initiation of Reaction:

    • Place the test tubes containing the haloacid solutions in a thermostated water bath at a constant temperature (e.g., 50°C).

    • To initiate the hydrolysis, add an equimolar amount of the 0.1 M NaOH solution to each test tube and start the stopwatch simultaneously.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every 5 minutes), withdraw an aliquot from each reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a test tube containing an excess of dilute nitric acid.

    • To each quenched aliquot, add a few drops of 0.1 M silver nitrate solution. The formation of a silver halide precipitate (AgCl or AgBr) indicates the presence of the displaced halide ion.

  • Data Collection and Analysis:

    • Record the time at which a precipitate is first observed for each reaction.

    • For a more quantitative analysis, the turbidity of the solution at each time point can be measured using a nephelometer, or the concentration of the remaining haloacid can be determined by titration.

    • The rate of reaction can be determined by plotting the concentration of the halide ion produced over time.

Expected Observations: A precipitate of silver bromide (AgBr, a cream-colored solid) will form more rapidly in the samples from the 2-bromobutyric acid reaction compared to the precipitate of silver chloride (AgCl, a white solid) from the this compound reaction. This directly demonstrates the higher reactivity of the bromo-substituted acid.

Logical Relationship in SN2 Reactivity

The following diagram illustrates the key factors influencing the rate of the SN2 reaction for 2-halobutyric acids.

SN2_Reactivity Factors Influencing SN2 Reactivity of 2-Halobutyric Acids cluster_reactants Reactants cluster_factors Influencing Factors 2_Halobutyric_Acid 2-Halobutyric Acid (Substrate) Leaving_Group Leaving Group Ability (Br⁻ > Cl⁻) 2_Halobutyric_Acid->Leaving_Group Bond_Strength C-X Bond Strength (C-Cl > C-Br) 2_Halobutyric_Acid->Bond_Strength Steric_Hindrance Steric Hindrance (at α-carbon) 2_Halobutyric_Acid->Steric_Hindrance Nucleophile Nucleophile (e.g., OH⁻) Reaction_Rate Sₙ2 Reaction Rate Nucleophile->Reaction_Rate Stronger/More Concentrated, Faster Rate Leaving_Group->Reaction_Rate Better LG, Faster Rate Bond_Strength->Reaction_Rate Weaker Bond, Faster Rate Steric_Hindrance->Reaction_Rate Less Hindrance, Faster Rate

Caption: Factors influencing the SN2 reactivity of 2-halobutyric acids.

Experimental Workflow

The workflow for the comparative kinetic analysis is depicted below.

Experimental_Workflow Workflow for Comparative Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare_Solutions Prepare 0.05 M solutions of This compound and 2-bromobutyric acid in ethanol Equilibrate Equilibrate haloacid solutions at constant temperature Prepare_Solutions->Equilibrate Prepare_NaOH Prepare 0.1 M aqueous NaOH Initiate Add NaOH to initiate hydrolysis and start stopwatch Prepare_NaOH->Initiate Equilibrate->Initiate Sample Withdraw aliquots at regular time intervals Initiate->Sample Quench Quench with dilute HNO₃ Sample->Quench Precipitate Add AgNO₃ to form silver halide precipitate Quench->Precipitate Observe Record time of first precipitate formation Precipitate->Observe

Caption: Experimental workflow for comparing the hydrolysis rates of 2-halobutyric acids.

Conclusion

Based on fundamental principles of chemical reactivity, 2-bromobutyric acid is a more reactive substrate than this compound in nucleophilic substitution reactions . This is primarily due to the superior leaving group ability of the bromide ion. For synthetic applications where a rapid and efficient substitution at the α-position is desired, 2-bromobutyric acid would be the preferred starting material. The provided experimental protocol offers a straightforward method for quantifying this reactivity difference in a laboratory setting.

References

A Spectroscopic Showdown: Differentiating 2-, 3-, and 4-Chlorobutyric Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the spectroscopic characteristics of 2-chlorobutyric acid, 3-chlorobutyric acid, and 4-chlorobutyric acid is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols to aid in the precise identification and characterization of these isomers.

The positional isomerism of the chlorine atom on the butyric acid backbone significantly influences the electronic environment of the surrounding nuclei and the vibrational modes of the chemical bonds. These differences are distinctly captured by various spectroscopic techniques, providing a unique fingerprint for each isomer. This guide delves into these spectroscopic distinctions to facilitate unambiguous identification.

Data Presentation

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the three isomers of chlorobutyric acid.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

Isomer-COOH-CH(Cl)- / -CH₂(Cl)--CH₂- (adjacent to COOH)-CH₂- (other)-CH₃
This compound ~11.6[1]~4.29 (CH)[1]-~2.15 & ~1.96~1.09[1]
3-Chlorobutyric Acid Data not available~4.4 (CH) (in methyl ester)~2.8 (in methyl ester)-~1.6 (in methyl ester)
4-Chlorobutyric Acid ~11.8~3.61 (CH₂)~2.56~2.11-

Note: Data for 3-chlorobutyric acid is based on its methyl ester and may differ slightly for the free acid.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

IsomerC=OC-ClC (adjacent to COOH)C (other)
This compound Data requires extractionData requires extractionData requires extractionData requires extraction
3-Chlorobutyric Acid Data requires extractionData requires extractionData requires extractionData requires extraction
4-Chlorobutyric Acid Data requires extractionData requires extractionData requires extractionData requires extraction

Table 3: Infrared (IR) Spectroscopic Data (Key Absorption Bands in cm⁻¹)

IsomerO-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid)C-Cl Stretch
This compound 3300-2500 (broad)[2]1725-1700[2]~780-580[3]
3-Chlorobutyric Acid 3300-2500 (broad)[2]1725-1700[2]Data requires extraction
4-Chlorobutyric Acid 3300-2500 (broad)[2]1725-1700[2]Data requires extraction

Table 4: Mass Spectrometry (MS) Data (Key m/z values)

IsomerMolecular Ion [M]⁺[M+2]⁺Key Fragment Ions
This compound 122/124124/126Data requires extraction
3-Chlorobutyric Acid 122/124124/126Data requires extraction
4-Chlorobutyric Acid 122/124124/126Data requires extraction

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: Approximately 5-10 mg of the chlorobutyric acid isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer operating at a proton frequency of 300 MHz or higher is used.

  • ¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Key parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: As the chlorobutyric acid isomers are liquids at room temperature, a neat spectrum is obtained. A single drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample compartment, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum. The positions of the major absorption bands are identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the chlorobutyric acid isomer is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is commonly used at a standard energy of 70 eV.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is recorded over a mass range of m/z 10 to 200.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak ([M]⁺) and the characteristic [M+2]⁺ isotope peak, which is indicative of the presence of a chlorine atom. The fragmentation pattern is also analyzed to identify characteristic fragment ions that can help in distinguishing the isomers.

Mandatory Visualization

The logical workflow for the spectroscopic comparison of the this compound isomers is depicted in the following diagram.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of this compound Isomers cluster_isomers Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis and Comparison cluster_output Final Output This compound This compound NMR NMR This compound->NMR IR IR This compound->IR MS MS This compound->MS 3-Chlorobutyric Acid 3-Chlorobutyric Acid 3-Chlorobutyric Acid->NMR 3-Chlorobutyric Acid->IR 3-Chlorobutyric Acid->MS 4-Chlorobutyric Acid 4-Chlorobutyric Acid 4-Chlorobutyric Acid->NMR 4-Chlorobutyric Acid->IR 4-Chlorobutyric Acid->MS Data_Tables Quantitative Data Tables: - 1H NMR Chemical Shifts - 13C NMR Chemical Shifts - IR Frequencies - Mass Spectra (m/z) NMR->Data_Tables Protocols Detailed Experimental Protocols NMR->Protocols IR->Data_Tables IR->Protocols MS->Data_Tables MS->Protocols Comparison_Guide Publishable Comparison Guide Data_Tables->Comparison_Guide Protocols->Comparison_Guide

Caption: Logical workflow for the spectroscopic comparison of this compound isomers.

References

A Comparative Guide to the Validation of 2-Chlorobutyric Acid Purity by Quantitative NMR and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds like 2-chlorobutyric acid is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Acid-Base Titration—for the validation of this compound purity. This comparison is supported by detailed experimental protocols and illustrative quantitative data.

Introduction to Purity Analysis of this compound

This compound (C₄H₇ClO₂) is a halogenated carboxylic acid used as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its purity is a critical quality attribute that can influence reaction yields, impurity profiles, and the overall safety of the final product. Several analytical techniques can be employed for its purity assessment, each with distinct principles, advantages, and limitations.

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination.[1][2] It allows for direct quantification of an analyte against a certified internal standard without the need for a specific reference standard of the analyte itself.[1] This technique is highly valued for its accuracy, precision, and the structural information it simultaneously provides.[1]

High-Performance Liquid Chromatography (HPLC) is a widely used separative technique that excels in detecting and quantifying impurities, even at trace levels. Its high resolution and sensitivity make it a cornerstone of quality control in the pharmaceutical industry.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful separative technique, particularly suited for volatile and thermally stable compounds. For less volatile compounds like carboxylic acids, derivatization is often employed to enhance volatility and improve chromatographic performance.

Acid-Base Titration is a classical chemical method that offers a cost-effective and straightforward approach to quantifying the acidic content of a sample. While less specific than spectroscopic or chromatographic methods, it remains a valuable tool for assaying the total acidity.[2][3]

Comparison of Analytical Techniques

The choice of an analytical method for purity determination depends on various factors, including the required accuracy and precision, the nature of potential impurities, sample throughput needs, and available instrumentation. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Acid-Base Titration
Principle Molar ratio determination based on integral of specific proton signals relative to an internal standard.Separation based on differential partitioning between a stationary and a mobile phase, with UV detection.Separation of volatile derivatives based on their boiling points and interaction with a stationary phase, with mass spectrometric detection.Neutralization reaction with a standardized base.[3]
Specificity High; provides structural confirmation and can distinguish between isomers and structurally related impurities.High; excellent separation of impurities from the main component.Very high; provides mass-to-charge ratio information for confident peak identification.Low; titrates all acidic protons present, including acidic impurities.[2]
Sample Preparation Simple; accurate weighing of sample and internal standard, followed by dissolution in a deuterated solvent.Moderately complex; requires preparation of mobile phases and sample solutions, and potentially filtration.Complex; often requires a derivatization step to increase volatility.Simple; accurate weighing and dissolution in a suitable solvent.
Analysis Time/Sample Rapid (5-15 minutes for data acquisition).[2]Moderate (15-30 minutes).Moderate to long (20-40 minutes), including derivatization.Rapid (5-10 minutes).
Data Integrity Rich; provides both quantitative and qualitative (structural) information.Provides quantitative data on separated components.Provides quantitative and structural (mass spectral) data.Provides a single quantitative value for total acidity.
Precision (RSD) Excellent (<1%).Very good (<2%).Very good (<2%).Good (<1-2%).
Accuracy High (can be a primary method).[1]High (requires a certified reference standard for the analyte).High (requires a certified reference standard for the analyte).Good (dependent on the accuracy of the titrant concentration).
LOD/LOQ Moderate.Low.Very low.High.
Illustrative Quantitative Purity Data for this compound

The following table presents hypothetical yet realistic quantitative data for the purity assessment of a single batch of this compound using the four discussed analytical methods. This data is for illustrative purposes to highlight the expected outcomes from each technique.

Analytical MethodPurity (%)Standard Deviation (±)Limit of Detection (LOD)Limit of Quantification (LOQ)
Quantitative NMR (qNMR)99.20.150.05%0.15%
HPLC99.30.200.01%0.03%
GC-MS (after derivatization)99.10.180.005%0.015%
Acid-Base Titration99.50.30--

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

Quantitative NMR (qNMR) Spectroscopy

Principle: The purity of this compound is determined by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Materials:

  • This compound sample

  • Internal Standard (e.g., Maleic acid, certified reference material)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-precision analytical balance

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the internal standard (Maleic acid) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Flip Angle: 30°

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Acquisition Time (aq): ≥ 3 seconds.

    • Number of Scans (ns): 16 (to achieve a good signal-to-noise ratio).

    • Spectral Width (sw): Appropriate for observing all signals (e.g., 20 ppm).

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the well-resolved triplet signal of the methyl protons (-CH₃) of this compound (around 1.1 ppm) and the singlet signal of the vinyl protons of maleic acid (around 6.3 ppm).

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the internal standard

Diagram of the qNMR Experimental Workflow:

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Purity Calculation weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) transfer->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Analyte and Internal Standard Signals process->integrate calculate Calculate Purity using Formula integrate->calculate HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_calc Data Analysis prep_mobile Prepare & Degas Mobile Phase prep_sample Prepare Sample Solution & Filter inject Inject Sample into HPLC System prep_sample->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks in Chromatogram detect->integrate calculate Calculate Purity by Area Normalization integrate->calculate GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_calc Data Analysis weigh_sample Weigh Sample derivatize Derivatize with BSTFA weigh_sample->derivatize inject Inject into GC-MS derivatize->inject separate Separation in GC Column inject->separate detect Mass Spectrometric Detection separate->detect identify Identify Peaks detect->identify calculate Calculate Purity identify->calculate Titration_Logic cluster_reactants Reactants cluster_process Process cluster_result Result analyte This compound (Known Mass) reaction Neutralization Reaction analyte->reaction titrant NaOH Solution (Known Concentration) titrant->reaction endpoint Endpoint Detection (Indicator Color Change) reaction->endpoint volume Volume of NaOH Consumed endpoint->volume purity Calculated Purity of This compound volume->purity

References

Comparative study of catalysts for the synthesis of 2-Chlorobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts in the Synthesis of 2-Chlorobutyric Acid for Researchers, Scientists, and Drug Development Professionals.

The synthesis of this compound, a key intermediate in the pharmaceutical and agrochemical industries, can be achieved through various catalytic routes. The choice of catalyst significantly impacts yield, purity, reaction conditions, and environmental footprint. This guide provides a comparative analysis of common catalytic systems for the synthesis of this compound, supported by available experimental data.

Performance Comparison of Catalytic Systems

The following table summarizes the quantitative performance of different catalysts in the synthesis of this compound based on reported data.

Catalyst SystemStarting MaterialChlorinating AgentReaction ConditionsYield (%)Purity (%)Conversion Rate (%)Key AdvantagesDisadvantages
Butyric anhydriden-Butyric acidLiquid chlorine50-150°C, 5-15 hours83-93>99 (after rectification)85-95High conversion and purity, catalyst can be recycled.[1]Requires handling of liquid chlorine.
Iodine, Phosphorus, and Phosphorus PentachlorideButyric acidChlorine gas100°C, with illumination71 (after single distillation)Not specifiedNot specifiedEstablished method.Use of phosphorus compounds can lead to waste.
Phosphorus and Phosphorus Pentachloride (Traditional Method)Butyric acidLiquid chlorine150-200°C, 20-50 hoursNot specifiedNot specifiedNot specifiedTraditional, well-known procedure.Harsh reaction conditions, long reaction times, use of stoichiometric phosphorus reagents.[1]

Experimental Protocols

Detailed methodologies for key catalytic syntheses of this compound are provided below.

Butyric Anhydride Catalyzed Chlorination

This method utilizes butyric anhydride as a catalyst for the direct chlorination of n-butyric acid.

Materials:

  • n-Butyric acid

  • Liquid chlorine

  • Butyric anhydride (catalyst)

Procedure:

  • In a suitable reactor, n-butyric acid and a catalytic amount of butyric anhydride are charged.

  • The reaction mixture is heated to a temperature between 50°C and 150°C.[1]

  • Liquid chlorine is introduced into the reactor over a period of 5 to 15 hours.[1]

  • The reaction proceeds via the formation of 2-chlorobutyric anhydride, which then reacts with n-butyric acid to yield this compound and regenerate the butyric anhydride catalyst.[1]

  • Upon completion, the crude product is subjected to rectification to obtain this compound with a purity exceeding 99%.[1]

  • Unreacted n-butyric acid and the catalyst can be recovered and reused.[1]

Iodine, Phosphorus, and Phosphorus Pentachloride Catalyzed Chlorination

This protocol describes a classic method for the chlorination of butyric acid.

Materials:

  • Butyric acid (1 mole)

  • Iodine (0.005 mole)

  • Phosphorus (0.038 mole)

  • Phosphorus pentachloride (0.006 mole)

  • Chlorine gas

Procedure:

  • A mixture of butyric acid, iodine, phosphorus, and phosphorus pentachloride is heated to 100°C with stirring.

  • Chlorine gas is bubbled through the mixture at a rate of 50 liters per hour, while illuminating with a 200-W lamp.

  • After the reaction, any butyric acid chloride formed is hydrolyzed by adding water and stirring for 30 minutes.

  • A single distillation of the resulting mixture yields 71% of this compound.

  • Further purification can be achieved by fractional distillation.

Visualizing the Synthesis Workflow

The following diagrams illustrate the general experimental workflow and the logical relationship of the synthesis process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_output Output A Charge Reactor with n-Butyric Acid and Catalyst B Heat to Reaction Temperature A->B C Introduce Chlorinating Agent B->C D Monitor Reaction (e.g., GC) C->D E Hydrolysis (if necessary) D->E Reaction Complete F Distillation / Rectification E->F G Characterization (e.g., Purity Analysis) F->G H Pure this compound G->H

Caption: General experimental workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_products Products ButyricAcid n-Butyric Acid Reaction Catalytic Chlorination ButyricAcid->Reaction Chlorine Chlorinating Agent (e.g., Cl2) Chlorine->Reaction Catalyst Catalyst (e.g., Butyric Anhydride) Catalyst->Reaction activates Product This compound Reaction->Product Byproducts Byproducts Reaction->Byproducts

Caption: Logical relationship of reactants, catalyst, and products.

References

2-Chlorobutyric acid as an alternative to other halogenated butyric acids in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 2-Chlorobutyric Acid and Other Halogenated Butyric Acids in Synthesis

For researchers and professionals in drug development and chemical synthesis, the choice of starting materials is a critical factor that influences reaction efficiency, yield, and overall cost-effectiveness. Alpha-halogenated butyric acids are versatile intermediates, with this compound emerging as a compelling alternative to its bromo and iodo counterparts. This guide provides an objective comparison based on available experimental data, focusing on the synthesis of these precursors and their subsequent conversion to key pharmaceutical intermediates.

Theoretical Framework: Reactivity in Nucleophilic Substitution

The primary reaction pathway for the conversion of 2-halobutyric acids to other functionalized derivatives, such as 2-aminobutyric acid, is through a bimolecular nucleophilic substitution (SN2) reaction. The reactivity of the halide in this reaction is dictated by its ability to act as a leaving group, which is inversely related to its basicity. The established order of leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻. Consequently, the expected order of reactivity for 2-halobutyric acids in SN2 reactions is:

2-Iodobutyric acid > 2-Bromobutyric acid > this compound

While this trend suggests that this compound would be the least reactive, practical synthesis often involves a trade-off between reactivity, cost, and selectivity.

SN2_Mechanism Reactants Nu⁻ + R-CH(X)-COOH TransitionState [Nu---C(H)(R)---X]⁻...COOH (Trigonal Bipyramidal) Reactants->TransitionState Attack of Nucleophile Products Nu-CH(R)-COOH + X⁻ TransitionState->Products Inversion of Stereochemistry

Caption: General SN2 mechanism for the reaction of a nucleophile with a 2-halobutyric acid.

Comparative Synthesis of 2-Halobutyric Acids

The accessibility and synthesis efficiency of the 2-halobutyric acid starting materials are crucial for their practical application. Below is a summary of reported synthetic methods and yields for 2-chlorobutyric and 2-bromobutyric acid.

Halogenated Butyric AcidStarting MaterialCatalyst/ReagentReported Yield (%)Reference
This compoundn-Butyric AcidButyric Anhydride/Liquid Chlorine83 - 93[1]
This compoundn-Butyric AcidPhosphorus Pentachloride/Chlorine71
2-Bromobutyric Acidn-Butyric AcidPBr₃/Bromine70.0[2]
2-Bromobutyric Acidn-Butyric AcidPolyphosphoric Acid/Bromine84.5[2]

From the available data, both this compound and 2-bromobutyric acid can be synthesized in good to excellent yields. The choice of synthesis route will likely depend on the availability and cost of the specific reagents and catalysts.

Case Study: Synthesis of 2-Aminobutyric Acid

A significant application of 2-halobutyric acids is in the synthesis of 2-aminobutyric acid, a key intermediate for several pharmaceuticals, including the anti-epileptic drug Levetiracetam. The following data, extracted from patent literature, compares the use of this compound and 2-bromobutyric acid in this synthesis.

Starting MaterialReaction ConditionsProductReported Yield (%)By-productsReference
This compoundLiquid Ammonia, Methenamine (catalyst), 30°C, 5 hours2-Aminobutyric Acid62Not specified[3]
2-Bromobutyric AcidLiquid Ammonia2-Aminobutyric AcidNot specified2-Hydroxybutyric acid (10-20%), 2-Amino-butanamide (5-10%)[3]

While a direct yield comparison under identical conditions is not available, the data suggests that the amination of this compound can proceed with a good yield. In contrast, the reaction with 2-bromobutyric acid is noted to produce significant by-products, which would likely result in a lower yield of the desired 2-aminobutyric acid and require more extensive purification. Information on the use of 2-iodobutyric acid in this specific application is scarce, likely due to its higher cost and potential instability.

Synthesis_Workflow Start 2-Halobutyric Acid (X = Cl, Br) Step1 Ammonolysis (Nucleophilic Substitution) Start->Step1 Intermediate (S)-2-Aminobutyric Acid Step1->Intermediate Step2 Further Synthetic Steps Intermediate->Step2 FinalProduct Levetiracetam Step2->FinalProduct

Caption: Synthetic workflow from 2-halobutyric acid to Levetiracetam.

Experimental Protocols

Synthesis of 2-Aminobutyric Acid from this compound

Reference: Adapted from patent CN102241600A[3]

Materials:

  • This compound

  • Methenamine (urotropine)

  • Liquid ammonia

  • Water

  • Ethanol

Procedure:

  • In a suitable reaction vessel, charge this compound and methenamine in a molar ratio of 1:0.5 and stir at room temperature.

  • Introduce liquid ammonia into the reaction mixture. The molar ratio of liquid ammonia to this compound should be between 2:1 and 5:1.

  • Maintain the reaction temperature at 30°C for 5 hours.

  • After the reaction is complete, add water to dissolve the reaction mixture.

  • Precipitate the 2-aminobutyric acid by adding ethanol.

  • Filter the precipitate, wash with ethanol, and dry to obtain the final product.

Synthesis of 2-Aminobutyric Acid from 2-Bromobutyric Acid (General Procedure)

Note: This is a general procedure; specific conditions may vary. By-product formation is a known issue.[3]

Materials:

  • 2-Bromobutyric acid

  • Aqueous or liquid ammonia

Procedure:

  • In a pressure-rated reaction vessel, charge 2-bromobutyric acid.

  • Add an excess of aqueous or liquid ammonia.

  • Seal the vessel and heat to a temperature typically between 50°C and 100°C for several hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC).

  • Upon completion, cool the reaction mixture and remove the excess ammonia.

  • The product mixture, containing 2-aminobutyric acid along with by-products such as 2-hydroxybutyric acid and 2-amino-butanamide, will require purification, for example, by crystallization or chromatography.

Conclusion

References

A Comparative Guide to the Large-Scale Synthesis of α-Halogenated Butyric Acids: A Cost-Benefit Analysis of 2-Chlorobutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a starting material for large-scale chemical synthesis is a critical decision, balancing cost, efficiency, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of using 2-chlorobutyric acid in large-scale synthesis, comparing it with a primary alternative, 2-bromobutyric acid. This analysis is supported by available experimental data and process considerations to aid researchers and drug development professionals in making informed decisions for their synthetic routes.

Executive Summary

This compound presents a compelling option for large-scale synthesis due to the significantly lower cost of chlorine as a halogenating agent compared to bromine. While both 2-chloro- and 2-bromobutyric acid serve as versatile intermediates in the synthesis of pharmaceuticals and other fine chemicals, the economic advantage of the chlorinated analog is a primary driver for its consideration in industrial applications. However, the choice is not solely based on raw material cost. Factors such as reaction efficiency, yield, catalyst cost and recyclability, and waste disposal must be carefully evaluated. This guide delves into these aspects to provide a holistic comparison.

Cost-Benefit Analysis: this compound vs. 2-Bromobutyric Acid

The economic feasibility of a large-scale synthesis is heavily influenced by the cost of raw materials. The following table provides an overview of the approximate industrial prices for the key reagents involved in the synthesis of this compound and 2-bromobutyric acid.

Table 1: Comparative Cost of Raw Materials

ReagentTypical Industrial Price (USD/Metric Ton)Role in Synthesis
Butyric Acid$1,155 - $2,300[1]Starting Material
Chlorine $35.2 - $715 [2]Halogenating Agent (for this compound)
Bromine $2,670 - $4,390 [3]Halogenating Agent (for 2-Bromobutyric Acid)
Butyric Anhydride~$3,280 - $3,480 (based on
3.283.28-3.28−
3.48/kg)[4]
Catalyst/Reagent
Phosphorus Pentachloride$690 - $1,213[5]Catalyst/Reagent
Thionyl Chloride~
30,000(basedon30,000 (based on ~30,000(basedon
30/kg)[6]
Reagent for acyl chloride formation
Red PhosphorusVaries significantly based on gradeCatalyst

Note: Prices are subject to market fluctuations and may vary based on supplier, quantity, and purity.

The most striking difference lies in the cost of the halogenating agent, with chlorine being substantially more economical than bromine.[1] This cost differential is a major factor favoring the use of this compound in large-scale production.

Synthesis Methodologies and Performance

Synthesis of this compound

A patented industrial method for the synthesis of this compound highlights an efficient and controlled process. This method utilizes butyric anhydride as a catalyst for the chlorination of butyric acid with liquid chlorine.[7]

Key Features of the Patented Method:

  • High Yield: The process boasts a yield of 83-93% of this compound.[7]

  • High Purity: The final product can achieve a purity of over 99% after rectification.[7]

  • Catalyst Recyclability: The butyric anhydride catalyst can be hydrolyzed, and the resulting butyric acid can be recovered and reused.[7]

  • Reduced Byproducts: The controlled reaction conditions minimize the formation of undesired byproducts like 3-chlorobutyric acid.[7]

  • Favorable Reaction Conditions: The reaction is carried out at a temperature of 50-150°C and a reaction time of 5-15 hours.[7]

A more traditional laboratory-scale preparation involves the use of phosphorus pentachloride as a catalyst, which can also achieve high conversion rates but may lead to a higher percentage of byproducts.

Table 2: Performance Comparison of this compound Synthesis Methods

ParameterPatented Method with Butyric AnhydrideTraditional Method with PCl5
Yield 83-93%[7]~71% (lab scale)
Purity >99%[7]Lower, requires significant purification
Catalyst Butyric Anhydride (recyclable)[7]Phosphorus Pentachloride (not typically recycled)
Byproducts Minimized[7]Higher percentage of isomers
Reaction Time 5-15 hours[7]20-50 hours[7]
Temperature 50-150°C[7]150-200°C[7]
Synthesis of 2-Bromobutyric Acid (Hell-Volhard-Zelinsky Reaction)

The most common method for the synthesis of 2-bromobutyric acid is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[8][9][10]

Key Features of the HVZ Reaction:

  • Good Yields: The reaction can provide good yields of the α-bromo acid.

  • Versatility: It is a well-established and reliable method for α-bromination.

  • Harsh Conditions: The reaction often requires high temperatures and prolonged reaction times.[8]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound (Patented Industrial Method)

Materials:

  • n-Butyric acid

  • Liquid chlorine

  • Butyric anhydride (catalyst)

Procedure:

  • Charge a suitable reactor with n-butyric acid and butyric anhydride.

  • Introduce liquid chlorine into the reactor while maintaining the temperature between 50°C and 150°C.

  • Continue the reaction for 5 to 15 hours, monitoring the conversion of n-butyric acid.

  • Upon completion, the crude product is subjected to rectification to obtain this compound with a purity of over 99%.[7]

  • The butyric anhydride catalyst can be recovered by hydrolysis to butyric acid, which can be recycled.[7]

Detailed Methodology for the Synthesis of 2-Bromobutyric Acid (Hell-Volhard-Zelinsky Reaction)

Materials:

  • Butyric acid

  • Bromine

  • Red phosphorus (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place butyric acid and a catalytic amount of red phosphorus.

  • Gently heat the mixture.

  • Slowly add bromine from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to heat the mixture under reflux until the evolution of hydrogen bromide gas ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly add water to hydrolyze the intermediate 2-bromobutanoyl bromide.

  • The resulting mixture is then purified by distillation under reduced pressure to yield 2-bromobutanoic acid.[9]

Environmental, Safety, and Disposal Considerations

The use of chlorinated and brominated compounds in large-scale synthesis necessitates a thorough evaluation of their environmental impact and the associated disposal costs.

Chlorination Processes:

  • Byproducts: The chlorination of butyric acid can lead to the formation of chlorinated organic byproducts. While the patented method for this compound synthesis minimizes these, their presence in waste streams requires treatment.[7]

  • Wastewater Treatment: The cost of treating industrial wastewater containing chlorinated organic compounds can be significant, with costs for complex organic chemical waste ranging from

    200200-200−
    400 per 1,000 gallons.[11]

Bromination Processes:

  • Toxicity: Bromine is a hazardous substance and requires careful handling.

  • Waste Streams: The HVZ reaction produces hydrogen bromide as a byproduct, which must be neutralized.

General Considerations:

  • Waste Disposal: The disposal of halogenated organic waste is subject to stringent environmental regulations. The cost of disposal can be a significant factor in the overall process economics.

  • Solvent Usage: The choice of solvents in both processes will also contribute to the overall environmental footprint and waste disposal costs.

Visualizing the Synthesis Workflows

To provide a clearer understanding of the processes, the following diagrams illustrate the key steps in the synthesis of this compound and 2-bromobutyric acid.

G cluster_0 Synthesis of this compound Butyric Acid Butyric Acid Chlorination Reactor Chlorination Reactor Butyric Acid->Chlorination Reactor Liquid Chlorine Liquid Chlorine Liquid Chlorine->Chlorination Reactor Butyric Anhydride (catalyst) Butyric Anhydride (catalyst) Butyric Anhydride (catalyst)->Chlorination Reactor Rectification Rectification Chlorination Reactor->Rectification Catalyst Recovery Catalyst Recovery Chlorination Reactor->Catalyst Recovery This compound (Purity >99%) This compound (Purity >99%) Rectification->this compound (Purity >99%) Catalyst Recovery->Butyric Acid Recycle

Caption: Workflow for the industrial synthesis of this compound.

G cluster_1 Synthesis of 2-Bromobutyric Acid (HVZ Reaction) Butyric Acid Butyric Acid Reaction Flask Reaction Flask Butyric Acid->Reaction Flask Bromine Bromine Bromine->Reaction Flask Red Phosphorus (catalyst) Red Phosphorus (catalyst) Red Phosphorus (catalyst)->Reaction Flask Hydrolysis & Purification Hydrolysis & Purification Reaction Flask->Hydrolysis & Purification 2-Bromobutyric Acid 2-Bromobutyric Acid Hydrolysis & Purification->2-Bromobutyric Acid

Caption: Workflow for the Hell-Volhard-Zelinsky synthesis of 2-Bromobutyric Acid.

Conclusion

The cost-benefit analysis strongly suggests that for large-scale synthesis, This compound is a more economically viable precursor than 2-bromobutyric acid , primarily due to the vast difference in the cost of chlorine and bromine. The development of efficient, high-yield industrial processes for this compound, such as the patented method using a recyclable butyric anhydride catalyst, further enhances its appeal.

While 2-bromobutyric acid remains a valuable and widely used reagent, particularly in laboratory settings and for specific applications where its reactivity profile is advantageous, its higher cost is a significant barrier for large-scale industrial production.

Ultimately, the decision to use this compound or an alternative should be made after a thorough evaluation of the specific synthetic requirements, target cost of the final product, and the available infrastructure for handling and disposing of the associated chemicals and byproducts. This guide provides a foundational framework for such an evaluation, empowering researchers and developers to make strategic and cost-effective decisions in their synthetic endeavors.

References

A Comparative Guide to the Reaction Kinetics of 2-Chlorobutyric Acid and Other Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the reaction kinetics of 2-chlorobutyric acid and compares its reactivity with other structurally similar electrophiles: 2-bromobutyric acid, ethyl 2-chlorobutyrate, and ethyl 2-bromobutyrate. The comparison is grounded in the principles of nucleophilic substitution reactions (SN2) and is supported by established chemical theory and representative experimental data from related systems.

Theoretical Framework: Understanding SN2 Reactivity

The reactions of these α-halo carboxylic acids and their esters with nucleophiles predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The rate of an SN2 reaction is dependent on the concentrations of both the electrophile and the nucleophile and is significantly influenced by several key factors:

  • The Leaving Group: The facility with which the halide ion departs is a crucial determinant of the reaction rate. Weaker bases are better leaving groups. Consequently, bromide (Br⁻), being a weaker base than chloride (Cl⁻), is a better leaving group, leading to faster reaction rates for bromo-substituted compounds.[1][2]

  • Steric Hindrance: The SN2 mechanism involves a backside attack of the nucleophile on the electrophilic carbon. Bulky substituents around the reaction center hinder this approach, slowing down the reaction.[3][4]

  • Electronic Effects: The presence of the electron-withdrawing carbonyl group (in both the acid and ester) can influence the electrophilicity of the α-carbon.

Based on these principles, a predicted order of reactivity for the four compounds in an SN2 reaction can be established. The bromo-derivatives are expected to be more reactive than their chloro- counterparts. Within each halide set, the carboxylic acid is anticipated to react at a slightly different rate than its corresponding ethyl ester due to differences in steric bulk and the electronic influence of the free carboxyl group versus the ester.

Comparative Kinetic Data

ElectrophileNucleophileSolventTemperature (°C)Rate Constant (k) (M⁻¹s⁻¹)Reference
Ethyl BromideOH⁻Ethanol551.7 x 10⁻⁴[5]
Ethyl ChlorideOH⁻Ethanol551.0 x 10⁻⁵[5]
1-BromobutaneI⁻Acetone251.1 x 10⁻²[3]
1-ChlorobutaneI⁻Acetone256.7 x 10⁻⁵[3]

Note: This table provides illustrative data for similar primary alkyl halides to demonstrate the relative reactivity of bromides versus chlorides. The actual rate constants for the secondary 2-halobutyric acid derivatives will differ, but the trend of Br > Cl is expected to hold.

Experimental Protocol: Determination of Reaction Kinetics by Titration

This section outlines a general procedure for determining the second-order rate constant for the reaction of a 2-haloalkanoic acid or its ester with a hydroxide nucleophile.

Materials:

  • 2-Haloalkanoic acid or ethyl 2-haloalkanoate

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M) in a suitable solvent (e.g., ethanol/water mixture)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.05 M)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Pipettes, burettes, Erlenmeyer flasks, and stopwatches

Procedure:

  • Reaction Setup: A known volume of the standardized NaOH solution is placed in a reaction flask and allowed to equilibrate to the desired temperature in the water bath.

  • Initiation of Reaction: A known volume and concentration of the electrophile solution, also at the reaction temperature, is added to the NaOH solution. The stopwatch is started immediately upon mixing.

  • Aliquoting and Quenching: At regular time intervals, a specific volume (aliquot) of the reaction mixture is withdrawn and immediately added to a flask containing ice-cold water. This effectively quenches the reaction by rapidly lowering the temperature and diluting the reactants.

  • Titration: The unreacted NaOH in the quenched aliquot is immediately titrated with the standardized HCl solution using phenolphthalein as an indicator. The volume of HCl required to reach the endpoint is recorded.

  • Data Analysis: The concentration of hydroxide at each time point is calculated from the titration data. A plot of 1/[OH⁻] versus time should yield a straight line for a second-order reaction. The slope of this line is equal to the second-order rate constant, k.

Visualizing Reaction Kinetics and Relationships

The following diagrams illustrate the experimental workflow and the predicted reactivity relationships.

ExperimentalWorkflow Experimental Workflow for Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Standardized NaOH Solution C Equilibrate Reactants in Water Bath A->C B Prepare Electrophile Solution B->C D Mix Reactants & Start Timer C->D E Withdraw Aliquots at Intervals D->E t = 0, 10, 20... min F Quench Reaction (Ice-cold Water) E->F G Titrate with Standard HCl F->G H Calculate [OH⁻] at Each Time Point G->H I Plot 1/[OH⁻] vs. Time H->I J Determine Rate Constant (k) from Slope I->J

Caption: Experimental workflow for determining the rate constant of an SN2 reaction via titration.

Caption: Predicted relative reactivity of the four electrophiles in an SN2 reaction.

Conclusion

References

Comparative Stability Analysis: 2-Chlorobutyric Acid and Related Haloalkanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of 2-Chlorobutyric acid against its positional isomers (3-Chlorobutyric acid and 4-Chlorobutyric acid) and its bromo-analog (2-Bromobutyric acid). Understanding the relative stability of these compounds is crucial for applications in organic synthesis, pharmaceutical development, and agrochemical research, where shelf-life, degradation pathways, and reactivity are critical parameters. This document summarizes available data on their stability under various conditions and provides detailed experimental protocols for assessing their degradation.

Executive Summary

The stability of halobutyric acids is significantly influenced by the position and nature of the halogen substituent. The electron-withdrawing effect of the halogen atom plays a pivotal role in the molecule's reactivity and degradation profile. Generally, the stability of chlorobutyric acid isomers increases as the chlorine atom moves further from the carboxylic acid group. 2-Bromobutyric acid is typically less stable than its chloro-analog due to the lower bond energy of the C-Br bond compared to the C-Cl bond.

Comparative Stability Data

While direct, side-by-side comparative experimental studies on the stability of these compounds are limited in publicly available literature, the following table summarizes key physicochemical properties and pKa values, which provide insights into their relative reactivity and the stability of their conjugate bases.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)pKa
This compound C₄H₇ClO₂122.5590-92 (at 12 mmHg)~2.86
3-Chlorobutyric acid C₄H₇ClO₂122.55115-117 (at 15 mmHg)~4.05
4-Chlorobutyric acid C₄H₇ClO₂122.55196 (at 22 mmHg)~4.52
2-Bromobutyric acid C₄H₇BrO₂167.0099-103 (at 10 mmHg)~2.97

Analysis of Stability

Hydrolytic Stability

Halogenated carboxylic acids can undergo hydrolysis, particularly at elevated temperatures and non-neutral pH, to yield the corresponding hydroxy acid and a hydrogen halide. The rate of this SN2 reaction is influenced by the position of the halogen. For chlorobutyric acids, the electron-withdrawing inductive effect of the chlorine atom is strongest in the 2-position, making the alpha-carbon more electrophilic and susceptible to nucleophilic attack. This effect diminishes as the chlorine atom moves to the 3- and 4-positions, leading to an expected increase in hydrolytic stability in the order: this compound < 3-Chlorobutyric acid < 4-Chlorobutyric acid.

Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, 2-Bromobutyric acid is expected to be more susceptible to hydrolysis than this compound under similar conditions.

Thermal Stability
Photostability

Exposure to ultraviolet (UV) radiation can induce the cleavage of the carbon-halogen bond, leading to the formation of radical species and subsequent degradation products. The photostability of these compounds will depend on their UV absorption characteristics and the quantum yield of the photodegradation process. Generally, bromo-compounds are more susceptible to photodecomposition than their chloro-analogs.

Experimental Protocols

To obtain quantitative comparative data, the following experimental protocols are recommended.

Forced Hydrolysis Study

Objective: To determine the rate of hydrolysis of this compound and its analogs under acidic, basic, and neutral conditions.

Methodology:

  • Prepare solutions of each compound (e.g., 1 mg/mL) in 0.1 M HCl, 0.1 M NaOH, and purified water.

  • Incubate the solutions at a constant temperature (e.g., 50 °C).

  • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each solution.

  • Neutralize the aliquots if necessary and dilute to a suitable concentration for analysis.

  • Analyze the concentration of the parent compound remaining using a validated stability-indicating HPLC method.

  • Calculate the degradation rate constant (k) and half-life (t1/2) for each compound under each condition.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the onset of thermal decomposition for each compound.

Methodology:

  • Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

  • Place a small, accurately weighed sample (5-10 mg) of the compound into a tared TGA pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 400 °C).

  • Record the mass loss as a function of temperature.

  • The onset temperature of decomposition is determined from the resulting TGA curve.

Photostability Study

Objective: To assess the degradation of the compounds upon exposure to light.

Methodology:

  • Prepare solutions of each compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

  • Expose the solutions to a calibrated light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Protect a set of control samples from light.

  • After a defined exposure period, analyze both the exposed and control samples by a validated stability-indicating HPLC method.

  • Calculate the percentage of degradation due to photodegradation.

Visualizing Degradation Pathways and Workflows

The following diagrams illustrate a potential degradation pathway and a general experimental workflow for stability testing.

G 2-Halobutyric Acid 2-Halobutyric Acid Unsaturated Carboxylic Acid Unsaturated Carboxylic Acid 2-Halobutyric Acid->Unsaturated Carboxylic Acid Dehydrohalogenation (Thermal Stress) 2-Hydroxybutyric Acid 2-Hydroxybutyric Acid 2-Halobutyric Acid->2-Hydroxybutyric Acid Hydrolysis (Acidic/Basic/Neutral) Radical Intermediates Radical Intermediates 2-Halobutyric Acid->Radical Intermediates Photolysis (UV/Vis Light) Degradation Products Degradation Products Radical Intermediates->Degradation Products

Caption: Potential degradation pathways for 2-halobutyric acids.

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Data Interpretation Acid/Base Hydrolysis Acid/Base Hydrolysis HPLC Analysis HPLC Analysis Acid/Base Hydrolysis->HPLC Analysis Thermal Stress Thermal Stress TGA TGA Thermal Stress->TGA Photolytic Stress Photolytic Stress Photolytic Stress->HPLC Analysis LC-MS for Degradant ID LC-MS for Degradant ID HPLC Analysis->LC-MS for Degradant ID Degradation Kinetics Degradation Kinetics HPLC Analysis->Degradation Kinetics Decomposition Temperature Decomposition Temperature TGA->Decomposition Temperature Degradation Profile Degradation Profile LC-MS for Degradant ID->Degradation Profile Sample Preparation Sample Preparation Sample Preparation->Acid/Base Hydrolysis Sample Preparation->Thermal Stress Sample Preparation->Photolytic Stress

Safety Operating Guide

Safe Disposal of 2-Chlorobutyric Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of 2-Chlorobutyric acid are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical safely. This compound is a corrosive organic compound that requires careful handling due to its hazardous properties.

Immediate Safety and Hazard Information

This compound is classified as a hazardous material. Understanding its specific dangers is the first step in safe handling.

Key Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[1][2] It is also corrosive to metals.[1]

  • Toxic: Harmful if swallowed or inhaled.[3][4] It is extremely destructive to the tissues of the mucous membranes and upper respiratory tract.[3]

  • Mutagenic: Suspected of causing genetic defects.[1]

Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this substance.

Required Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves.[1]

  • Eye/Face Protection: Use chemical safety goggles and a face shield.[1][5]

  • Skin and Body Protection: Wear a lab coat, apron, or other protective clothing to prevent skin exposure.[5]

  • Respiratory Protection: Use only under a chemical fume hood.[5] In case of fire, a self-contained breathing apparatus is necessary.[3][5]

The following table summarizes the primary hazard and transportation classifications for this compound.

Data Point Classification Source
GHS Hazard StatementsH290, H314, H318, H341[1]
Signal WordDanger[1]
UN Number3265[3][4][6]
Proper Shipping NameCORROSIVE LIQUID, ACIDIC, ORGANIC, N.O.S. (this compound)[3]
Transport Hazard Class8 (Corrosive)[3][4][6]
Packing GroupII or III[3][4][6]
Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, immediate and correct action is crucial.

Spill Response Protocol:

  • Evacuate: Immediately evacuate personnel from the spill area.[1][5]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1][3]

  • Contain: Prevent the spill from entering drains or waterways.[1][4]

  • Absorb: Soak up the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite.[3][5][7]

  • Collect: Carefully collect the absorbed material into a suitable, labeled, and closed container for hazardous waste.[5]

  • Decontaminate: Clean the spill area thoroughly.

First-Aid for Exposure:

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[1]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][4]

Operational Plan for Disposal

The disposal of this compound must be handled as a hazardous waste stream, in compliance with all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Procedure
  • Waste Identification: Identify the waste as "Halogenated Organic Acid." This classification is crucial for proper segregation.[8][9][10]

  • Segregation:

    • Collect waste this compound in a dedicated, properly labeled hazardous waste container.

    • Do NOT mix with other waste categories, especially bases, oxidizers, peroxides, or non-halogenated organic waste.[4][8] Keep acids separate from active metals like sodium, potassium, and magnesium.

    • Store in a designated satellite accumulation area, away from incompatible materials.

  • Container Management:

    • Use a container made of acid-resistant material (e.g., glass or certain plastics). Do not use metal containers.[1]

    • Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Corrosive, Toxic).

    • Keep the container tightly closed except when adding waste.[11]

    • Do not fill the container beyond 90% of its capacity to allow for expansion.[11]

  • Professional Disposal:

    • Arrange for pickup and disposal through a licensed hazardous waste disposal company.[1][3]

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

    • Contaminated packaging and spill cleanup materials must be disposed of as hazardous waste in the same manner as the chemical itself.[3]

Experimental Protocol: Neutralization of Corrosive Acid Waste

Caution: Neutralization of corrosive waste should only be performed by trained personnel in a controlled laboratory setting. The reaction can generate heat and vapors. Always perform a trial on a small scale first.

Objective: To neutralize small quantities of this compound waste to a pH between 5.5 and 9.5 before collection for disposal, if required by your institution's waste management plan.

Materials:

  • Waste this compound

  • Weak base (e.g., sodium bicarbonate or sodium carbonate solution)

  • Large beaker (at least 10x the volume of the acid)

  • Ice bath

  • Stir bar and stir plate

  • pH meter or pH strips

  • Appropriate PPE (fume hood, goggles, face shield, gloves, lab coat)

Procedure:

  • Preparation: Perform the entire procedure inside a certified chemical fume hood. Place a large beaker containing a stir bar in an ice bath to manage heat generation.

  • Dilution: Slowly add the waste acid to a large volume of cold water (a dilution ratio of at least 1:10 is recommended). Always add acid to water , never the other way around.

  • Neutralization: While stirring the diluted acid solution, slowly add a weak base, such as sodium bicarbonate, in small portions. Be cautious as this will generate carbon dioxide gas (effervescence).

  • Monitoring: Continuously monitor the pH of the solution using a pH meter or pH strips.

  • Completion: Continue adding the base until the pH is stable within a neutral range (typically 6-8).

  • Disposal of Neutralized Solution: The resulting neutralized solution may still be considered hazardous waste depending on local regulations and the presence of other chemicals. It must be collected and disposed of through a licensed hazardous waste contractor. Do not pour down the drain unless explicitly permitted by your institution's environmental health and safety office.[9]

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_segregation Segregation & Collection cluster_storage Storage & Disposal A Identify 2-Chlorobutyric Acid for Disposal B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Select Acid-Resistant, Labeled Waste Container C->D E Add Waste to Container (Do not exceed 90% capacity) D->E F Is this a Halogenated Organic Acid? E->F G Store in Halogenated Organic Waste Area F->G Yes H Incorrect Segregation! Consult EHS. F->H No/Unsure I Keep Container Tightly Closed G->I J Store in Designated Satellite Accumulation Area I->J K Check for Incompatibles (Bases, Oxidizers, Metals) J->K K->H Incompatibles Present L Safe Storage Conditions Met K->L No Incompatibles M Arrange Pickup by Licensed Hazardous Waste Contractor L->M

Caption: Disposal workflow for this compound.

References

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